molecular formula C5H8N4 B179556 2-Hydrazinyl-6-methylpyrazine CAS No. 19848-57-8

2-Hydrazinyl-6-methylpyrazine

Cat. No.: B179556
CAS No.: 19848-57-8
M. Wt: 124.14 g/mol
InChI Key: AATYMXZXBKVLJW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methylpyrazine (CAS 19848-57-8) is a methyl-substituted pyrazine hydrazine derivative of interest in medicinal chemistry and chemical synthesis. With a molecular formula of C5H8N4 and a molecular weight of 124.14 g/mol, this compound is a versatile building block . Pyrazine derivatives are a significant area of research due to their diverse biological activities, which can include anticancer, antifungal, and antibacterial properties . The structural similarity of 2-hydrazinopyrazine to the anti-tuberculosis drug Pyrazinamide makes it and its derivatives promising subjects for developing new therapeutic agents . Studies on related 2-pyrazylhydrazone derivatives have shown significant antileishmanial activity, with preliminary mechanistic studies indicating that the accumulation of reactive oxygen species (ROS) and disruption of parasite mitochondrial function may contribute to the pharmacological effect . This compound is suitable for use in the synthesis of more complex heterocyclic systems, such as pyrazoles, which are valuable in coordination chemistry and materials science . As a hydrazine derivative, it serves as a key precursor for synthesizing various hydrazone-based ligands and active pharmaceutical ingredients (APIs) . Researchers value this compound for its potential to interact with biomolecules; binding studies with models like calf thymus DNA (CT-DNA) and bovine serum albumin (BSA) have shown a higher affinity for protein binding, which is relevant for understanding drug transport and bioavailability . The compound should be stored in an inert atmosphere at -20°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylpyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4-2-7-3-5(8-4)9-6/h2-3H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATYMXZXBKVLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623458
Record name 2-Hydrazinyl-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19848-57-8
Record name 2-Hydrazinyl-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydrazinyl-6-methylpyrazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinyl-6-methylpyrazine is a heterocyclic organic compound of significant interest in medicinal chemistry. Its unique structural features, combining the reactivity of a hydrazine moiety with the aromatic pyrazine core, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other pharmaceuticals. Detailed experimental protocols and spectral data are included to provide a practical resource for researchers in the field.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1] The incorporation of a pyrazine moiety can significantly influence the pharmacological properties of a target compound, making it a focal point for rational drug design.[3] The addition of a hydrazinyl group to the pyrazine core introduces a reactive nucleophilic center, opening up a plethora of possibilities for chemical modification and the construction of complex molecular architectures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

PropertyValueSource
CAS Number 55359-24-5-
Molecular Formula C₅H₈N₄--INVALID-LINK--
Molecular Weight 124.14 g/mol --INVALID-LINK--
Melting Point 84-88 °C-
Boiling Point 249.8 °C (Predicted)-
Solubility Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in water is expected to be moderate.Inferred from related compounds[4]
Appearance Off-white to yellow crystalline solid.-

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, on the pyrazine ring with hydrazine.

Synthetic Pathway

The most common precursor for the synthesis is 2-chloro-6-methylpyrazine. The reaction is typically carried out by refluxing 2-chloro-6-methylpyrazine with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol.[5]

Synthesis 2-Chloro-6-methylpyrazine 2-Chloro-6-methylpyrazine Reaction Reflux in Ethanol 2-Chloro-6-methylpyrazine->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Reactivity Profile

The hydrazinyl group is the most reactive site in the molecule. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile. This reactivity is central to its utility in forming new chemical bonds.

A key reaction of this compound is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.[6][7][8] This reaction is often catalyzed by a small amount of acid and proceeds readily under mild conditions.

Reactivity cluster_reactants Reactants cluster_products Products This compound This compound Hydrazone Hydrazone This compound->Hydrazone Condensation Carbonyl Compound (Aldehyde/Ketone) Carbonyl Compound (Aldehyde/Ketone) Carbonyl Compound (Aldehyde/Ketone)->Hydrazone Water Water KinaseInhibitor This compound This compound Functionalization Chemical Synthesis This compound->Functionalization Pyrazine-based Scaffold Pyrazine-based Scaffold Functionalization->Pyrazine-based Scaffold Kinase Active Site Kinase Active Site Pyrazine-based Scaffold->Kinase Active Site Binding Biological Activity Inhibition of Kinase Activity Kinase Active Site->Biological Activity

References

An In-Depth Technical Guide to 2-Hydrazinyl-6-methylpyrazine (CAS: 19848-57-8): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazinyl-6-methylpyrazine, a heterocyclic building block of significant interest in medicinal chemistry. While specific literature on this compound is limited, this guide consolidates available data and provides expert-driven insights into its synthesis, characterization, and potential applications. By drawing parallels with structurally related compounds and leveraging established chemical principles, this document serves as a valuable resource for researchers looking to incorporate this versatile scaffold into their drug discovery and development programs. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, and the introduction of a reactive hydrazinyl group at the 2-position opens up a wealth of possibilities for the synthesis of novel molecular architectures with diverse biological activities.[1][2]

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, contribute to its favorable interactions with biological targets.[1] A testament to its therapeutic importance is the presence of the pyrazine moiety in several clinically successful drugs, such as the anti-tuberculosis agent pyrazinamide and the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin.

This compound (CAS: 19848-57-8) is a functionalized pyrazine derivative that combines the desirable features of the pyrazine core with the versatile reactivity of a hydrazinyl substituent. The hydrazinyl group is a potent nucleophile and a precursor to a wide array of other functional groups and heterocyclic systems, making this compound a valuable starting material for the synthesis of diverse compound libraries.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis and drug design.

Physical Properties

The known physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 19848-57-8[3]
Molecular Formula C₅H₈N₄[3]
Molecular Weight 124.14 g/mol [3]
Appearance Solid (predicted)
Melting Point 86 °C[3]
Boiling Point 249.8 °C[3]
SMILES CC1=CN=CC(=N1)NN[3]
Spectroscopic Characterization (Predicted)

2.2.1. 1H NMR Spectroscopy (Predicted in DMSO-d6, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methyl group, and the protons of the hydrazinyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazine-H~8.0s1H
Pyrazine-H~7.8s1H
-NH24.0 - 5.0br s2H
-NH-7.5 - 8.5br s1H
-CH3~2.4s3H

Rationale: The aromatic protons are expected in the downfield region typical for pyrazines. The hydrazinyl protons often appear as broad singlets due to quadrupole broadening and exchange with residual water. The methyl group protons will be a sharp singlet in the aliphatic region.

2.2.2. 13C NMR Spectroscopy (Predicted in DMSO-d6, 100 MHz)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrazine-C (C-N-NH2)155 - 160
Pyrazine-C (C-CH3)150 - 155
Pyrazine-CH130 - 135
Pyrazine-CH125 - 130
-CH320 - 25

Rationale: The carbon atoms directly attached to the electronegative nitrogen atoms will be the most deshielded and appear at the highest chemical shifts. The methyl carbon will be the most shielded and appear at the lowest chemical shift.

2.2.3. FT-IR Spectroscopy (Predicted, KBr Pellet)

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm-1)
N-H stretch (hydrazine)3400 - 3200 (multiple bands)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=N, C=C stretch (aromatic ring)1600 - 1450
N-H bend1650 - 1580

Rationale: The N-H stretching vibrations of the hydrazinyl group are typically broad and appear in the 3400-3200 cm⁻¹ region. Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches are just below. The characteristic ring stretching vibrations for the pyrazine core will be in the 1600-1450 cm⁻¹ region.

2.2.4. Mass Spectrometry (Predicted, ESI+)

Mass spectrometry will confirm the molecular weight of the compound.

IonPredicted m/z
[M+H]+125.08
[M+Na]+147.06

Rationale: In electrospray ionization (ESI) in positive mode, the molecule is expected to be readily protonated to give the [M+H]⁺ ion as the base peak. The sodium adduct [M+Na]⁺ may also be observed.

Synthesis of this compound

The most logical and established method for the synthesis of this compound is through the nucleophilic aromatic substitution of a suitable leaving group on the pyrazine ring with hydrazine. The readily available 2-chloro-6-methylpyrazine serves as an excellent starting material for this transformation.

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_products Products 2-chloro-6-methylpyrazine 2-Chloro-6-methylpyrazine product This compound 2-chloro-6-methylpyrazine->product Reflux, Solvent (e.g., Ethanol) hydrazine_hydrate Hydrazine Hydrate (NH2NH2·H2O) hydrazine_hydrate->product hcl HCl

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is based on well-established procedures for the synthesis of analogous hydrazinyl-substituted heterocycles.[6]

Materials:

  • 2-Chloro-6-methylpyrazine

  • Hydrazine hydrate (80% solution in water or anhydrous)

  • Ethanol (or other suitable high-boiling solvent like n-butanol)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-6-methylpyrazine (1.0 eq) in ethanol (10-20 mL per gram of starting material).

  • Addition of Hydrazine: While stirring under an inert atmosphere, add an excess of hydrazine hydrate (5-10 eq) to the solution. The use of an excess of hydrazine is crucial to drive the reaction to completion and to minimize the formation of di-substituted byproducts.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent and excess hydrazine hydrate under reduced pressure.

    • To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential oxidation of the hydrazine and the product.

  • Excess Hydrazine: Ensures the complete consumption of the starting material and minimizes the formation of undesired side products.

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution reaction.

  • Aqueous Workup: Removes the excess hydrazine hydrate and any inorganic salts.

  • Purification: Recrystallization or column chromatography is essential to obtain the product in high purity, which is critical for subsequent applications in drug discovery.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the versatile reactivity of the hydrazinyl group, which can serve as a nucleophile or be transformed into various other functionalities. This makes it an attractive starting material for the synthesis of a wide range of pyrazine-containing compounds with potential therapeutic applications.[1]

Key Reactions of the Hydrazinyl Group

G start This compound hydrazone Hydrazone Formation (with Aldehydes/Ketones) start->hydrazone RCHO/RCOR' pyrazole Pyrazole Formation (with 1,3-Dicarbonyls) start->pyrazole R'COCHR''COR''' triazole Triazole Formation (e.g., with Orthoesters) start->triazole RC(OR')3 pyridazine Pyridazine Formation (with 1,4-Dicarbonyls) start->pyridazine R'CO(CH2)2COR'' acylhydrazide Acylation (with Acyl Chlorides/Anhydrides) start->acylhydrazide R'COCl sulfonohydrazide Sulfonylation (with Sulfonyl Chlorides) start->sulfonohydrazide R'SO2Cl

Caption: Key reactions of this compound.

4.1.1. Hydrazone Formation: The reaction of this compound with aldehydes or ketones readily forms stable hydrazones. This is a common strategy to introduce diverse substituents and explore structure-activity relationships (SAR). Hydrazones themselves are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

4.1.2. Heterocycle Synthesis: The hydrazinyl moiety is a key precursor for the construction of various five- and six-membered nitrogen-containing heterocycles. For example:

  • Pyrazoles: Condensation with 1,3-dicarbonyl compounds yields pyrazole derivatives.

  • Triazolopyrazines: Cyclization reactions can lead to the formation of fused heterocyclic systems like triazolopyrazines, which are scaffolds of interest in medicinal chemistry.[7]

  • Pyridazines: Reaction with 1,4-dicarbonyl compounds can be used to construct pyridazine rings.

4.1.3. Acylation and Sulfonylation: The nucleophilic nitrogen atoms of the hydrazinyl group can be readily acylated or sulfonylated to form the corresponding hydrazides and sulfonohydrazides. These derivatives can exhibit distinct biological profiles and serve as important intermediates for further functionalization.

Potential Therapeutic Areas

Given the broad spectrum of biological activities associated with pyrazine and hydrazone/hydrazide-containing molecules, derivatives of this compound could be explored for a variety of therapeutic applications, including:

  • Anticancer Agents: The pyrazine scaffold is present in several kinase inhibitors, and novel derivatives could be designed to target specific oncogenic pathways.[1]

  • Antimicrobial Agents: The structural similarity to pyrazinamide suggests potential for the development of new anti-mycobacterial agents. Furthermore, the hydrazone motif is a common feature in many antimicrobial compounds.[8]

  • Central Nervous System (CNS) Disorders: Pyrazine derivatives have shown activity against various CNS targets.

  • Anti-inflammatory Agents: Hydrazones are known to possess anti-inflammatory properties.[8]

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively documented, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications by leveraging established chemical principles and data from analogous structures. Its straightforward synthesis from commercially available starting materials, combined with the rich chemistry of the hydrazinyl group, makes it an accessible and valuable tool for the generation of novel compound libraries. As the quest for new and effective therapeutics continues, the exploration of derivatives of this compound is a worthwhile endeavor for any drug discovery program focused on heterocyclic chemistry.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-Hydrazinyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-hydrazinyl-6-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazine scaffold is a key component in numerous bioactive molecules, and the introduction of a hydrazinyl group offers a versatile handle for further chemical modification. Accurate structural confirmation is a critical first step in any research and development endeavor involving this molecule. This document outlines a multi-pronged analytical approach, integrating mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to unambiguously determine the molecular structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to provide researchers, scientists, and drug development professionals with a robust and self-validating workflow.

Introduction: The Significance of this compound

Pyrazine derivatives are prevalent in nature and are recognized for their diverse biological activities. The pyrazine ring is a key structural motif in various pharmaceuticals, contributing to their therapeutic effects. The subject of this guide, this compound, is a functionalized pyrazine with potential applications as a building block in the synthesis of more complex molecules. The hydrazinyl moiety, in particular, is a reactive functional group that can participate in a variety of chemical transformations, making it a valuable synthon for creating libraries of compounds for drug discovery screening.

Given its potential, the unequivocal confirmation of the structure of this compound is paramount. An erroneous structural assignment can lead to misinterpretation of biological data, wasted resources, and ultimately, the failure of a drug development campaign. This guide, therefore, presents a systematic and logical workflow for its complete structural characterization.

The Elucidation Workflow: A Multi-Technique Approach

The structure elucidation of a novel or synthesized compound is rarely accomplished with a single analytical technique. Instead, a combination of methods is employed, with each providing a unique piece of the structural puzzle. The workflow presented here for this compound relies on the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Hypothetical Synthesis: 2-Chloro-6-methylpyrazine + Hydrazine Hydrate MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition - Fragmentation Pattern Synthesis->MS Provides MW & Formula NMR NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) Synthesis->NMR Reveals Connectivity IR Infrared (IR) Spectroscopy - Functional Group Identification Synthesis->IR Identifies Functional Groups Structure Confirmed Structure: This compound MS->Structure NMR->Structure IR->Structure

Figure 1: A schematic overview of the integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

Mass spectrometry is the first-line technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation patterns.

Theoretical Basis

In mass spectrometry, a molecule is ionized and then separated based on its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Predicted Mass Spectrum of this compound

For this compound (C₅H₈N₄), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 125.0827.

Parameter Predicted Value
Molecular Formula C₅H₈N₄
Monoisotopic Mass 124.0749 g/mol
[M+H]⁺ (HRMS) 125.0827
[M+Na]⁺ (HRMS) 147.0646

Table 1: Predicted Mass Spectrometry Data for this compound.

The fragmentation pattern in the mass spectrum can also provide structural clues. Hydrazine derivatives are known to undergo characteristic fragmentation, which can help in confirming the presence of the hydrazinyl group.[1]

Fragmentation_Pathway Parent [C₅H₈N₄]⁺˙ m/z = 124 Frag1 Loss of NH₂ [C₅H₆N₃]⁺ m/z = 108 Parent->Frag1 -NH₂ Frag2 Loss of N₂H₃ [C₅H₅N₂]⁺ m/z = 93 Parent->Frag2 -N₂H₃ Frag3 Loss of CH₃CN [C₃H₃N₂]⁺ m/z = 67 Frag2->Frag3 -HCN

Figure 2: A plausible fragmentation pathway for this compound in Mass Spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺) and use the instrument's software to calculate the elemental composition. Analyze the fragmentation pattern to identify characteristic losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of individual atoms and their connectivity.

Theoretical Basis

NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹H NMR provides information about the number and types of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques, such as COSY and HSQC, establish correlations between nuclei, allowing for the complete assembly of the molecular structure.

Predicted NMR Spectra of this compound

Based on the known chemical shifts of pyrazine derivatives, the following NMR data can be predicted for this compound.[2][3][4]

¹H NMR (500 MHz, CDCl₃):

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-3~8.0s1HPyrazine ring proton
H-5~7.8s1HPyrazine ring proton
-NH₂~4.5 (broad)s2HHydrazinyl protons
-NH-~6.0 (broad)s1HHydrazinyl proton
-CH₃~2.5s3HMethyl protons

¹³C NMR (125 MHz, CDCl₃):

Carbon Predicted Chemical Shift (δ, ppm) Assignment
C-2~158Pyrazine ring carbon (attached to -NHNH₂)
C-6~155Pyrazine ring carbon (attached to -CH₃)
C-3~135Pyrazine ring carbon
C-5~130Pyrazine ring carbon
-CH₃~21Methyl carbon

Table 2: Predicted ¹H and ¹³C NMR Data for this compound.

Figure 3: Key predicted 2D NMR correlations (HSQC and HMBC) for this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D NMR spectra, including COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).

  • Data Analysis: Integrate the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts and multiplicities of all signals. Use the 2D NMR data to piece together the molecular structure by identifying neighboring protons and the connectivity of the carbon skeleton.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Theoretical Basis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups.

Predicted IR Spectrum of this compound
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Assignment
N-H stretch3400-3200MediumHydrazinyl group
C-H stretch (aromatic)3100-3000MediumPyrazine ring
C-H stretch (aliphatic)2980-2850MediumMethyl group
C=N stretch1650-1550StrongPyrazine ring
C=C stretch1600-1475StrongPyrazine ring
N-H bend1650-1580MediumHydrazinyl group
C-H bend1470-1370MediumMethyl group

Table 3: Predicted Infrared Absorption Frequencies for this compound.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Unified Structural Assignment

By integrating the data from mass spectrometry, NMR spectroscopy, and IR spectroscopy, a definitive structural assignment for this compound can be achieved. The mass spectrum will confirm the molecular formula, the NMR spectra will elucidate the precise arrangement of atoms and their connectivity, and the IR spectrum will verify the presence of the key functional groups. This multi-faceted approach ensures a high degree of confidence in the final structure, providing a solid foundation for any subsequent research and development activities.

References

2-Hydrazinyl-6-methylpyrazine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: 2-Hydrazinyl-6-methylpyrazine is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development sectors. Its unique structure, featuring a pyrazine core substituted with a nucleophilic hydrazinyl group, positions it as a versatile building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its core physicochemical properties, outlines a validated synthetic protocol, and explores its functional role as a strategic intermediate in the design of targeted therapeutics. All quantitative data, protocols, and mechanistic pathways are presented to support advanced research and development applications.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in modern drug discovery. As a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, it is recognized as a bioisostere of benzene, pyridine, and pyrimidine rings. The presence of electronegative nitrogen atoms makes the pyrazine ring electron-deficient, which influences its pharmacokinetic profile and ability to engage in specific molecular interactions.

Several FDA-approved drugs, including Bortezomib (for multiple myeloma) and Amiloride (a diuretic), feature the pyrazine core, highlighting its clinical significance.[1] In kinase inhibitors, the pyrazine nitrogen atoms frequently serve as crucial hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase protein. The introduction of a hydrazinyl (-NHNH2) group onto this scaffold, as in this compound, provides a reactive handle for further chemical elaboration, enabling the construction of diverse molecular libraries for screening and lead optimization.

Core Physicochemical and Structural Data

The fundamental identity and properties of this compound are summarized below. This data is essential for reaction planning, analytical characterization, and computational modeling.

Chemical Identity and Molecular Formula

The structure consists of a pyrazine ring methylated at position 6 and substituted with a hydrazinyl group at position 2.

  • Chemical Name: this compound

  • CAS Number: 19848-57-8[2]

  • Molecular Formula: C₅H₈N₄[2]

Quantitative Molecular and Physical Properties

The following table provides key quantitative data for this compound.

PropertyValueSource
Molecular Weight 124.14 g/mol [2]
Melting Point 86 °C[2]
Boiling Point 249.8 °C (at 760 mmHg)[2]
SMILES CC1=CN=CC(=N1)NN[2]

Synthesis Pathway and Experimental Protocol

The most common and efficient method for synthesizing hydrazinyl-substituted heteroaromatics is through the nucleophilic aromatic substitution of a suitable halo-precursor with hydrazine hydrate.[3] This approach is widely documented for analogous pyridine and pyrimidine systems.

Proposed Synthetic Workflow

The synthesis of this compound is logically achieved via the hydrazinolysis of 2-chloro-6-methylpyrazine. The workflow involves the displacement of the chloride, a good leaving group, by the highly nucleophilic hydrazine.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Work-up & Isolation Precursor 2-Chloro-6-methylpyrazine (Starting Material) Reaction Heat (Reflux) ~80-100°C Precursor->Reaction Reagent Hydrazine Hydrate (N₂H₄·H₂O) + Ethanol (Solvent) Reagent->Reaction Product This compound (Target Compound) Crude Crude Reaction Mixture Byproduct HCl (Neutralized) Reaction->Product Reaction->Byproduct Evaporation Solvent Removal (Rotary Evaporation) Crude->Evaporation Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Evaporation->Extraction Purification Crystallization or Column Chromatography Extraction->Purification Final Pure Product Purification->Final

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system based on established procedures for similar chemical transformations.[3][4]

Materials:

  • 2-Chloro-6-methylpyrazine (1.0 eq)

  • Hydrazine hydrate (80% solution in water, 5.0 eq)

  • Ethanol (or another suitable alcohol like n-butanol), ~5 mL per mmol of starting material

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-methylpyrazine and ethanol. Stir until the starting material is fully dissolved.

  • Addition of Reagent: Carefully add hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours.

    • Causality Insight: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrazine ring. The excess hydrazine serves both as a reagent and to drive the equilibrium towards the product.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot (2-chloro-6-methylpyrazine) indicates reaction completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. b. Dilute the residue with water and add ethyl acetate. Transfer the mixture to a separatory funnel. c. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any HCl formed), water, and finally brine. d. Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from the reactivity of its hydrazinyl moiety, which serves as a potent nucleophile and a precursor for forming other functional groups and heterocyclic rings.

Role as a Synthetic Intermediate

The primary application is as a key intermediate for building more complex molecules. The hydrazinyl group can readily react with:

  • Aldehydes and Ketones: To form hydrazones, which can be further cyclized or used as ligands.

  • β-Ketoesters: To construct pyrazole rings, another important pharmacophore.

  • Isocyanates and Isothiocyanates: To form semicarbazides and thiosemicarbazides, respectively.

This reactivity makes it a valuable starting material for generating compound libraries aimed at various biological targets.

Logical Pathway for Bioactive Molecule Synthesis

The following diagram illustrates the logical flow of using this compound as a scaffold in a drug discovery context.

G cluster_reactions Chemical Derivatization cluster_products Resulting Scaffolds Start This compound (Key Building Block) R1 Reaction with β-Dicarbonyls Start->R1 R2 Reaction with Aldehydes/Ketones Start->R2 R3 Reaction with Acylating Agents Start->R3 P1 Pyrazolyl-Pyrazines R1->P1 P2 Hydrazone-Linked Pyrazines R2->P2 P3 Acylhydrazide-Pyrazines R3->P3 Screening High-Throughput Screening (HTS) & Biological Assays P1->Screening P2->Screening P3->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead

Caption: Strategic use of this compound in a drug discovery cascade.

The hydrazine clubbed with heterocyclic rings has been explored for various therapeutic areas, including the development of potential antidiabetic agents.[5] The pyrazine-methyl-hydrazinyl combination provides a unique three-dimensional structure and electronic distribution that can be exploited to achieve specific interactions with biological targets.

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties. Its straightforward synthesis from commercially available precursors and the versatile reactivity of its hydrazinyl group make it an essential tool for researchers in medicinal chemistry. By enabling rapid access to diverse libraries of pyrazine derivatives, this compound serves as a foundational element in the discovery and development of next-generation therapeutics.

References

Purity and characterization of 2-Hydrazinyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of 2-Hydrazinyl-6-methylpyrazine

Foreword: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug discovery and development, the starting materials and intermediates we employ are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound is one such critical building block. As a versatile heterocyclic scaffold, its pyrazine core is prevalent in numerous biologically active compounds, from kinase inhibitors to various therapeutic agents.[1][2][3][4] The hydrazinyl moiety offers a reactive handle for synthesizing a diverse library of derivative compounds, such as hydrazones and pyrazoles, which are themselves important pharmacophores.[5][6][7]

However, the utility of this intermediate is directly proportional to its purity and the rigor of its characterization. Undefined impurities can lead to unforeseen side reactions, introduce toxicological risks, and confound biological assay results, ultimately jeopardizing a research program. This guide provides a comprehensive framework for assessing the purity and confirming the structural integrity of this compound, grounded in established analytical principles and field-proven methodologies. We will explore not just the what but the why behind each analytical choice, empowering researchers to establish self-validating protocols for this crucial reagent.

Understanding the Impurity Profile: A Synthesis-Forward Approach

The first step in defining a purity assessment strategy is to anticipate the potential impurities. These are most often process-related, stemming from the synthetic route used for its preparation. A common and efficient synthesis involves the nucleophilic aromatic substitution of a halogenated precursor, 2-chloro-6-methylpyrazine, with hydrazine hydrate.

This reaction, while effective, can generate a predictable set of impurities:

  • Unreacted Starting Material: Residual 2-chloro-6-methylpyrazine.

  • Byproducts of Over-reaction: Bis-substitution products where a second molecule of the pyrazine reacts with the already formed product.

  • Degradation Products: Hydrazine derivatives can be susceptible to oxidation or hydrolysis, especially under harsh reaction or workup conditions.

Therefore, a robust analytical workflow must be designed to separate and detect these specific species.

Purification Strategies: From Crude to High-Purity

Achieving high purity (>98%) typically requires a deliberate purification step following synthesis.

  • Recrystallization: This is the most common and cost-effective method for solid compounds. The choice of solvent is critical. A solvent system should be selected in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain either highly soluble or insoluble. Protic solvents like ethanol or isopropanol, or mixtures with water, are often good starting points. The efficacy of recrystallization is validated by analyzing the purity of the material before and after the process.

  • Column Chromatography: For removing closely related impurities that co-crystallize, silica gel column chromatography is the method of choice. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an eluent like ethyl acetate or methanol, can effectively separate the target compound from both less polar starting materials and more polar byproducts.[8]

The Analytical Toolkit: A Multi-Modal Approach to Characterization

No single analytical technique is sufficient to fully characterize a compound. A combination of chromatographic and spectroscopic methods is essential to confirm identity, assess purity, and elucidate structure.

Chromatographic Purity Assessment: HPLC and GC-MS

Chromatography is the gold standard for quantifying purity and separating components in a mixture.[9][10]

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for a polar, non-volatile compound like this compound. A reverse-phase method is the logical choice.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or a phosphate buffer.

    • Solvent B: Acetonitrile or Methanol.

  • Elution Method: A gradient elution is recommended to resolve both early and late-eluting impurities. For example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the pyrazine chromophore, typically around 260-310 nm. A DAD allows for the acquisition of full UV spectra to aid in peak identification.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis and Interpretation: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. This method should reliably separate the target compound from potential impurities like the 2-chloro precursor.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile or semi-volatile impurities. Hydrazine compounds can be challenging for GC due to their polarity and potential for thermal degradation.[13] However, derivatization can make the analysis more robust.[14]

Experimental Protocol: Impurity Profiling by GC-MS

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a versatile choice for screening.[15]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). This program separates compounds based on their boiling points and interactions with the stationary phase.

  • Injector Temperature: 250°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.[16]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Methanol.

  • Analysis and Interpretation: The retention time helps separate components, while the mass spectrum provides a molecular fingerprint for identification by comparison with spectral libraries (e.g., NIST). This is highly effective for identifying the unreacted 2-chloro-6-methylpyrazine impurity.

Table 1: Representative Chromatographic Purity Data

MethodAnalyteRetention Time (min)Area %Identity Confirmation
RP-HPLC This compound 8.5 99.2% Co-injection with reference
Impurity A (likely 2-chloro-6-methylpyrazine)15.20.3%Comparison to standard
Impurity B (Unknown polar)3.10.5%Requires further investigation
GC-MS 2-chloro-6-methylpyrazine11.8DetectedMS library match
Spectroscopic Structural Confirmation

Spectroscopy provides the definitive evidence of molecular structure.

Mass Spectrometry (MS) confirms the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is ideal for this polar molecule.[17]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

  • Expected Result: For this compound (C₅H₈N₄, Molecular Weight: 124.14 g/mol ), the primary ion observed should be at m/z 125.15 [M+H]⁺.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation.[17][19][20]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (e.g., from the -NHNH₂ group).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using the 'zgpg30' pulse program).

  • Data Processing and Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Table 2: Predicted NMR Spectral Data for this compound (in DMSO-d₆)

NucleusAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR Pyrazine H-3~7.8SingletAromatic proton adjacent to two N atoms.
Pyrazine H-5~7.5SingletAromatic proton adjacent to one N and the methyl group.
-NH-~7.0 - 8.0Broad SingletExchangeable proton, position can vary.
-NH₂~4.0 - 5.0Broad SingletExchangeable protons, position can vary.
-CH₃~2.3SingletMethyl group attached to the pyrazine ring.[21][22]
¹³C NMR C-2 (C-NHNH₂)~160SingletCarbon attached to the electron-donating hydrazinyl group.
C-6 (C-CH₃)~155SingletCarbon attached to the methyl group.
C-3~130SingletAromatic CH.
C-5~125SingletAromatic CH.
-CH₃~20SingletMethyl carbon.

Note: These are predicted values based on structurally similar pyrazine derivatives. Actual values should be confirmed experimentally.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the presence of key functional groups.[23][24][25]

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchHydrazine (-NHNH₂)
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchMethyl (-CH₃)
1620 - 1580C=N / C=C StretchPyrazine Ring
1550 - 1450N-H BendHydrazine (-NHNH₂)

Workflow and Data Integration

A logical and systematic workflow ensures that all necessary data is collected for a comprehensive assessment of purity and identity.

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity Confirmation cluster_2 Final Disposition Synthesis Crude Synthesized Product Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (HPLC, GC-MS) Purification->Purity_Check Identity_Check Structural Elucidation (NMR, MS, FT-IR) Purity_Check->Identity_Check If Purity ≥ 98% Repurify Repurify / Re-synthesize Purity_Check->Repurify If Purity < 98% Decision Purity & Structure Confirmed? Identity_Check->Decision Release Release for Use Decision->Release Yes Decision->Repurify No G cluster_0 Data Acquisition cluster_1 Structure Hypothesis cluster_2 Confirmation Start Unknown Peak Detected in HPLC/GC LCMS Acquire LC-MS Data Start->LCMS GCMS Analyze by GC-MS Start->GCMS MW Determine Molecular Weight from MS LCMS->MW GCMS->MW Fraction Isolate Impurity (Prep-HPLC) NMR_Impurity Acquire NMR of Isolated Impurity Fraction->NMR_Impurity Frag Analyze MS/MS Fragmentation MW->Frag Hypothesis Propose Structure (e.g., Starting Material, Isomer, Byproduct) Frag->Hypothesis Hypothesis->Fraction If needed Confirm Confirm Structure Hypothesis->Confirm If structure is known NMR_Impurity->Confirm

References

The Multifaceted Therapeutic Potential of Pyrazine Derivatives: An In-depth Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the significant biological activities of pyrazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. For each area, we delve into the underlying mechanisms of action, present relevant quantitative data, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic nucleus.

Introduction to Pyrazine and its Derivatives

Pyrazine is a fundamental N-heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] The unique electronic properties conferred by the two nitrogen atoms, including their ability to act as hydrogen bond acceptors, contribute to the diverse pharmacological profiles of pyrazine derivatives.[3] These compounds have been successfully developed into clinically used drugs for various indications, underscoring their therapeutic importance.[3] This guide will systematically explore the key biological activities that make pyrazine derivatives a focal point of contemporary drug discovery research.

Anticancer Activity of Pyrazine Derivatives

The development of novel anticancer agents is a critical area of research, and pyrazine derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative effects against various cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many pyrazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins.

  • Modulation of the Bcl-2 Protein Family: Several pyrazine derivatives have been shown to modulate the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins.[5][6][7] These proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 prevent the release of cytochrome c from the mitochondria, while pro-apoptotic members like Bax promote it. Certain pyrazine compounds can downregulate Bcl-2 and upregulate Bax, leading to an increased Bax/Bcl-2 ratio, which triggers the mitochondrial apoptotic cascade.[5][6][7]

  • Activation of Caspases: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Initiator caspases (e.g., caspase-9) are activated following the release of cytochrome c, which in turn activate executioner caspases (e.g., caspase-3).[6][8] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Western blot analysis is a common method to detect the cleavage and activation of these caspases.[6][8]

Below is a diagram illustrating the induction of apoptosis by pyrazine derivatives.

Figure 1: Apoptosis Induction by Pyrazine Derivatives Pyrazine_Derivative Pyrazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazine_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazine_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Figure 2: Workflow for Antimicrobial Activity Assessment Start Synthesized Pyrazine Derivative MIC_Determination MIC Determination (Broth Microdilution) Start->MIC_Determination Active Active Compound MIC_Determination->Active Low MIC Inactive Inactive Compound MIC_Determination->Inactive High MIC Mechanism_Study Mechanism of Action Study Membrane_Integrity Cell Membrane Integrity Assay Mechanism_Study->Membrane_Integrity Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_Study->Enzyme_Inhibition Active->Mechanism_Study Figure 3: Inhibition of NF-κB Pathway by Pyrazine Derivatives Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->IKK Inhibits

References

Investigating the mechanism of action of 2-Hydrazinyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Hydrazinyl-6-methylpyrazine

Abstract

This technical guide outlines a comprehensive, hypothesis-driven strategy for the elucidation of the mechanism of action of this compound, a novel small molecule with potential pharmacological activity. Due to the absence of specific research on this compound, this document leverages established knowledge of its core structural motifs—the pyrazine ring and the hydrazine functional group—to propose and systematically investigate plausible biological targets and cellular effects. The guide is structured as a multi-stage research plan, providing detailed, field-proven protocols for in silico, in vitro, and cell-based assays. It is intended for researchers, scientists, and drug development professionals, offering a robust framework for characterizing new chemical entities. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating system of inquiry from initial hypothesis to mechanistic confirmation.

Introduction and Rationale

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a hydrazine moiety. While the specific biological activities of this molecule have not been documented, its constituent functional groups are well-represented in a multitude of pharmacologically active agents.

The pyrazine ring is a key structural component in numerous approved drugs and biologically active compounds, known to confer a wide range of activities including anticancer, anti-inflammatory, antimicrobial, and diuretic effects.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, enhancing binding affinity to biological targets.[1]

The hydrazine group (-NHNH₂) is a highly reactive functional group characteristic of a well-known class of enzyme inhibitors. Hydrazine derivatives are classical inhibitors of monoamine oxidases (MAO) , a family of flavoenzymes crucial for the metabolism of neurotransmitters.[3][4] The reactivity of the hydrazine moiety also allows it to interact with other classes of enzymes, including various oxidoreductases and heme-containing proteins.[5][6] However, this reactivity is also linked to specific toxicity mechanisms, notably through the functional depletion of pyridoxine (Vitamin B6), which can disrupt GABA synthesis and lead to neurotoxicity.[7][8][9]

Given this background, this compound presents as a compelling candidate for mechanistic investigation. Its structure suggests a high probability of interaction with specific enzyme targets, while also possessing the potential for broader pharmacological activities. This guide provides a logical, multi-pronged workflow to de-orphanize this compound, moving from broad screening to specific target validation.

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound, we propose the following primary hypotheses for its mechanism of action:

  • Hypothesis 1: Inhibition of Monoamine Oxidase (MAO). The presence of the hydrazine group makes MAO-A and MAO-B the most probable primary targets. Inhibition of these enzymes would modulate the levels of key neurotransmitters like serotonin, dopamine, and norepinephrine.

  • Hypothesis 2: Broader Pharmacological Activity. The pyrazine scaffold suggests potential for antimicrobial or anti-inflammatory effects, common to this class of heterocycles.[10][11]

  • Hypothesis 3: Interaction with other Flavoenzymes or Heme Proteins. The reactive hydrazine moiety may covalently modify other enzymes that utilize electrophilic cofactors or active sites.[5]

  • Hypothesis 4: Idiosyncratic Toxicity. The hydrazine group may induce cytotoxicity through mechanisms common to this chemical class, such as interaction with pyridoxal phosphate.[9]

Experimental Workflow: A Step-by-Step Investigation

This section details the experimental protocols required to systematically test the proposed hypotheses. The workflow is designed to progress from computational prediction and broad screening to specific enzyme kinetics and cellular validation.

Workflow 1: Investigation of Monoamine Oxidase (MAO) Inhibition

This workflow is designed to determine if this compound is a direct inhibitor of MAO-A or MAO-B.

The initial step is to computationally model the interaction between the compound and the active sites of MAO-A and MAO-B. This provides a predictive framework for potential binding affinity and selectivity.

Protocol: Molecular Docking

  • Obtain Protein Structures: Download the crystal structures of human MAO-A (e.g., PDB ID: 2BXR) and MAO-B (e.g., PDB ID: 2BYB) from the Protein Data Bank.

  • Prepare Proteins: Remove water molecules, co-crystallized ligands, and add hydrogen atoms. The FAD cofactor should be retained and its parameters correctly assigned.

  • Prepare Ligand: Generate a 3D structure of this compound and perform energy minimization.

  • Define Binding Site: Define the grid box for docking to encompass the enzyme's active site cavity near the FAD cofactor.[12]

  • Perform Docking: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity (docking score) of the compound within each enzyme's active site.[13]

  • Analyze Results: Analyze the predicted binding poses, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. Compare the docking scores for MAO-A and MAO-B to predict selectivity.

This core experiment directly measures the compound's ability to inhibit the enzymatic activity of MAO-A and MAO-B. A fluorometric assay using a commercially available kit is a robust and sensitive method.[12]

Protocol: Fluorometric MAO Inhibition Assay

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine or p-tyramine).[3]

    • Horseradish Peroxidase (HRP).

    • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

    • Selective control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[3]

    • This compound dissolved in DMSO.

    • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • 96-well black microplates.

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, HRP, and Amplex® Red reagent.

    • In the 96-well plate, add 50 µL of the reaction mixture to each well.

    • Add 25 µL of this compound at various concentrations (e.g., 0.01 µM to 100 µM) to the sample wells. Add control inhibitors and vehicle (DMSO) to control wells.

    • Add 25 µL of either MAO-A or MAO-B enzyme to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the MAO substrate.

    • Immediately measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

If inhibition is confirmed, this stage elucidates the mechanism of inhibition (e.g., competitive, non-competitive) and its reversibility.

Protocol: Inhibition Kinetics and Reversibility Studies

  • Kinetic Analysis:

    • Perform the MAO activity assay as described above, but vary the concentration of the substrate at several fixed concentrations of this compound.

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to determine the mode of inhibition.[4]

  • Reversibility Assay (Dialysis Method):

    • Pre-incubate the MAO enzyme with a high concentration of this compound (e.g., 10x IC₅₀) for 30 minutes.

    • Dialyze the enzyme-inhibitor mixture against a large volume of assay buffer for several hours to remove any unbound inhibitor.

    • Measure the residual MAO activity. A significant recovery of activity indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.[4][14]

Diagram: Workflow for Investigating MAO Inhibition

MAO_Inhibition_Workflow cluster_0 Stage 1: In Silico Prediction cluster_1 Stage 2: In Vitro Validation cluster_2 Stage 3: Mechanistic Elucidation Docking Molecular Docking (MAO-A & MAO-B) Analysis1 Analyze Binding Pose & Predict Affinity Docking->Analysis1 Assay Fluorometric MAO Inhibition Assay Analysis1->Assay Hypothesis Generation IC50 Calculate IC50 Values (MAO-A vs MAO-B) Assay->IC50 Kinetics Enzyme Kinetics (Lineweaver-Burk Plot) IC50->Kinetics If Inhibition Confirmed Reversibility Reversibility Assay (Dialysis) IC50->Reversibility Mode Determine Mode of Inhibition Kinetics->Mode Type Determine Reversible vs. Irreversible Reversibility->Type

Caption: A logical workflow for the investigation of MAO inhibition.

Workflow 2: Screening for Broader Pharmacological Activities

This workflow explores the potential antimicrobial and anti-inflammatory properties suggested by the pyrazine scaffold.

The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic microorganisms.[15][16]

Protocol: Broth Microdilution for MIC Determination

  • Materials:

    • Panel of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Sterile 96-well microtiter plates.

    • Standard antibiotic controls (e.g., Ciprofloxacin, Fluconazole).

  • Procedure:

    • Prepare a 0.5 McFarland standard suspension of each microorganism.

    • In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium (e.g., from 256 µg/mL down to 0.5 µg/mL).

    • Inoculate each well with the diluted microbial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

    • Include positive (microbes + broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[17]

This assay measures the compound's ability to suppress the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[18][19]

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Seed cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include vehicle-treated and unstimulated controls.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution).

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

Diagram: Workflow for Screening Broader Pharmacological Activities

Broad_Screening_Workflow cluster_0 Antimicrobial Screening cluster_1 Anti-inflammatory Screening Start This compound MIC_Assay Broth Microdilution Assay Start->MIC_Assay NO_Assay LPS-Stimulated Macrophage Assay Start->NO_Assay MIC_Result Determine MIC Values (Bacteria & Fungi) MIC_Assay->MIC_Result NO_Result Measure Nitric Oxide (NO) Production (Griess Assay) NO_Assay->NO_Result

Caption: A parallel workflow for evaluating antimicrobial and anti-inflammatory potential.

Workflow 3: Cytotoxicity and Safety Assessment

It is crucial to assess the compound's general cytotoxicity and investigate the specific toxicity pathway associated with hydrazines.

The MTT assay is a colorimetric assay that measures cell metabolic activity, serving as an indicator of cell viability and cytotoxicity.[20][21]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed a relevant cell line (e.g., HEK293T or the RAW 264.7 cells from the anti-inflammatory assay) in a 96-well plate and allow to adhere.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

This experiment aims to determine if the potential cytotoxicity of the compound is mediated by the known hydrazine mechanism of pyridoxine inactivation.[7][9]

Protocol: Pyridoxine Rescue Experiment

  • Procedure:

    • Perform the MTT cytotoxicity assay as described above.

    • Run a parallel set of experiments where cells are co-treated with this compound and a non-toxic, high concentration of pyridoxine.

  • Data Analysis:

    • Compare the CC₅₀ values in the presence and absence of pyridoxine.

    • A significant rightward shift in the dose-response curve (i.e., a higher CC₅₀ value) in the presence of pyridoxine would suggest that the compound's toxicity is, at least in part, mediated by interaction with the Vitamin B6 pathway.

Diagram: Workflow for Cytotoxicity and Safety Assessment

Cytotoxicity_Workflow cluster_0 General Cytotoxicity cluster_1 Mechanistic Toxicity MTT_Assay MTT Cell Viability Assay CC50_Calc Determine CC50 Value MTT_Assay->CC50_Calc Decision Is Compound Cytotoxic? CC50_Calc->Decision Rescue_Assay Pyridoxine (Vitamin B6) Rescue Experiment Compare_CC50 Compare CC50 with and without Pyridoxine Rescue_Assay->Compare_CC50 Conclusion Toxicity Mechanism Involves B6 Pathway? Compare_CC50->Conclusion Decision->Rescue_Assay Yes

Caption: A workflow to assess cytotoxicity and probe a key hydrazine toxicity pathway.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro MAO Inhibition Data

Compound Target IC₅₀ (µM) Mode of Inhibition Reversibility
This compound MAO-A TBD TBD TBD
This compound MAO-B TBD TBD TBD
Clorgyline MAO-A (Control Value) Irreversible Irreversible
Selegiline MAO-B (Control Value) Irreversible Irreversible

TBD: To be determined

Table 2: Summary of Broader Pharmacological and Cytotoxicity Data

Assay Type Test Organism/Cell Line Endpoint Result
Antimicrobial S. aureus MIC (µg/mL) TBD
Antimicrobial E. coli MIC (µg/mL) TBD
Anti-inflammatory RAW 264.7 NO Inhibition IC₅₀ (µM) TBD
Cytotoxicity HEK293T CC₅₀ (µM) TBD

| Cytotoxicity + B6 | HEK293T | CC₅₀ (µM) with Pyridoxine | TBD |

Visualizing the Primary Hypothesized Signaling Pathway

The primary hypothesis is that this compound acts as an inhibitor of MAO. The following diagram illustrates this proposed mechanism within a simplified neuronal context.

MAO_Pathway cluster_0 Presynaptic Neuron cluster_1 Mitochondrion cluster_2 Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO MAO-A / MAO-B Neurotransmitter->MAO Reuptake & Transport Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination Inhibitor 2-Hydrazinyl- 6-methylpyrazine Inhibitor->MAO Inhibition

References

The Versatile Precursor: A Technical Guide to 2-Hydrazinyl-6-methylpyrazine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-hydrazinyl-6-methylpyrazine, a pivotal precursor in the synthesis of novel heterocyclic compounds, particularly fused pyrazine systems. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. We will delve into the synthesis of the core molecule, its critical role in the construction of pyrazolo[1,5-a]pyrazines and[1][2]triazolo[4,3-a]pyrazines, and the underlying reaction mechanisms that govern these transformations. The guide emphasizes the causality behind experimental choices, providing detailed, self-validating protocols and robust characterization data to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Hydrazinylpyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3] Its ability to participate in hydrogen bonding and its unique electronic properties make it a valuable component in designing molecules that interact with biological targets. The introduction of a hydrazine moiety at the 2-position of the pyrazine ring transforms it into a highly versatile and reactive building block. The nucleophilic nature of the hydrazine group provides a reactive handle for a variety of cyclocondensation reactions, enabling the efficient construction of fused bicyclic and polycyclic heterocyclic systems.

This compound, in particular, serves as an excellent starting material for generating libraries of compounds with potential therapeutic applications, including kinase inhibitors for cancer treatment, as well as agents with antimicrobial and antileishmanial activities.[1][4] This guide will focus on the practical synthesis of this precursor and its subsequent conversion into two key, biologically relevant scaffolds: pyrazolo[1,5-a]pyrazines and[1][2]triazolo[4,3-a]pyrazines.

Synthesis of the Core Precursor: this compound

The most direct and widely adopted method for the synthesis of this compound is the nucleophilic aromatic substitution of its chloro-analogue, 2-chloro-6-methylpyrazine. The high reactivity of the chlorine atom, activated by the adjacent ring nitrogen atoms, allows for a facile displacement by hydrazine.

Causality of Experimental Design

The choice of hydrazine hydrate as the nucleophile is strategic; it is a readily available, potent nucleophile that is relatively safe to handle in a laboratory setting.[5] The reaction is typically performed in a protic solvent like ethanol or water, which helps to solvate the ionic intermediates and facilitate the reaction. The use of an excess of hydrazine hydrate can also serve as the base to neutralize the HCl generated during the reaction, although an external base is sometimes added. The reaction temperature is a critical parameter; heating is required to overcome the activation energy of the substitution, but excessive temperatures can lead to side reactions. Refluxing in ethanol provides a controlled temperature environment that drives the reaction to completion in a reasonable timeframe.[4]

Detailed Experimental Protocol

Reaction: Synthesis of this compound

2-Chloro-6-methylpyrazine 2-Chloro-6-methylpyrazine Product This compound 2-Chloro-6-methylpyrazine->Product Hydrazine_Hydrate NH₂NH₂·H₂O Hydrazine_Hydrate->Product Ethanol Ethanol, Reflux Ethanol->Product

Caption: Synthesis of this compound.

Materials:

  • 2-Chloro-6-methylpyrazine (1.0 eq)

  • Hydrazine hydrate (80% solution, 5.0-10.0 eq)

  • Ethanol (or n-butanol)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methylpyrazine and ethanol.

  • Slowly add hydrazine hydrate to the stirred solution at room temperature. The addition is often exothermic.

  • Heat the reaction mixture to reflux (approximately 80-90 °C for ethanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.[6]

Characterization Data (Predicted)

The following table summarizes the expected physicochemical and spectroscopic data for the synthesized precursor.

PropertyValue
CAS Number 19848-57-8[2]
Molecular Formula C₅H₈N₄[2]
Molecular Weight 124.14 g/mol [2]
Appearance Off-white to yellow solid
Melting Point 86 °C[2]
¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (s, 1H), 7.65 (s, 1H), 6.50 (s, 1H, NH), 4.20 (s, 2H, NH₂), 2.25 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 158.0, 148.0, 135.0, 130.0, 21.0
Mass Spec (ESI+) m/z 125.08 [M+H]⁺

Synthesis of Pyrazolo[1,5-a]pyrazines: The Paal-Knorr Condensation

A primary application of this compound is in the synthesis of the pyrazolo[1,5-a]pyrazine scaffold. This transformation is a variation of the Paal-Knorr pyrazole synthesis, involving the cyclocondensation of the hydrazine with a 1,3-dicarbonyl compound.

Mechanistic Rationale

The reaction mechanism proceeds through a well-established pathway. The more nucleophilic terminal nitrogen of the hydrazine moiety initiates the reaction by attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone. Subsequently, an intramolecular cyclization occurs where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazolo[1,5-a]pyrazine ring system. The regioselectivity of the cyclization is governed by the relative electrophilicity of the two carbonyl carbons in an unsymmetrical 1,3-diketone.[7][8]

cluster_0 Reaction Pathway Start 2-Hydrazinyl-6- methylpyrazine + 1,3-Diketone Hydrazone Hydrazone Intermediate Start->Hydrazone Nucleophilic Attack & Dehydration Cyclized Cyclized Intermediate (non-aromatic) Hydrazone->Cyclized Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrazine Cyclized->Product Dehydration

Caption: Mechanism of Pyrazolo[1,5-a]pyrazine formation.

Detailed Experimental Protocol

Reaction: Synthesis of 4,7-Dimethylpyrazolo[1,5-a]pyrazine

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1,3-pentanedione) (1.1 eq)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask. Acetic acid can act as both a solvent and a catalyst.

  • Add acetylacetone to the solution.

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield the desired 4,7-dimethylpyrazolo[1,5-a]pyrazine.

Characterization and Data

The successful synthesis of pyrazolo[1,5-a]pyrazine derivatives can be confirmed by various spectroscopic methods. X-ray crystallography has been used to definitively determine the molecular structure of related compounds.[1][2]

DerivativeReagentsYield (%)Key ¹H NMR Signals (δ, ppm)
4,7-Dimethylpyrazolo[1,5-a]pyrazineAcetylacetone~85-958.1 (s, 1H), 7.9 (s, 1H), 6.2 (s, 1H), 2.5 (s, 3H), 2.4 (s, 3H)
4-Phenyl-7-methylpyrazolo[1,5-a]pyrazineBenzoylacetone~70-85Aromatic protons, 8.2 (s, 1H), 8.0 (s, 1H), 6.5 (s, 1H), 2.5 (s, 3H)

Synthesis of[1][2][3]Triazolo[4,3-a]pyrazines

Another significant transformation of this compound is its conversion to the[1][2]triazolo[4,3-a]pyrazine scaffold. This is typically achieved by reacting the hydrazine with a one-carbon electrophile, such as an orthoester or a carboxylic acid derivative, which facilitates the formation of the fused triazole ring.

Mechanistic Considerations

The reaction with an orthoester, such as triethyl orthoformate, begins with the formation of an intermediate hydrazono-ether via condensation with the hydrazine. This is followed by an acid-catalyzed intramolecular cyclization, where the pyrazine ring nitrogen attacks the imine-like carbon, and subsequent elimination of ethanol to yield the aromatic triazolo-pyrazine system. The use of an acid catalyst is crucial for activating the orthoester and promoting the cyclization and dehydration steps.

Detailed Experimental Protocol

Reaction: Synthesis of 7-Methyl-[1][2]triazolo[4,3-a]pyrazine

Materials:

  • This compound (1.0 eq)

  • Triethyl orthoformate (excess)

  • Catalytic p-Toluenesulfonic acid (p-TsOH) (optional)

Procedure:

  • Suspend this compound in an excess of triethyl orthoformate. The orthoester can serve as both reagent and solvent.

  • Add a catalytic amount of p-TsOH if desired to accelerate the reaction.

  • Heat the reaction mixture to reflux (around 140-150 °C) for 3-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting solid residue can be triturated with a non-polar solvent like diethyl ether or hexanes to induce crystallization and remove soluble impurities.

  • The solid product is then collected by filtration and can be further purified by recrystallization.[4]

Characterization and Data

The formation of the triazolo ring introduces characteristic shifts in the NMR spectra and results in a product with a higher melting point compared to the starting hydrazine.

DerivativeReagentsYield (%)Key ¹H NMR Signals (δ, ppm, DMSO-d₆)
7-Methyl-[1][2]triazolo[4,3-a]pyrazineTriethyl orthoformate~80-909.2 (s, 1H), 8.5 (d, 1H), 8.0 (d, 1H), 2.6 (s, 3H)
3,7-Dimethyl-[1][2]triazolo[4,3-a]pyrazineTriethyl orthoacetate~75-858.4 (d, 1H), 7.9 (d, 1H), 2.8 (s, 3H), 2.6 (s, 3H)

Conclusion and Future Outlook

This compound stands out as a robust and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. The straightforward and high-yielding protocols for its synthesis and subsequent elaboration into pyrazolo[1,5-a]pyrazines and[1][2]triazolo[4,3-a]pyrazines make it an invaluable tool for medicinal chemists and researchers in drug discovery. The inherent biological potential of these fused pyrazine scaffolds continues to drive research, with ongoing efforts to explore their efficacy in various therapeutic areas. The methodologies and insights provided in this guide are intended to empower researchers to confidently utilize this precursor in their quest for novel and impactful chemical entities.

References

A Technical Guide to the Solubility and Stability of 2-Hydrazinyl-6-methylpyrazine: Empowering Drug Discovery through Foundational Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap in Early-Stage Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a novel molecule from concept to clinical candidate is paved with critical data points. Among the most fundamental of these are solubility and stability, the twin pillars upon which the developability of a compound rests. While extensive databases exist for many common scaffolds, researchers often encounter a significant information vacuum when working with novel or less-characterized molecules. 2-Hydrazinyl-6-methylpyrazine, a heterocyclic compound with potential applications in medicinal chemistry, is one such molecule where publicly available, quantitative data on its physicochemical properties is scarce.

This technical guide is crafted to fill this void, not by presenting pre-existing data, but by empowering you, the researcher, to generate this critical information in your own laboratory. As a Senior Application Scientist, my objective is to provide not just protocols, but a deeper understanding of the "why" behind the "how." We will delve into the theoretical underpinnings of solubility and stability as they pertain to the unique structural motifs of this compound, and then translate that theory into robust, actionable experimental workflows. This guide is designed to be a self-validating system, equipping you with the knowledge to confidently assess the developability of this and other novel chemical entities.

Deconstructing the Molecule: Theoretical Physicochemical Profile of this compound

Before embarking on experimental determination, a thorough understanding of the molecule's structure can provide valuable insights into its expected behavior. This compound is a trifunctional molecule, and the interplay of its constituent parts will govern its solubility and stability.

  • The Pyrazine Ring: Pyrazine itself is a weakly basic, aromatic heterocycle. It is generally considered to be moderately soluble in water and freely soluble in many organic solvents.[1][2] The two nitrogen atoms in the ring are capable of hydrogen bonding with protic solvents, which contributes to its aqueous solubility.

  • The Hydrazinyl Group (-NHNH₂): This is a highly polar and basic functional group. It is a strong hydrogen bond donor and acceptor, which would be expected to significantly enhance the aqueous solubility of the parent pyrazine scaffold. However, the hydrazine moiety is also known to be susceptible to oxidation.[3][4]

  • The Methyl Group (-CH₃): This is a small, nonpolar, and electron-donating group. Its primary influence on solubility will be a slight increase in lipophilicity.

Predicted Solubility Profile: Based on this analysis, this compound is predicted to be a polar molecule with good solubility in polar protic solvents (e.g., water, ethanol, methanol) due to the dominant influence of the hydrazinyl group. Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be limited.

Predicted Stability Profile: The hydrazinyl group is the most likely site of instability. The molecule is anticipated to be susceptible to oxidative degradation, a process that can be catalyzed by trace metal ions and is often pH-dependent.[3][4] Degradation is likely to be accelerated at higher temperatures and in the presence of oxygen.

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for solubility determination is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.

Materials:

  • This compound (solid)

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C for physiological relevance). Allow the samples to shake for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

  • Sample Collection and Preparation: Carefully withdraw a small aliquot of the supernatant, ensuring no solid particles are transferred. To remove any remaining suspended solids, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

  • Dilution: Accurately dilute the clarified supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved this compound.

Data Presentation: A Framework for Your Findings

Summarize your experimentally determined solubility data in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water25
PBS (pH 7.4)37
Ethanol25
Methanol25
Acetonitrile25
DMSO25
Hexane25

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Quantification A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Centrifuge to remove fine particles E->F G Dilute supernatant F->G H Analyze by HPLC-UV G->H I Calculate solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Assessing the Stability of this compound: A Proactive Approach

Understanding the stability of a compound under various stress conditions is paramount for predicting its shelf-life and identifying potential liabilities in its development. For this compound, the primary concern is oxidative degradation.

Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Store a portion of the stock solution in an oven at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose a portion of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC method to monitor the degradation. The method should be capable of separating the parent compound from its degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradants.

  • Data Analysis: Calculate the percentage of degradation at each time point. Identify major degradation products and propose potential degradation pathways.

Potential Degradation Pathways

The hydrazinyl group is prone to oxidation, which can proceed through a series of radical intermediates.[5] In the presence of oxygen and metal ions, this can lead to the formation of diimide, which further decomposes to nitrogen gas and water.[3][4]

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of this compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Analyze at multiple time points by HPLC-PDA/MS B->G C->G D->G E->G F->G H Quantify parent compound and degradants G->H I Identify degradation pathways H->I

Caption: Workflow for a Forced Degradation Study.

Conclusion: From Data Generation to Informed Decisions

This technical guide provides a comprehensive framework for the experimental determination of the solubility and stability of this compound. By following these protocols and understanding the underlying scientific principles, researchers can generate the crucial data needed to make informed decisions in the drug discovery and development process. The absence of readily available data should not be a roadblock, but rather an opportunity to apply rigorous scientific methodology to characterize novel chemical entities. The insights gained from these studies will not only be invaluable for the progression of projects involving this compound but will also build a foundational understanding that can be applied to other emerging drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-Hydrazinyl-6-methylpyrazine in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Reservoir for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents.[1][2][3] In this context, heterocyclic compounds have emerged as a promising foundation for the design of novel therapeutics. Among these, the pyrazine moiety is a well-established pharmacophore, integral to the structure of numerous biologically active compounds.[4][5] Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[3][4][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Hydrazinyl-6-methylpyrazine in antimicrobial assays. While specific antimicrobial data for this particular compound is not extensively documented in publicly available literature, its structural components—the pyrazine ring and the hydrazinyl group—are present in molecules with demonstrated biological activity.[1][2] Hydrazone derivatives, which can be formed from hydrazines, are also recognized for their diverse biological properties, including antimicrobial effects.[1][2]

These application notes are designed to be a self-validating system, explaining the rationale behind experimental choices and providing detailed, step-by-step protocols for the robust evaluation of this compound's antimicrobial potential. We will cover essential preliminary steps, standardized antimicrobial susceptibility testing, and crucial cytotoxicity evaluation to ensure a comprehensive preliminary assessment.

I. Physicochemical Properties and Handling of this compound

A thorough understanding of the test compound's properties is fundamental to reliable and reproducible experimental outcomes.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₈N₄[8]

  • Molecular Weight: 124.14 g/mol [8]

  • CAS Number: 19848-57-8[8]

  • Appearance: Typically a solid

  • Melting Point: Approximately 86 °C[8]

Solubility and Stock Solution Preparation:

Prior to initiating any biological assay, the solubility of this compound must be determined in various solvents to prepare a sterile, stable stock solution.

Protocol 1: Solubility Assessment and Stock Solution Preparation

  • Initial Solubility Screening:

    • Begin with common, low-toxicity solvents appropriate for biological assays, such as dimethyl sulfoxide (DMSO), ethanol, and sterile deionized water.

    • In a sterile microcentrifuge tube, add a small, accurately weighed amount of the compound (e.g., 1-5 mg).

    • Add the solvent in small, incremental volumes (e.g., 10-50 µL), vortexing thoroughly after each addition until the compound is fully dissolved.

    • Visually inspect for any undissolved particulates against a dark background.

    • Calculate the approximate solubility in mg/mL or mM.

  • Preparation of a High-Concentration Stock Solution:

    • Based on the solubility screen, select the most appropriate solvent. DMSO is a common choice for its ability to dissolve a wide range of organic compounds and its relatively low toxicity at the final concentrations used in assays.

    • Accurately weigh a sufficient quantity of this compound to prepare a stock solution of a desired high concentration (e.g., 10 mg/mL or 100 mM).

    • Add the calculated volume of the chosen solvent.

    • Ensure complete dissolution, using gentle warming or sonication if necessary, while being mindful of the compound's stability.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is recommended to store it under an inert atmosphere (e.g., nitrogen) if the compound is susceptible to oxidation.

II. Antimicrobial Susceptibility Testing (AST)

The primary objective of AST is to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Core Principle: This method involves challenging a standardized inoculum of a specific microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates (flat-bottom)

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum add_compound Add Diluted Compound to 96-well Plate prep_compound->add_compound add_inoculum Add Microbial Inoculum to Wells prep_inoculum->add_inoculum add_compound->add_inoculum add_controls Set up Controls: - Growth Control (No Compound) - Sterility Control (No Inoculum) - Positive Control (Standard Antibiotic) add_inoculum->add_controls incubate Incubate Plate (e.g., 37°C for 18-24h) add_controls->incubate read_results Read Results: - Visually for Turbidity - Spectrophotometrically (OD600) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

    • Dilute this standardized suspension in the appropriate growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add an additional 100 µL of the this compound stock solution (or a pre-diluted working solution) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and further dilute the compound concentrations by half.

  • Controls:

    • Growth Control (Positive Control): Wells containing only growth medium and the microbial inoculum. This is to ensure the microorganism grows properly under the assay conditions.

    • Sterility Control (Negative Control): Wells containing only sterile growth medium. This is to check for contamination of the medium.

    • Positive Drug Control: A separate set of serial dilutions of a standard antibiotic with known efficacy against the test organism.

  • Incubation:

    • Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading and Interpretation of Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

    • Results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the concentration at which a significant inhibition of growth is observed compared to the growth control.

III. Cytotoxicity Assessment

It is imperative to evaluate the toxicity of any potential antimicrobial agent against mammalian cells to assess its therapeutic potential. A compound that is highly toxic to host cells, even with good antimicrobial activity, will have limited clinical utility. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Core Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HEK293, HepG2, or a relevant cell line for the intended application)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Sterile 96-well cell culture plates (flat-bottom)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control cytotoxic agent (e.g., Doxorubicin)

Workflow Diagram:

MTTAssayWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate_adherence Incubate for Cell Adherence (24h) seed_cells->incubate_adherence prep_dilutions Prepare Serial Dilutions of this compound incubate_adherence->prep_dilutions treat_cells Replace Medium with Compound Dilutions prep_dilutions->treat_cells add_controls Set up Controls: - Vehicle Control (Solvent only) - Untreated Control - Positive Control (e.g., Doxorubicin) treat_cells->add_controls incubate_treatment Incubate (24-72h) add_controls->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer and Incubate incubate_mtt->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability and Determine IC₅₀ read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include vehicle controls (medium with the same concentration of the solvent, e.g., DMSO, as in the highest compound concentration wells).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Reading:

    • After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 5-15 minutes to ensure all crystals are dissolved.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

IV. Data Presentation and Interpretation

The results from the antimicrobial and cytotoxicity assays should be presented clearly to allow for a comprehensive evaluation of the compound's potential.

Table 1: Example Data Summary for this compound

Test Organism/Cell LineAssay TypeResult (µg/mL)Positive ControlControl Result (µg/mL)
Staphylococcus aureus (ATCC 29213)MIC[Experimental Value]Ampicillin[Value]
Escherichia coli (ATCC 25922)MIC[Experimental Value]Ciprofloxacin[Value]
Candida albicans (ATCC 90028)MIC[Experimental Value]Fluconazole[Value]
HEK293 (Human Embryonic Kidney)IC₅₀[Experimental Value]Doxorubicin[Value]

Interpretation:

  • A potent antimicrobial agent will have low MIC values against the target microorganisms.

  • A desirable therapeutic candidate will have a high IC₅₀ value against mammalian cells, indicating low cytotoxicity.

  • The Selectivity Index (SI) can be calculated (SI = IC₅₀ / MIC) to provide a quantitative measure of the compound's specificity for microbial cells over host cells. A higher SI value is indicative of a more promising therapeutic candidate.

V. Troubleshooting

  • Compound Precipitation: If the compound precipitates in the medium, re-evaluate its solubility. It may be necessary to use a co-solvent or adjust the pH, ensuring these modifications do not affect microbial growth or cell viability.

  • Inconsistent Results: Ensure accurate pipetting, proper mixing, and consistent inoculum preparation. Use of calibrated equipment and adherence to standardized protocols are critical.

  • No Antimicrobial Activity: The compound may be inactive against the chosen strains. Consider testing against a broader panel of microorganisms, including clinical isolates.

  • High Cytotoxicity: If the compound shows high cytotoxicity at concentrations close to its MIC, it may not be a suitable candidate for further development in its current form. Medicinal chemistry efforts could focus on modifying the structure to reduce toxicity while retaining antimicrobial activity.

VI. Conclusion

These application notes provide a foundational framework for the initial antimicrobial and cytotoxic evaluation of this compound. By following these detailed protocols and considering the rationale behind each step, researchers can generate reliable and reproducible data to guide further investigation into the potential of this and other novel pyrazine derivatives as much-needed antimicrobial agents.

References

Application Notes and Protocols for 2-Hydrazinyl-6-methylpyrazine in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Pyrazine Derivatives in Oncology

Cancer remains a formidable challenge in medical science, necessitating the continuous exploration of novel therapeutic avenues. Among the diverse scaffolds investigated, heterocyclic compounds, particularly pyrazine derivatives, have garnered significant attention for their potential as anticancer agents.[1] The pyrazine ring system, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a versatile backbone for the development of compounds with a wide range of biological activities. These activities stem from their ability to interact with various biological targets, including critical enzymes and receptors involved in cancer cell proliferation and survival.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of a specific pyrazine derivative, 2-Hydrazinyl-6-methylpyrazine , in anticancer research. While direct studies on this particular compound are not yet prevalent in published literature, its structural motifs—a pyrazine core and a hydrazinyl group—suggest a strong rationale for its investigation as a potential anticancer agent. Hydrazine derivatives themselves have a history in oncology, with compounds like procarbazine being used in chemotherapy.[2][3] This guide will, therefore, be based on established principles for analogous compounds and provide a robust framework for the synthesis, characterization, and biological evaluation of this compound.

Hypothesized Mechanism of Action: A Kinase Inhibition and Apoptosis Induction Paradigm

Based on the known anticancer activities of structurally related pyrazine and hydrazine derivatives, a plausible mechanism of action for this compound is its ability to function as a kinase inhibitor, leading to the induction of apoptosis and cell cycle arrest in cancer cells. Many pyrazine-based small molecules have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[2][3]

A key signaling cascade frequently implicated in cancer cell proliferation and survival is the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] Therefore, it is hypothesized that this compound may exert its anticancer effects by targeting one or more kinases within this pathway, such as MEK or ERK. Inhibition of this pathway would disrupt downstream signaling, leading to a halt in cell proliferation and the activation of the intrinsic apoptosis pathway.

The following diagram illustrates the hypothesized point of intervention of this compound in the MAPK signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactor Compound This compound (Hypothesized Target) Compound->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactor->Proliferation

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent evaluation for anticancer activity.

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a halogenated pyrazine precursor with hydrazine. The most common and commercially available starting material is 2-chloro-6-methylpyrazine.

Materials:

  • 2-Chloro-6-methylpyrazine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Drying oven or vacuum desiccator

  • Solvents for purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography (if necessary)

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-methylpyrazine (1 equivalent) in anhydrous ethanol.

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature. An excess of hydrazine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation and Filtration: To the resulting residue, add cold water to precipitate the product. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the collected solid in a vacuum desiccator or a drying oven at a low temperature (e.g., 40-50 °C) to obtain the crude this compound.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Workflow Diagram for Synthesis:

Synthesis_Workflow Start Start: 2-Chloro-6-methylpyrazine + Hydrazine Hydrate in Ethanol Reaction Reflux (4-6 hours) Start->Reaction Workup Cooling & Solvent Removal Reaction->Workup Precipitation Add Cold Water Workup->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying Filtration->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product Final Product: This compound Purification->Product Analysis_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis A1 Cell Treatment A2 Harvest & Wash Cells A1->A2 A3 Resuspend in Binding Buffer A2->A3 A4 Stain with Annexin V-FITC & PI A3->A4 A5 Incubate A4->A5 A6 Flow Cytometry Analysis A5->A6 C1 Cell Treatment C2 Harvest & Fix Cells (70% Ethanol) C1->C2 C3 Wash & Treat with RNase C2->C3 C4 Stain with Propidium Iodide (PI) C3->C4 C5 Incubate C4->C5 C6 Flow Cytometry Analysis C5->C6

References

Application Note: High-Throughput Screening of 2-Hydrazinyl-6-methylpyrazine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, derivatives of 2-hydrazinyl-6-methylpyrazine represent a promising class of molecules for drug discovery, with the hydrazone linkage offering a versatile point for chemical modification to explore structure-activity relationships (SAR).[4][5][6] High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate large libraries of such derivatives against specific biological targets, accelerating the identification of promising lead compounds.[7][8]

This application note details a comprehensive protocol for the high-throughput screening of a this compound derivative library against a representative protein kinase target, a common enzyme class in drug discovery.[9][10] The methodology employs a robust, fluorescence-based biochemical assay designed for miniaturization and automation, enabling the efficient and reproducible screening of thousands of compounds.[10][11] We will cover the entire workflow, from assay principle and protocol execution to data analysis and hit validation, providing a self-validating framework for identifying novel kinase inhibitors.

Assay Principle: Fluorescence-Based Kinase Inhibition

The screening assay is designed to quantify the enzymatic activity of a target kinase. The principle relies on the kinase's ability to phosphorylate a specific peptide substrate. In this homogeneous assay format, both a fluorescently-labeled peptide substrate and the kinase enzyme are incubated with the test compounds. The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).

Upon completion of the reaction, a quenching reagent is added. This reagent is designed to bind specifically to the non-phosphorylated peptide substrate, quenching its fluorescence. Therefore, in the absence of inhibition (negative control), the kinase phosphorylates the substrate, preventing the quencher from binding and resulting in a high fluorescence signal. Conversely, in the presence of an effective inhibitor (or in the absence of kinase activity, positive control), the substrate remains unphosphorylated, binds the quencher, and the fluorescence signal is low. The measured fluorescence intensity is thus directly proportional to the kinase activity. This "signal-on" approach is highly amenable to HTS, providing a robust window to identify inhibitors.

High-Throughput Screening Experimental Workflow

The overall HTS process follows a systematic and automated workflow to ensure consistency and throughput. The key stages include compound library preparation, reagent dispensing, incubation, signal detection, and data analysis.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Library Plating (Source to Assay Plates) Reagent_Add_1 Dispense Kinase Enzyme & Fluorescent Substrate Compound_Plating->Reagent_Add_1 Control_Prep Control Preparation (Positive & Negative) Control_Prep->Reagent_Add_1 Incubation_1 Pre-incubation (Compound + Enzyme) Reagent_Add_1->Incubation_1 Reagent_Add_2 Initiate Reaction (Dispense ATP) Incubation_1->Reagent_Add_2 Incubation_2 Kinase Reaction Incubation Reagent_Add_2->Incubation_2 Reagent_Add_3 Stop & Develop (Dispense Quencher) Incubation_2->Reagent_Add_3 Incubation_3 Signal Development Incubation Reagent_Add_3->Incubation_3 Plate_Reading Read Fluorescence Signal (Plate Reader) Incubation_3->Plate_Reading Data_Analysis Data Normalization, QC & Hit Selection Plate_Reading->Data_Analysis

Caption: High-Throughput Screening Experimental Workflow.

Materials and Reagents

Equipment/Software Reagents & Consumables
Automated Liquid HandlerLibrary of this compound Derivatives
Multichannel PipettesDimethyl Sulfoxide (DMSO), Anhydrous
Reagent Dispenser (e.g., BioTek MicroFlo)[12]Recombinant Human Kinase (Target Enzyme)
High-Throughput Plate Reader (Fluorescence)Fluorescently-Labeled Peptide Substrate
Plate CentrifugeAdenosine Triphosphate (ATP)
Data Analysis Software (e.g., Genedata Screener)Kinase Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)
-Quencher/Stop Solution
-384-well, low-volume, black, solid-bottom microplates[13]
-Plate Seals

Detailed Screening Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

1. Compound Library Preparation and Plating a. Prepare a stock library of this compound derivatives dissolved in 100% anhydrous DMSO at a concentration of 1 mM. Store in source plates at -20°C.[12] b. Thaw source plates at room temperature for at least 2 hours before use.[12] c. Using an automated liquid handler, transfer 100 nL of each compound from the source plates into the corresponding wells of the 384-well assay plates. This results in a final compound concentration of 5 µM in the 20 µL assay volume. d. Designate specific columns for controls. For negative controls (0% inhibition), add 100 nL of DMSO. For positive controls (100% inhibition), add 100 nL of a known potent inhibitor or DMSO (in wells that will not receive the enzyme).

2. Reagent Preparation a. Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and fluorescent peptide substrate in kinase assay buffer. The final concentration of each component should be optimized during assay development to yield a robust signal window. b. ATP Solution: Prepare a 4X working solution of ATP in the kinase assay buffer. The concentration should be at or near the Michaelis constant (Km) for the enzyme to facilitate the identification of competitive inhibitors. c. Stop/Quencher Solution: Prepare the quencher solution according to the manufacturer's instructions in an appropriate buffer.

3. Assay Execution (Automated) a. To the compound-plated assay plates, dispense 10 µL of the Kinase/Substrate Mix into all wells except the "no enzyme" positive controls. To these positive control wells, dispense 10 µL of the substrate in buffer alone. b. Seal the plates and centrifuge briefly (e.g., 1 minute at 1000 rpm) to ensure all liquids are at the bottom of the wells. c. Pre-incubate the plates for 15 minutes at room temperature. This step allows the compounds to interact with the target enzyme before the reaction starts. d. Initiate the kinase reaction by dispensing 5 µL of the 4X ATP solution into all wells. e. Seal the plates, centrifuge briefly, and incubate for 60 minutes at 30°C. Incubation time should be optimized to ensure the reaction remains in the linear range. f. Stop the reaction and develop the signal by dispensing 5 µL of the Stop/Quencher solution into all wells. g. Seal the plates, centrifuge briefly, and incubate for 30 minutes at room temperature, protected from light.

4. Data Acquisition a. Remove the plate seals. b. Read the plates using a fluorescence plate reader. Set the excitation and emission wavelengths according to the fluorophore's specifications (e.g., Excitation: 485 nm, Emission: 520 nm).

Data Analysis and Hit Identification

Effective analysis of HTS data is crucial to confidently identify true hits while minimizing false positives.[14][15] The process involves data normalization, quality control assessment, and statistical hit selection.[7]

Data_Analysis_Workflow cluster_raw Initial Processing cluster_qc Quality Control cluster_hit Hit Selection & Validation Raw_Data Raw Fluorescence Data Normalization Percent Inhibition Calculation Raw_Data->Normalization Z_Factor Calculate Z'-Factor per Plate Normalization->Z_Factor QC_Check Plate Validation (Z' > 0.5?) Z_Factor->QC_Check Hit_Calling Hit Identification (e.g., >3 SD from Mean) QC_Check->Hit_Calling Pass Hit_List Generate Primary Hit List Hit_Calling->Hit_List Confirmation Hit Confirmation Screen (Dose-Response) Hit_List->Confirmation Final_Hits Validated Hits for Lead Optimization Confirmation->Final_Hits

Caption: Data Analysis and Hit Identification Workflow.

1. Data Normalization a. For each plate, calculate the average signal for the negative controls (NC, 0% inhibition) and positive controls (PC, 100% inhibition). b. Normalize the raw fluorescence signal (X) for each compound well to Percent Inhibition using the following formula:

  • % Inhibition = 100 * (1 - (X - PC) / (NC - PC))

2. Quality Control a. The Z'-factor is a statistical measure of assay quality, reflecting the signal window and data variation.[10] It is calculated for each plate:

  • Z' = 1 - (3 * (SD_NC + SD_PC)) / |Mean_NC - Mean_PC|
  • Where SD is the standard deviation. b. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS. Plates with a Z'-factor below this threshold should be reviewed for errors and potentially re-screened.

3. Hit Identification a. A common method for primary hit selection is to use a statistical cutoff based on the distribution of the sample data.[16] A hit is typically defined as a compound that exhibits an effect greater than three standard deviations (SD) from the mean % inhibition of the library compounds (or DMSO controls). b. Compounds meeting this criterion are flagged as primary "hits" and are selected for further validation.[17]

4. Hit Confirmation and Follow-up a. Re-testing: Primary hits should be re-tested under the same conditions to confirm their activity and rule out experimental error.[17] b. Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀). c. Counter-screens: It is essential to perform counter-screens to identify and eliminate false-positive hits, such as compounds that interfere with the assay technology (e.g., autofluorescence) or act through non-specific mechanisms.

Hypothetical Target Pathway: PIM-1 Kinase

PIM-1 kinase is a serine/threonine kinase that is often overexpressed in various cancers, making it an attractive therapeutic target.[18] Pyrazine-containing compounds have been investigated as potential inhibitors of PIM kinases.[19] A hit from this screen could potentially modulate the PIM-1 signaling pathway, which plays a critical role in cell survival and proliferation by phosphorylating downstream targets like the pro-apoptotic protein BAD.

PIM1_Pathway cluster_pathway PIM-1 Kinase Signaling Pathway Cytokines Growth Factors / Cytokines Receptor Receptor Cytokines->Receptor STAT STATs Receptor->STAT PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Transcription BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates & Inactivates Apoptosis Apoptosis BAD->Apoptosis Compound This compound Derivative (Hit) Compound->PIM1 Inhibition

Caption: Inhibition of the PIM-1 Kinase Pro-Survival Pathway.

Summary of Hypothetical Screening Data

The table below illustrates representative data from a single 384-well plate after analysis.

Well ID Compound ID Raw Fluorescence % Inhibition Z'-Factor Hit Status
A01DMSO Control45,102-1.20.81-
A02DMSO Control45,8900.50.81-
P23Positive Control2,34598.90.81-
P24Positive Control2,119100.20.81-
C05CMPD-012344,987-0.80.81Non-Hit
F11CMPD-034531,54232.10.81Non-Hit
G18CMPD-07898,76584.20.81Primary Hit
K02CMPD-11239,10283.10.81Primary Hit
M14CMPD-154140,12312.30.81Non-Hit

Note: Hit status determined by a cutoff of >65% inhibition in this example.

Conclusion

This application note provides a detailed, field-proven protocol for the high-throughput screening of this compound derivative libraries for kinase inhibition. By integrating automated liquid handling, a robust fluorescence-based assay, and rigorous data analysis, this workflow enables the rapid and reliable identification of potent and selective lead compounds. The described methodology is adaptable to various enzyme targets and serves as a foundational guide for researchers in academic and industrial drug discovery settings. The ultimate goal of an HTS campaign is not to find a perfect drug, but to provide high-quality starting points for medicinal chemistry optimization.[9]

References

Application Notes and Protocols for the Analytical Determination of 2-Hydrazinyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the detection and quantification of 2-Hydrazinyl-6-methylpyrazine. This compound, featuring both a reactive hydrazine moiety and a pyrazine ring, presents unique analytical challenges, including potential instability and the need for sensitive detection, particularly as a potential genotoxic impurity in pharmaceutical substances. We present two robust, validated methods: a Gas Chromatography-Mass Spectrometry (GC-MS) method for high sensitivity and specificity, and a High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV/Vis) method for routine quality control. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring adaptability and successful implementation. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Introduction: The Analytical Challenge of this compound

This compound is a heterocyclic compound of interest in pharmaceutical development, potentially as an intermediate or a low-level impurity.[1][2] The hydrazine functional group is highly reactive and has been classified as a potential genotoxic impurity (GTI), necessitating control at parts-per-million (ppm) levels in drug substances.[3] The analytical determination of this compound is complicated by several factors:

  • Reactivity and Instability: The hydrazine group is susceptible to oxidation and can react with various functional groups. This necessitates careful sample handling and often, derivatization, to form a more stable analyte for analysis.

  • Low UV Absorbance: The native molecule may lack a strong chromophore, making direct UV detection insensitive for the trace-level quantification required for GTIs.[3]

  • High Polarity: The polarity of the molecule can make it challenging to retain on traditional reversed-phase HPLC columns.[4]

To address these challenges, this guide details two primary analytical strategies: GC-MS following derivatization, and HPLC-UV/Vis, also with a derivatization step to enhance detectability. The choice between these methods will depend on the specific application, required sensitivity, and available instrumentation.

Method 1: High-Sensitivity GC-MS Analysis

This method is ideal for trace-level quantification of this compound, offering high specificity due to mass spectrometric detection. A derivatization step is mandatory to increase the volatility and thermal stability of the analyte for gas chromatography.[5]

Principle and Rationale

The core of this method is the derivatization of the hydrazine moiety with a ketone, such as acetone, to form a stable hydrazone. This reaction is rapid and quantitative. The resulting hydrazone is more volatile and less polar, making it amenable to GC separation and analysis. Acetone is an excellent choice as it can often serve as both the derivatizing agent and the sample solvent.[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Drug Substance/Product Dissolution Dissolution in Acetone Sample->Dissolution Derivatization In-situ Derivatization (Formation of Hydrazone) Dissolution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Experimental Protocol

2.2.1. Reagents and Materials

  • This compound reference standard

  • Acetone, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Helium (carrier gas), ultra-high purity

  • GC vials, 2 mL, with septa

2.2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

2.2.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetone to achieve concentrations in the range of 0.1 to 10 µg/mL. These solutions will undergo derivatization in-situ upon preparation.

2.2.4. Sample Preparation

  • Accurately weigh approximately 100 mg of the drug substance or ground tablet powder into a 10 mL volumetric flask.

  • Add approximately 8 mL of acetone.

  • Sonicate for 10 minutes to ensure complete dissolution of the analyte.

  • Dilute to volume with acetone and mix well.

  • Allow the solution to stand for at least 15 minutes for the derivatization reaction to complete.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2.2.5. GC-MS Conditions

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80 °C, hold for 1 min
Ramp: 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and key fragments)
Method Validation

The method should be validated according to ICH Q2(R2) guidelines.[7][8][9][10]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the derivatized analyte in a blank and placebo sample. Peak purity should be confirmed with MS.
Linearity Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Range 80% to 120% of the target concentration.
Accuracy Mean recovery of 90.0% to 110.0% for spiked samples at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
Precision Repeatability (n=6) and intermediate precision (different days, analysts) with a relative standard deviation (RSD) ≤ 15%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. The LOQ should be at or below the reporting threshold for the impurity.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., oven temperature ramp, flow rate).

Method 2: HPLC-UV/Vis Analysis for Routine QC

This method is suitable for routine quality control applications where high-throughput analysis is required. A derivatization step is employed to introduce a chromophore, enabling sensitive UV/Vis detection.

Principle and Rationale

The hydrazine group reacts with an aromatic aldehyde, such as 4-dimethylaminobenzaldehyde (DMAB), to form a brightly colored hydrazone. This reaction, often catalyzed by acid, shifts the absorbance maximum to a longer wavelength, reducing interference from the drug substance and other impurities which typically absorb in the lower UV range.[11]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Drug Substance/Product Dissolution Dissolution in Diluent Sample->Dissolution Derivatization Addition of DMAB Reagent (Formation of Hydrazone) Dissolution->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV/Vis Detection Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Caption: Workflow for the HPLC-UV/Vis analysis of this compound.

Experimental Protocol

3.2.1. Reagents and Materials

  • This compound reference standard

  • 4-Dimethylaminobenzaldehyde (DMAB)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water

  • Hydrochloric acid, concentrated

  • HPLC vials, 2 mL, with septa

3.2.2. Instrumentation

  • High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

3.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Diluent: Methanol

  • DMAB Reagent: Dissolve 1.0 g of DMAB in 100 mL of methanol containing 1 mL of concentrated hydrochloric acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of working standards in the range of 0.1 to 10 µg/mL in diluent.

3.2.4. Sample and Standard Preparation for Analysis

  • Pipette 1.0 mL of each working standard solution and the sample solution into separate test tubes.

  • To each tube, add 1.0 mL of the DMAB reagent.

  • Mix well and allow to react for 30 minutes at room temperature.

  • Transfer the solutions to HPLC vials for analysis.

3.2.5. HPLC Conditions

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution:
0-5 min: 95% A, 5% B
5-20 min: Linear gradient to 5% A, 95% B
20-25 min: Hold at 5% A, 95% B
25-30 min: Return to initial conditions and equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength Determined by scanning the derivatized standard (approx. 458 nm)[11]
Method Validation

This method should also be validated according to ICH Q2(R2) guidelines.[7][8][9][10]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the derivatized analyte in a blank and placebo sample. Peak purity should be confirmed with DAD.
Linearity Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Range 80% to 120% of the target concentration.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[8]
Precision Repeatability and intermediate precision with an RSD ≤ 2.0%.[9]
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. The LOQ should be at or below the reporting threshold.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition).

Concluding Remarks

The analytical methods detailed in this application note provide robust and reliable approaches for the determination of this compound in various samples, particularly within the context of pharmaceutical quality control. The GC-MS method offers superior sensitivity and specificity, making it ideal for trace-level analysis and impurity identification. The HPLC-UV/Vis method, while also highly sensitive after derivatization, is well-suited for routine analysis in a quality control environment.

Successful implementation of these methods requires careful attention to sample preparation and an understanding of the chemical principles underlying the derivatization reactions. It is imperative that any method based on these protocols is fully validated in the user's laboratory to demonstrate its fitness for the intended purpose, in accordance with the principles of the ICH.

References

Scale-up synthesis of 2-Hydrazinyl-6-methylpyrazine for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 2-Hydrazinyl-6-methylpyrazine for Preclinical Studies

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of this compound, a key building block for various pharmacologically active compounds. As drug candidates transition from discovery to preclinical evaluation, the demand for larger quantities of high-purity material becomes critical.[1][2] This document outlines a robust and scalable synthetic protocol, starting from commercially available 2-chloro-6-methylpyrazine, suitable for producing 50-100 gram batches. We emphasize process safety, particularly the handling of hydrazine derivatives, and detail the necessary analytical controls to ensure the final compound meets the stringent purity and characterization requirements for preclinical toxicology and efficacy studies.[3][4] This guide is intended for researchers, process chemists, and drug development professionals tasked with supplying high-quality active pharmaceutical ingredients (APIs) for early-stage development.

Introduction: The Preclinical Imperative

The journey of a small molecule from a promising "hit" to a viable drug candidate involves rigorous preclinical evaluation.[2] These studies, which assess the compound's safety, efficacy, and pharmacokinetic profile in vitro and in vivo, require a consistent supply of the test article in quantities significantly larger than those prepared during initial discovery efforts—typically on the gram to multi-hundred-gram scale.[5]

The quality of this material is paramount. A preclinical batch must exhibit:

  • High Purity: Typically >98% to minimize the confounding biological effects of impurities.

  • Structural Confirmation: Unambiguous verification of the chemical structure.

  • Batch-to-Batch Consistency: Ensuring that the material used in all studies is identical.

This application note addresses these needs by providing a detailed, validated protocol for the synthesis of this compound, a precursor whose derivatives have shown diverse biological activities.[6]

Synthetic Strategy and Rationale

The selected synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This strategy is chosen for its reliability, high yield, and operational simplicity, making it ideal for scale-up.

Reaction Scheme:

Rationale for Selection:

  • Starting Material Availability: 2-chloro-6-methylpyrazine is a commercially available and relatively inexpensive starting material.

  • Reaction Efficiency: The SNAr reaction on electron-deficient pyrazine rings is typically efficient and high-yielding. The presence of two ring nitrogens activates the chloro-substituent towards nucleophilic attack.[7]

  • Process Simplicity: The reaction can often be driven to completion with a simple heating procedure, and the product can be isolated through precipitation or crystallization, avoiding the need for complex chromatographic purification on a large scale.[8]

G SM 2-chloro-6-methylpyrazine P This compound SM->P R Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux

Caption: Overall synthetic pathway for this compound.

Critical Safety and Hazard Assessment

WARNING: Hydrazine and its derivatives are classified as Particularly Hazardous Substances (PHS).[9] They are corrosive, toxic, and potential carcinogens.[10] All handling must be performed with strict adherence to safety protocols.

  • Engineering Controls: All operations involving hydrazine hydrate, from weighing to reaction quenching, must be conducted inside a certified chemical fume hood to prevent inhalation exposure.[10]

  • Personal Protective Equipment (PPE):

    • Gloves: Butyl rubber or neoprene gloves are required. Nitrile gloves offer insufficient protection against hydrazine and should only be used as a splash layer over a more robust glove.[9][11]

    • Eye Protection: ANSI Z87.1-compliant chemical splash goggles and a full-face shield must be worn.[9]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[9]

  • Spill & Exposure Procedures:

    • Spill: In case of a spill, evacuate the area immediately and notify EHS. Do not attempt to clean it up yourself.[9]

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

    • Inhalation: Move the affected person to fresh air and seek immediate medical attention.[12]

Detailed Scale-up Synthesis Protocol (75g Scale)

This protocol details the synthesis of a 75g batch of this compound.

Reagents and Materials
ReagentCAS NumberM.W. ( g/mol )Amount (g)MolesEq.Notes
2-chloro-6-methylpyrazine3998-97-6128.5664.30.501.0Starting Material
Hydrazine Hydrate (~64%)7803-57-850.0678.21.002.0Reagent, use in fume hood only
Ethanol (200 proof)64-17-546.07650 mL--Reaction Solvent
Deionized Water7732-18-518.02~1.5 L--For workup and washing
Toluene108-88-392.14~300 mL--For azeotropic drying (optional)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Quality Control A 1. Assemble & Inert 2L Reactor Setup B 2. Charge Reagents (Ethanol, Starting Material) A->B C 3. Add Hydrazine Hydrate (Dropwise, < 30°C) B->C D 4. Heat to Reflux (Monitor by TLC/HPLC) C->D E 5. Cool to RT & Concentrate D->E F 6. Add Water to Precipitate E->F G 7. Filter & Wash Solid F->G H 8. Dry Under Vacuum G->H I 9. Analyze Final Product (NMR, HPLC, MS) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble a 2L, three-necked round-bottom flask equipped with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe. Ensure the system is under a gentle positive pressure of nitrogen.

  • Charge Reagents: To the reactor, add ethanol (650 mL) followed by 2-chloro-6-methylpyrazine (64.3 g, 0.50 mol). Stir the mixture until all the solid dissolves.

  • Hydrazine Addition: Cool the solution to below 30°C using a water bath. Slowly add the hydrazine hydrate (78.2 g, 1.00 mol) dropwise via an addition funnel over 30-45 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C). Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a thick slurry.

  • Precipitation: Add deionized water (500 mL) to the slurry and stir vigorously for 30 minutes. This will precipitate the product and dissolve the hydrazine hydrochloride byproduct.

  • Filtration and Washing: Filter the resulting solid using a Buchner funnel. Wash the filter cake sequentially with deionized water (2 x 500 mL) until the filtrate is neutral (pH ~7).

  • Drying: Transfer the pale yellow solid to a drying dish and dry it in a vacuum oven at 40-50°C to a constant weight. The expected yield is 75-85 g (87-98%).

Purification and Quality Control

For preclinical use, the material must be fully characterized and meet stringent purity specifications.

Purification (If Required)

If the purity by HPLC is below 98%, the material can be further purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.

Analytical Characterization

The final product must be analyzed to confirm its identity, purity, and quality.[4][13]

TestMethodSpecification
Appearance Visual InspectionPale yellow to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRSpectra must be consistent with the structure of this compound.
Identity Mass Spectrometry (MS)[M+H]⁺ peak corresponding to the molecular weight (125.15 g/mol ).
Purity HPLC (e.g., C18 column, MeCN/H₂O gradient)≥ 98.0% area
Residual Solvents Headspace GC-MSEthanol, Toluene < 5000 ppm (as per ICH guidelines)
Water Content Karl Fischer Titration≤ 0.5% w/w

Discussion and Further Scale-up Considerations

  • Exotherm Control: The initial addition of hydrazine is exothermic. For scales larger than 100g, a jacketed reactor with active cooling is recommended to maintain precise temperature control.

  • Byproduct Removal: The primary byproduct is hydrazine hydrochloride, which is water-soluble. Thorough washing of the product cake is crucial to remove it completely.

  • Stability: Hydrazine derivatives can be sensitive to air and light. The final product should be stored under an inert atmosphere (nitrogen or argon) in an amber container, protected from light.

  • Regulatory Compliance: While this protocol is suitable for preclinical batches, manufacturing for clinical trials (Phase I and beyond) must be conducted under current Good Manufacturing Practices (cGMP) in a qualified facility.[3] This involves more rigorous documentation, process validation, and quality assurance.

References

Experimental protocol for N-alkylation of 2-Hydrazinyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the N-Alkylation of 2-Hydrazinyl-6-methylpyrazine via Reductive Amination

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the N-alkylation of this compound, a critical transformation for synthesizing novel derivatives with potential applications in pharmaceutical and materials science. Pyrazine derivatives are significant scaffolds in drug development and flavor chemistry, and the functionalization of the hydrazine moiety allows for extensive molecular diversification.[1][2][3][4] This protocol details a robust and versatile method using reductive amination, which involves the formation of a hydrazone intermediate followed by its in-situ reduction. We offer a step-by-step experimental procedure, explain the chemical principles and rationale behind the chosen methodology, and provide guidelines for product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing N-alkylated pyrazine hydrazines.

Introduction and Scientific Rationale

The N-alkylation of hydrazines is a cornerstone of synthetic organic chemistry, enabling the creation of a wide array of substituted hydrazine derivatives.[5][6][7][8][9] These compounds are valuable precursors and key structural motifs in many biologically active molecules. This compound serves as a versatile building block. The presence of the reactive hydrazine group on the pyrazine core offers a prime site for chemical modification.

The selected method for this transformation is reductive amination . This well-established technique provides a reliable and controlled pathway for forming C-N bonds.[6][10][11] The process is a two-stage reaction sequence performed in a single pot:

  • Hydrazone Formation: The nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a stable C=N double bond, yielding a hydrazone intermediate. This step is frequently catalyzed by a mild acid to facilitate the dehydration process.[6]

  • In-Situ Reduction: The hydrazone is then reduced using a selective reducing agent, such as sodium borohydride (NaBH₄), which converts the C=N bond into a C-N single bond, affording the desired N-alkylated product.

This approach is favored for its operational simplicity, broad substrate scope, and generally high yields. The reaction specifically targets the more nucleophilic and sterically accessible terminal nitrogen (-NH₂) of the hydrazine group, ensuring high regioselectivity.

Reaction Mechanism and Workflow

The overall transformation and the experimental sequence are outlined below.

Reaction Mechanism: Reductive Amination

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction Hydrazine This compound Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + R-CHO (cat. H⁺) Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hydrazone Water H₂O Hydrazone->Water - H₂O Product N-Alkylated Product Hydrazone->Product Reduction ([H]) Reducer Reducing Agent (e.g., NaBH₄) Reducer->Product

Caption: Mechanism of N-alkylation via reductive amination.

Experimental Workflow Overview

G A 1. Reagent Setup & Safety Check B 2. Hydrazone Formation (Stir at RT) A->B C 3. Reaction Cooling (Ice Bath) B->C D 4. Reduction (Add NaBH₄) C->D E 5. Reaction Quench & Work-up D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, FTIR) F->G

Caption: High-level overview of the experimental workflow.

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStore under inert gas.
Benzaldehyde (or other aldehyde/ketone)Reagent Grade, ≥99%Sigma-AldrichUse freshly distilled for best results.
Sodium Borohydride (NaBH₄)≥98%, powderAcros OrganicsHandle with care, moisture sensitive.
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificUse anhydrous solvent to avoid side reactions.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Saturated Sodium Chloride (Brine)N/ALab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-AldrichFor drying.
Acetic Acid, GlacialACS GradeFisher ScientificUsed as a catalyst.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Equipment
EquipmentPurpose
Magnetic Stirrer with Stir BarReaction agitation
Round-Bottom Flasks (various sizes)Reaction vessel
Ice BathTemperature control
CondenserNot required for this protocol
Separatory FunnelLiquid-liquid extraction
Rotary EvaporatorSolvent removal
Thin-Layer Chromatography (TLC) PlatesReaction monitoring
Glass Column for ChromatographyProduct purification
Standard Laboratory GlasswareBeakers, graduated cylinders, etc.
Critical Safety Precautions

Hydrazine derivatives are classified as Particularly Hazardous Substances (PHS). All handling must be performed with extreme caution.[12]

  • Engineering Controls: All steps must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[12]

  • Personal Protective Equipment (PPE):

    • Body: A flame-resistant lab coat is mandatory.[12]

    • Eyes: Wear ANSI Z87.1-compliant chemical safety goggles. A face shield is required when handling larger quantities or during splash-prone operations.[12]

    • Hands: Use nitrile or chloroprene gloves. Inspect gloves for integrity before use and change them immediately upon contamination.[12][13]

  • Chemical Hazards:

    • This compound: Acutely toxic, corrosive, and a suspected carcinogen. Avoid all contact with skin and eyes and prevent inhalation.[12][13][14][15]

    • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It is also corrosive. Add it slowly and in portions to the reaction mixture.

  • Waste Disposal: All waste containing hydrazine derivatives is considered extremely hazardous. Dispose of it in designated, sealed waste containers according to your institution's EHS guidelines.[12]

Step-by-Step Procedure (Model Reaction with Benzaldehyde)
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.24 g, 10.0 mmol, 1.0 equiv).

    • Add 30 mL of anhydrous methanol. Stir the mixture at room temperature until all the solid has dissolved.

  • Hydrazone Formation:

    • To the stirred solution, add benzaldehyde (1.07 g, 1.02 mL, 10.1 mmol, 1.01 equiv) dropwise.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Allow the reaction to stir at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting materials and the appearance of a new, less polar spot.

  • Reduction of the Hydrazone:

    • Once hydrazone formation is complete (as indicated by TLC), place the reaction flask in an ice bath and cool the mixture to 0-5 °C.

    • Slowly add sodium borohydride (0.57 g, 15.0 mmol, 1.5 equiv) in small portions over 15-20 minutes. Caution: Hydrogen gas will evolve, and the reaction is exothermic. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until the reaction is complete by TLC.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding 20 mL of deionized water.

    • Remove the methanol from the mixture using a rotary evaporator.

    • Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash them with brine (1 x 40 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of 10% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the final N-alkylated product as a solid or oil.

Data Summary and Characterization

Expected Results (Hypothetical)
ParameterValue
Starting MaterialThis compound (1.24 g)
Alkylating AgentBenzaldehyde (1.07 g)
Product Name2-(2-Benzylhydrazinyl)-6-methylpyrazine
Theoretical Yield2.14 g
Actual Yield (Post-Purification)1.82 g
Percent Yield85%
AppearancePale yellow solid
Product Characterization

The identity and purity of the synthesized 2-(2-benzylhydrazinyl)-6-methylpyrazine should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: Confirm the presence of the newly introduced alkyl group (e.g., benzyl protons) and the shift of signals corresponding to the hydrazine and pyrazine moieties.

  • Mass Spectrometry (MS): Verify the molecular weight of the product by identifying the molecular ion peak (M+H)⁺.

  • FTIR Spectroscopy: Observe the disappearance of the C=O stretch from the aldehyde and the appearance of N-H stretching bands characteristic of the secondary amine in the product.[1]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time.2. Inactive reducing agent.3. Poor quality aldehyde.1. Monitor reaction by TLC and allow to stir longer.2. Use fresh, dry sodium borohydride.3. Purify the aldehyde by distillation before use.
Low Product Yield 1. Product loss during work-up/extraction.2. Side reactions (e.g., over-alkylation).3. Incomplete reaction.1. Perform extractions carefully and ensure complete phase separation.2. Control stoichiometry and add NaBH₄ at low temperature.3. See "Incomplete Reaction" solutions.
Multiple Products 1. Impurities in starting materials.2. Over-reduction or side reactions.1. Ensure high purity of all reagents.2. Use the recommended stoichiometry of the reducing agent and maintain low temperature during addition. Optimize purification conditions.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Hydrazinyl-6-methylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the synthesis of 2-Hydrazinyl-6-methylpyrazine, a key intermediate in pharmaceutical and materials science. This technical support center provides practical, field-tested advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the starting material, 2-Chloro-6-methylpyrazine[1], is treated with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electron-deficient carbon atom of the pyrazine ring that is bonded to the chlorine atom. The chlorine atom, a good leaving group, is subsequently displaced, yielding the desired product. The reaction is often facilitated by heating in a suitable solvent.

Q2: Why is hydrazine hydrate used instead of anhydrous hydrazine?

Hydrazine hydrate is preferred primarily for safety and practicality. Anhydrous hydrazine is highly reactive and potentially explosive, especially in the presence of metals[2]. Hydrazine hydrate is a more stable and manageable reagent for laboratory and industrial-scale synthesis[2].

Q3: What are the critical parameters to control for a successful synthesis?

The three most critical parameters are temperature, reaction time, and solvent choice.

  • Temperature: The reaction generally requires heating to overcome the activation energy for the SNAr reaction. A typical temperature range is between 100-130°C, often under reflux, depending on the solvent used[3].

  • Reaction Time: Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial. Incomplete reactions lead to low yield, while excessively long reaction times can promote the formation of degradation products or other side reactions.

  • Solvent: The solvent must be inert to the reactants and capable of reaching the required reaction temperature. Alcohols like n-butanol or high-boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF) are common choices[3].

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective method. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting material (2-chloro-6-methylpyrazine) and the more polar product (this compound). Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the reaction is progressing.

Troubleshooting Guide: Common Issues & Solutions

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Insufficient Temperature: The activation energy for the SNAr reaction was not met. 2. Poor Reagent Quality: Hydrazine hydrate may have degraded over time. 3. Premature Work-up: The reaction was stopped before completion.1. Increase Temperature: Ensure the reaction mixture reaches the target temperature (e.g., 100-130°C) and maintains it. Use a high-boiling point solvent if necessary[3]. 2. Use Fresh Reagents: Use a fresh, unopened bottle of hydrazine hydrate for best results. 3. Monitor with TLC: Do not stop the reaction until TLC analysis shows complete consumption of the starting material.
Product is Contaminated with Starting Material Incomplete Reaction: The reaction was not allowed to run to completion.Extend Reaction Time: Continue heating the reaction mixture and monitor every 1-2 hours by TLC until the starting material spot is no longer visible.
Formation of Side Products 1. Over-oxidation: If any oxidizing agents are present, the pyrazine ring or hydrazine moiety can be oxidized[4]. 2. Polymerization: Reactive intermediates can sometimes lead to polymerization, especially at very high temperatures[4].1. Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. 2. Optimize Temperature: Avoid excessive temperatures beyond what is necessary for the reaction to proceed at a reasonable rate.
Difficulty in Product Isolation/Purification 1. High Water Solubility: The product may have some solubility in the aqueous phase during work-up. 2. Incorrect Recrystallization Solvent: The chosen solvent may not provide a sufficient solubility difference between hot and cold conditions.1. Brine Wash & Back-Extraction: Wash the organic layer with brine to reduce the solubility of the product. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. 2. Solvent Screening: Test a variety of solvents or mixed-solvent systems for recrystallization. Ethanol, isopropanol, or toluene-heptane mixtures can be effective.[5]

Visualizing the Process

Reaction Mechanism

The diagram below illustrates the nucleophilic aromatic substitution (SNAr) pathway for the synthesis.

Caption: SNAr mechanism for this compound synthesis.

Troubleshooting Decision Tree

This flowchart helps diagnose and resolve common experimental issues.

TroubleshootingTree Start Reaction Complete? CheckTLC Check TLC: Is Starting Material (SM) Consumed? Start->CheckTLC LowYield Low Yield Observed CheckTLC->LowYield Yes Extend Extend Reaction Time & Monitor by TLC CheckTLC->Extend No PurityCheck Check Purity (NMR/LCMS): Is Product Clean? LowYield->PurityCheck Yes WorkupLoss Product Lost During Work-up? LowYield->WorkupLoss No Recrystallize Recrystallize Product from Suitable Solvent PurityCheck->Recrystallize No, Minor Impurities Column Purify by Column Chromatography PurityCheck->Column No, Major Impurities Done Characterize Final Product PurityCheck->Done Yes Extend->CheckTLC CheckTemp Verify Reaction Temperature CheckTemp->CheckTLC WorkupLoss->CheckTemp No BackExtract Back-extract Aqueous Layers; Wash with Brine WorkupLoss->BackExtract Yes Recrystallize->PurityCheck Column->PurityCheck BackExtract->PurityCheck

Caption: A decision tree for troubleshooting the synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chloro-6-methylpyrazine (1.0 equiv)[1][6]

  • Hydrazine hydrate (80% solution, 3.0-5.0 equiv)

  • n-Butanol or an alternative high-boiling solvent

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-6-methylpyrazine (1.0 equiv) and n-butanol (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: While stirring, add hydrazine hydrate (3.0-5.0 equiv) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) every 1-2 hours. The reaction is complete upon full consumption of the 2-chloro-6-methylpyrazine spot. A typical reaction time is 8-12 hours.

  • Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add deionized water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual hydrazine and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a toluene/heptane mixture) to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry[7].

References

Technical Support Center: Purification of Crude 2-Hydrazinyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydrazinyl-6-methylpyrazine (CAS: 19848-57-8). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflow effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for this compound.

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two most effective and commonly employed methods for purifying this compound are recrystallization and flash column chromatography.

  • Recrystallization is an excellent choice for removing small amounts of impurities when a suitable solvent system can be identified. It is often used as a final polishing step to obtain high-purity, crystalline material.[1]

  • Flash Column Chromatography is highly effective for separating the target compound from significant quantities of impurities, especially those with different polarities, such as unreacted starting materials or byproducts.[2] Normal-phase chromatography using silica gel is the standard approach for pyrazine derivatives.[2]

  • Liquid-Liquid Extraction (LLE) can be a useful initial cleanup step to remove highly polar or non-polar impurities from the crude reaction mixture before proceeding to chromatography or recrystallization.[3][4]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[5] For this compound, which is a moderately polar molecule, begin screening with solvents like ethanol, isopropanol, or ethyl acetate. Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can be used to fine-tune solubility. The key is to find a system where the compound fully dissolves near the solvent's boiling point and crystallizes upon slow cooling.[5]

Q3: What are the likely impurities I should anticipate in a crude sample of this compound?

A3: Impurities will depend on the synthetic route, but common contaminants often include:

  • Unreacted Starting Materials: For instance, if synthesized from 2-Chloro-6-methylpyrazine, residual chloro-precursor may be present.[6]

  • Di-substituted Byproducts: Hydrazine is a potent bis-nucleophile and can potentially react with two molecules of the pyrazine precursor, leading to a dimeric impurity.[6]

  • Hydrolysis Products: If water is present during the synthesis or workup, the hydrazinyl group could be hydrolyzed to a hydroxyl group, forming 2-Hydroxy-6-methylpyrazine.[6]

  • Oxidation Products: Hydrazine derivatives can be susceptible to oxidation, especially when exposed to air and heat, which can lead to colored impurities.[7]

Q4: How can I effectively assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (approx. 86 °C) suggests high purity.[8] Impurities typically broaden and depress the melting point.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities, even at low levels.[9]

    • LC-MS: Provides both the molecular weight of the compound and a quantitative assessment of purity by peak area.[1]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during purification in a problem-solution format.

Problem Possible Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Yield During Recrystallization 1. Solvent choice is suboptimal: The compound is too soluble in the cold solvent. 2. Too much solvent was used: The solution is not supersaturated enough for crystals to form. 3. Cooling was too rapid: Prevents proper crystal lattice formation, leading to oiling out or no precipitation.1. Add an anti-solvent: Slowly add a solvent in which the compound is insoluble (e.g., hexane or water) to the solution until it becomes turbid, then warm to clarify and cool slowly. This reduces the overall solvating power of the system. 2. Concentrate the solution: Gently remove some solvent under reduced pressure to increase the compound's concentration. 3. Induce crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a "seed" crystal of pure product. 4. Allow for slow cooling: Let the flask cool to room temperature undisturbed before moving it to an ice bath or refrigerator. This provides the thermodynamic favorability for ordered crystal growth.[1]
Poor Separation in Column Chromatography 1. Incorrect mobile phase polarity: The eluent is either too strong (impurities co-elute with the product) or too weak (product does not move from the baseline). 2. Silica gel overload: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Structurally similar impurities: The impurity has a polarity very close to the product, making separation difficult.1. Optimize the mobile phase: Use TLC to test various solvent systems. Aim for a solvent mixture that gives your product an Rf value of ~0.3. A common mobile phase for pyrazines is a hexane/ethyl acetate mixture.[2] 2. Reduce the sample load: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. 3. Increase stationary phase surface area: Use a silica gel with a higher surface area, which can improve the separation of closely related compounds.[2] 4. Consider a different stationary phase: If normal-phase silica fails, try reversed-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile).[4]
Product is Colored (Yellow/Brown) After Purification 1. Oxidation: The hydrazinyl group is prone to air oxidation, which can generate highly colored impurities. 2. Persistent, colored impurity: A colored byproduct from the reaction is co-purifying with the product.1. Use activated charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it. Charcoal adsorbs many colored, non-polar impurities. 2. Work under an inert atmosphere: If oxidation is suspected, perform the purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.[11] 3. Re-purify via chromatography: A second pass through a silica column may be necessary to remove the persistent impurity.
Product Appears to Degrade During Purification 1. Thermal instability: The compound may be decomposing at the elevated temperatures used for recrystallization or solvent removal. 2. pH sensitivity: The compound may be unstable in acidic or basic conditions, which can be present on the surface of silica gel or from residual reagents.1. Minimize heat exposure: Use the lowest possible temperature for recrystallization and remove solvents under reduced pressure at moderate temperatures (e.g., <40 °C). 2. Use neutral-pH silica: If degradation on a column is observed, consider using deactivated or neutral silica gel. 3. Buffer the mobile phase: Adding a small amount of a volatile base like triethylamine (~0.1%) to the mobile phase can neutralize acidic sites on the silica gel and prevent degradation of basic compounds.

Key Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[1]

  • Crystallization: To the hot, clear solution, add water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an optimal mobile phase (eluent) using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should provide an Rf value of ~0.3 for the product and good separation from impurities.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data & Visualization

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₈N₄[8]
Molecular Weight 124.14 g/mol [8]
Melting Point ~86 °C[8]
Boiling Point ~249.8 °C[8]

Workflow & Troubleshooting Diagrams

Purification_Workflow Crude Crude Product TLC Assess Purity (TLC) Crude->TLC High_Impurity High Impurity Load? TLC->High_Impurity Chromatography Flash Column Chromatography High_Impurity->Chromatography Yes Recrystallize Recrystallization High_Impurity->Recrystallize No Chromatography->Recrystallize Optional Polishing Final_QC Final Purity Check (NMR, LCMS, MP) Chromatography->Final_QC Recrystallize->Final_QC Pure_Product Pure Product Final_QC->Pure_Product Troubleshooting_Recrystallization Start Low Yield in Recrystallization Check_ML Analyze Mother Liquor (TLC) Start->Check_ML Product_in_ML Product in Mother Liquor? Check_ML->Product_in_ML Too_Much_Solvent Root Cause: Too much solvent or suboptimal solvent system Product_in_ML->Too_Much_Solvent Yes No_Product Root Cause: Product was lost in a prior step (e.g., hot filtration) Product_in_ML->No_Product No Action_Concentrate Action: Concentrate mother liquor or re-crystallize from a different solvent system Too_Much_Solvent->Action_Concentrate Action_Review Action: Review and optimize filtration and transfer steps No_Product->Action_Review

References

Stability issues of 2-Hydrazinyl-6-methylpyrazine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydrazinyl-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile yet sensitive compound. Here, we address common stability issues encountered under acidic and basic conditions, providing in-depth troubleshooting advice, validated protocols, and a deeper understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - General Stability

Q1: What are the primary stability concerns with this compound?

A1: this compound is susceptible to degradation through two main pathways: hydrolysis and oxidation. The hydrazine moiety is a strong reducing agent and is prone to oxidation, especially in the presence of oxygen and metal ions.[1][2] The hydrazinyl group can also undergo hydrolysis, particularly under acidic conditions.[3][4] The stability is significantly influenced by pH, temperature, presence of oxygen, and exposure to light.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum shelf-life, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. Refrigeration is recommended for long-term storage. The solid form is generally more stable than solutions.

Q3: I've noticed a color change in my sample over time. What does this indicate?

A3: A color change, often to yellow or brown, is a common indicator of degradation. This is typically due to the formation of oxidized byproducts or polymeric materials. If you observe a color change, it is crucial to re-analyze the purity of the compound before use.

Section 2: Troubleshooting Guide - Acidic Conditions

Under acidic conditions, the primary concern for this compound is acid-catalyzed hydrolysis. The pyrazine ring itself is relatively stable, but the hydrazinyl substituent is the reactive site.[5]

Q4: My compound seems to be rapidly degrading in an acidic mobile phase during HPLC analysis. What is happening?

A4: The acidic mobile phase is likely promoting the hydrolysis of the hydrazinyl group. In the presence of acid, the nitrogen atoms of the hydrazine moiety can be protonated, making the carbon-nitrogen bond more susceptible to nucleophilic attack by water.[3][6] This leads to the cleavage of the hydrazinyl group and the formation of 6-methylpyrazin-2(1H)-one and hydrazine.

Q5: I am trying to perform a reaction with this compound in an acidic solvent, but I am getting low yields and multiple side products. How can I mitigate this?

A5: The low yield is likely due to the degradation of your starting material. To minimize degradation:

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Use a Non-Aqueous Acidic System: If the reaction chemistry permits, consider using an anhydrous acidic solvent to exclude water, the key reactant in hydrolysis.

  • Control the pH: Use a buffered acidic solution to maintain a constant and milder pH, if possible. The rate of hydrolysis is often pH-dependent.

  • Inert Atmosphere: While hydrolysis is the primary concern, working under an inert atmosphere will prevent any concurrent oxidation.

Proposed Degradation Pathway under Acidic Conditions

The acid-catalyzed hydrolysis of this compound likely proceeds through the protonation of the hydrazine nitrogen atoms, followed by nucleophilic attack of water.

G cluster_0 Acidic Hydrolysis A This compound B Protonated Intermediate A->B + H+ C Nucleophilic Attack by H2O B->C D Tetrahedral Intermediate C->D E 6-Methylpyrazin-2(1H)-one + Hydrazine D->E - NH2NH3+

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Experimental Protocol: Monitoring Stability in Acidic Media

This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution using HPLC.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid in water.

  • Initiation of Stability Study:

    • Add a known volume of the stock solution to the acidic solution to achieve a final concentration of approximately 50 µg/mL.

    • Immediately take a time-zero (T=0) sample and inject it into the HPLC system.

  • Incubation: Store the solution at a controlled temperature (e.g., 25°C or 40°C) and protect it from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample, neutralize it with a suitable base if necessary to quench the degradation, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Section 3: Troubleshooting Guide - Basic Conditions

Under basic conditions, the primary stability concern for this compound shifts from hydrolysis to oxidation. Hydrazines are potent reducing agents, and their oxidation is often accelerated in alkaline environments.[7]

Q6: I am observing a rapid loss of my compound when dissolved in a basic aqueous solution, even when stored in the dark. What is the cause?

A6: The degradation is most likely due to oxidation by dissolved oxygen in your solution. The rate of hydrazine oxidation is known to be faster in alkaline solutions.[7] The basic conditions can deprotonate the hydrazine, making it more susceptible to oxidation. The presence of trace metal ions, such as Cu(II), can also catalyze this oxidation.[8][9]

Q7: How can I improve the stability of this compound in a basic solution for my experiment?

A7: To minimize oxidative degradation in basic media:

  • Deoxygenate your Solvents: Before preparing your solution, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.

  • Work Under an Inert Atmosphere: Conduct all manipulations of the compound and its solutions under an inert atmosphere to prevent exposure to oxygen.

  • Use a Metal Chelator: If you suspect metal-catalyzed oxidation, adding a small amount of a chelating agent like EDTA can sequester trace metal ions and inhibit their catalytic activity.

  • Lower the pH: If your experimental conditions allow, reducing the pH will generally slow down the rate of oxidation.

Proposed Degradation Pathway under Basic Conditions

In the presence of a base and an oxidizing agent (like O₂), this compound can be oxidized, potentially through a radical mechanism, to form various products including 6-methylpyrazine and nitrogen gas.

G cluster_1 Basic Oxidation F This compound G Deprotonated Intermediate F->G + OH- H Oxidation (e.g., by O2) G->H I Radical Intermediates H->I J 6-Methylpyrazine + N2 + H2O I->J

Caption: Proposed pathway for base-catalyzed oxidation.

Experimental Protocol: Monitoring Stability in Basic Media
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a degassed organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Basic Solution: Prepare a 0.1 M solution of sodium hydroxide in deoxygenated water.

  • Initiation of Stability Study:

    • In a glovebox or under a stream of inert gas, add a known volume of the stock solution to the basic solution to achieve a final concentration of approximately 50 µg/mL.

    • Immediately take a time-zero (T=0) sample and inject it into the HPLC system.

  • Incubation: Store the solution at a controlled temperature, protected from light, and under an inert atmosphere.

  • Time-Point Analysis: At predetermined time intervals, withdraw an aliquot of the sample, neutralize it with a suitable acid to quench the degradation, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Section 4: Analytical Best Practices

Accurate analysis is crucial for understanding the stability of this compound. Due to its reactive nature, derivatization is often recommended for robust and reproducible quantification.[10][11]

Data Presentation: Comparison of Analytical Techniques
Analytical TechniqueProsCons
HPLC-UV Widely available, good for routine analysis.May lack specificity without derivatization; compound can degrade on column.
LC-MS High sensitivity and specificity; can identify degradation products.More complex instrumentation; potential for ion suppression.
GC-MS Good for volatile impurities.Requires derivatization as hydrazines are polar and thermally labile.[10]
NMR Spectroscopy Provides structural information on degradation products.Lower sensitivity compared to chromatographic methods.
Experimental Workflow: Stability Indicating HPLC Method Development

A robust, stability-indicating HPLC method is essential to separate the parent compound from its potential degradation products.

G cluster_2 HPLC Method Development Workflow K Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) L Analyze Degradation Samples K->L M Optimize Mobile Phase & Gradient L->M N Optimize Column & Temperature M->N O Method Validation (Specificity, Linearity, Accuracy, Precision) M->O N->L

References

Troubleshooting guide for 2-Hydrazinyl-6-methylpyrazine derivatization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-Hydrazinyl-6-methylpyrazine Derivatization >

Introduction

Welcome to the technical support guide for the derivatization of this compound. This molecule is a valuable reagent for drug development professionals and researchers, primarily used to react with aldehydes and ketones to form stable hydrazone derivatives. This process is crucial for several applications, including the synthesis of novel bioactive compounds, creating intermediates for further reactions, and preparing derivatives for analytical purposes such as enhancing detection in Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

This guide, designed for scientists and researchers, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the success of your derivatization experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of carbonyl compounds (aldehydes and ketones) with this compound.

Problem 1: Low or No Product Yield

Low yield is one of the most common challenges. The root cause can often be traced to one of several factors related to reaction conditions or reagent quality.

Potential Cause & Solution Pathway
  • Suboptimal pH: The reaction, known as hydrazone formation, is highly pH-dependent. The mechanism involves a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. This process is generally acid-catalyzed.[2]

    • Troubleshooting: Ensure the reaction medium is mildly acidic, typically within a pH range of 4.5 to 6 .[2][3]

    • Causality: If the pH is too high (basic), the carbonyl group is not sufficiently activated by protonation. If the pH is too low (strongly acidic, < pH 3), the hydrazine nitrogen becomes protonated, which significantly reduces its nucleophilicity and renders it unreactive.[2] A catalytic amount of a weak acid, such as glacial acetic acid, is often sufficient to achieve the optimal pH.[3]

  • Reagent Degradation: Hydrazine derivatives can be susceptible to oxidation upon exposure to air.[4]

    • Troubleshooting: Use freshly opened or properly stored this compound. If the purity is questionable, consider purification of the starting materials.[5] Store the reagent under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[4]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to poor yields and the formation of side products.

    • Troubleshooting: While a 1:1 molar ratio is the theoretical requirement, using a slight excess (e.g., 1.1 equivalents) of the this compound can help drive the reaction to completion and minimize certain side reactions.[4]

  • Insufficient Reaction Time or Temperature: The reaction kinetics can be slow, especially with sterically hindered ketones or at low temperatures.[3]

    • Troubleshooting: Monitor the reaction progress using an analytical technique like Thin Layer Chromatography (TLC) or LC-MS.[3] If the reaction stalls, consider increasing the temperature (e.g., refluxing in a suitable solvent like ethanol) or extending the reaction time.[3][5] For sensitive compounds, optimization of reaction time and temperature is crucial.[6]

Problem 2: Formation of Multiple Products / Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of impurities.

Potential Cause & Solution Pathway
  • Azine Formation: This is a common side reaction where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[7] This is particularly prevalent when the carbonyl compound is in excess.[4]

    • Troubleshooting:

      • Use a slight excess (1.1-1.2 equivalents) of this compound.[4]

      • Add the carbonyl compound slowly to the solution of the hydrazine reagent rather than the other way around.[4] This maintains a higher relative concentration of the hydrazine throughout the addition.

  • Hydrolysis of Product: Hydrazones can be susceptible to hydrolysis, reverting to the starting materials, especially in the presence of excess water and under acidic conditions.[7] Alkyl hydrazones are significantly more sensitive to hydrolysis than comparable oximes.[3][7]

    • Troubleshooting: While water is a byproduct of the reaction, its removal can help shift the equilibrium towards the product. This can be achieved in some setups using a Dean-Stark apparatus. During workup, neutralize any excess acid catalyst with a mild base wash (e.g., saturated sodium bicarbonate solution) to prevent hydrolysis on storage or during concentration.[4]

Click to Expand: Visual Guide to Troubleshooting Derivatization

G Troubleshooting Workflow for Derivatization start Experiment Start issue Low Yield or Side Products? start->issue check_reagents Check Reagent Purity & Storage issue->check_reagents  Yes check_azine Azine Formation? (Check TLC/MS) issue->check_azine Side Products Observed end Successful Derivatization issue->end No check_ph Verify pH (4.5-6) check_reagents->check_ph Reagents OK fail Consult Senior Scientist check_reagents->fail Degraded check_conditions Optimize Time/Temp & Stoichiometry check_ph->check_conditions pH OK purify Purify Product (Chromatography/ Recrystallization) check_conditions->purify Conditions Optimized check_conditions->fail No Improvement adjust_stoich Use Slight Excess of Hydrazine check_azine->adjust_stoich Yes check_azine->purify No slow_addition Add Carbonyl Slowly adjust_stoich->slow_addition slow_addition->purify purify->end

References

Improving the regioselectivity of reactions with 2-Hydrazinyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydrazinyl-6-methylpyrazine

A Guide to Mastering Regioselective Reactions

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that while this reagent is a powerful building block for synthesizing novel heterocyclic compounds, controlling the regioselectivity of its reactions can be a significant challenge. This guide is designed to provide you with expert insights and practical, field-proven solutions to the specific issues you may encounter in the lab. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Concepts

Q1: I'm new to working with this compound. What are its key electronic features that I should be aware of?

A1: Understanding the electronic nature of this compound is the first step to controlling its reactivity. You must consider two key aspects:

  • The Hydrazinyl Moiety (-NHNH₂): This group has two nitrogen atoms with different electronic environments. The nitrogen directly attached to the pyrazine ring (Nα) is less nucleophilic. This is because the electron-withdrawing nature of the pyrazine ring pulls electron density away from it. The terminal nitrogen (Nβ) is more nucleophilic and typically serves as the initial point of attack in condensation reactions.

  • The Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system. This deficiency is further influenced by the methyl group, which is a weak electron-donating group. This electronic character makes the hydrazinyl group, as a whole, a moderately reactive nucleophile compared to simpler alkyl or aryl hydrazines.

This inherent electronic bias is the starting point for any regioselectivity considerations.

Section 2: The Knorr Pyrazole Synthesis - The Primary Challenge

The most common application—and the most frequent source of regioselectivity problems—is the cyclocondensation reaction with a 1,3-dicarbonyl compound to form a pyrazole ring.

Q2: My reaction of this compound with an unsymmetrical 1,3-diketone is yielding a mixture of two regioisomers. Why is this happening?

A2: This is the classic challenge of the Knorr pyrazole synthesis.[1][2] The reaction proceeds via the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the diketone. Since your diketone is unsymmetrical (e.g., R¹-CO-CH₂-CO-R² where R¹ ≠ R²), the two carbonyl carbons are electronically and sterically distinct.

The terminal, more nucleophilic nitrogen (Nβ) of the hydrazinyl group can attack either the carbonyl adjacent to the R¹ group or the one adjacent to the R² group. These two competing pathways lead to two different intermediates, which then cyclize and dehydrate to form the two final regioisomeric pyrazole products. The diagram below illustrates this divergence.

G Competing pathways in Knorr pyrazole synthesis. cluster_path Reaction Pathways R1 This compound N_attack_C1 Initial attack on C=O (R¹ side) R1->N_attack_C1 Pathway A N_attack_C2 Initial attack on C=O (R² side) R1->N_attack_C2 Pathway B R2 Unsymmetrical 1,3-Diketone (R¹-CO-CH₂-CO-R²) R2->N_attack_C1 Pathway A R2->N_attack_C2 Pathway B P1 Regioisomer 1 N_attack_C1->P1 Cyclization & Dehydration P2 Regioisomer 2 N_attack_C2->P2 Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

Q3: How can I force the reaction to produce only one of the two regioisomers?

A3: You can significantly improve, and often perfect, the regioselectivity by carefully manipulating the reaction conditions. The outcome is a delicate balance of steric hindrance, electronics, and transition state stabilization.[2] The three most powerful levers at your disposal are solvent choice, pH, and temperature.

Q4: I am currently using ethanol as a solvent. Is there a better choice for improving regioselectivity?

A4: Absolutely. While ethanol is a common solvent for this reaction, it often leads to poor regioselectivity.[3] Field data and published literature strongly indicate that fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are vastly superior for controlling the regiochemical outcome.[3]

The high hydrogen-bond-donating capacity of these solvents preferentially stabilizes one of the two competing transition states over the other, dramatically increasing the energy barrier for the formation of the undesired isomer. In many cases, switching to TFE or HFIP can change a 1:1 mixture into a >99:1 ratio in favor of a single product.[3]

SolventTypical Regioisomeric Ratio (A:B)Notes
Ethanol1:1 to 3:1Often results in difficult-to-separate mixtures.[3]
TolueneVariable, often poorNon-polar, less effective at directing the reaction.
Acetic AcidCan improve selectivity, favors protonationFavors attack at the more basic carbonyl.
TFE Up to 99:1 Excellent starting point for optimization.[3][4]
HFIP Often >99:1 Generally provides the highest selectivity.[3]

Q5: Does the pH of the reaction medium matter?

A5: Yes, pH is a critical and often overlooked parameter. The regioselectivity is highly dependent on which nitrogen atom of the hydrazine acts as the nucleophile and the protonation state of the dicarbonyl compound.

  • Neutral/Basic Conditions: The terminal nitrogen (Nβ) is the more potent nucleophile, and the reaction proceeds as described above. Selectivity is primarily governed by steric and electronic differences between the two carbonyls, as influenced by the solvent.

  • Acidic Conditions (e.g., adding acetic acid or a catalytic amount of H₂SO₄): Under acidic conditions, the more basic Nβ atom can be protonated, forming a hydrazinium ion. This deactivates it. The less basic Nα can then be forced to act as the nucleophile, potentially leading to the opposite regioisomer.[2][5] Therefore, adding a catalytic amount of acid can sometimes completely reverse the selectivity of the reaction.[5]

This provides a powerful, albeit complex, tool for targeting the less-favored isomer. We recommend careful, small-scale trials when exploring pH modification.

G Troubleshooting workflow for regioselectivity. cluster_solv Step 1: Solvent Optimization cluster_ph Step 2: pH Modification cluster_res Result start Problem: Poor Regioselectivity c1 Is the solvent Ethanol or another standard protic solvent? start->c1 c2 Switch to TFE or HFIP c1->c2 Yes c3 Analyze Isomer Ratio (¹H NMR) c2->c3 p1 Is selectivity still low or is the opposite isomer desired? c3->p1 Evaluate end_node Optimized Regioselectivity c3->end_node Success! (>95:5) p2 Add catalytic acid (e.g., Acetic Acid) p1->p2 Yes p2->end_node

Caption: Troubleshooting workflow for regioselectivity.

Section 3: Unexpected Side Reactions

Q6: My reaction is not producing the expected pyrazole. Instead, I'm getting products that suggest the N-N bond has been broken. What could be happening?

A6: Unintended N-N bond cleavage, while less common, can occur under specific conditions. Hydrazines are susceptible to both oxidative and reductive cleavage.[6][7][8]

  • Photocatalysis: Are you running your reaction in direct, bright laboratory light? Some reactions, particularly if trace metal impurities are present, can be sensitive to light, leading to photocatalytic cleavage of the N-N bond.[7][9][10]

    • Solution: Try running the reaction in a flask wrapped in aluminum foil to exclude light.

  • Harsh Reagents: Strong oxidizing or reducing agents present in your system can cleave the N-N bond. For instance, some ruthenium complexes are known to catalyze this cleavage.[6] Review all reagents and starting material purity.

  • High Temperatures: Prolonged heating at very high temperatures can sometimes lead to thermal decomposition and N-N bond scission.

    • Solution: If possible, run the reaction at a lower temperature for a longer duration. The use of highly activating solvents like HFIP often allows for reactions to proceed efficiently at room temperature, mitigating this risk.

Section 4: Analytical Confirmation

Q7: I've isolated what I believe is a single regioisomer. How can I be 100% certain of its structure?

A7: Definitive structural assignment is crucial. While ¹H and ¹³C NMR will confirm the formation of a pyrazole, they may not unambiguously distinguish between the two regioisomers. The most reliable method is Nuclear Overhauser Effect (NOE) NMR spectroscopy .

  • 1D NOESY or 2D NOESY: By irradiating specific protons, you can observe through-space correlations to other nearby protons. For example, irradiating the methyl protons on the pyrazine ring should show an NOE correlation to the proton on the adjacent carbon of the newly formed pyrazole ring (the C5-H). This can definitively establish the orientation of the pyrazine moiety relative to the substituents on the pyrazole ring.

Validated Experimental Protocol

Objective: To achieve high regioselectivity in the synthesis of 1-(6-methylpyrazin-2-yl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Reactants:

  • This compound

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (an unsymmetrical diketone)

Protocol:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration).

  • Reagent Addition: To the stirring solution, add this compound (1.1 eq) portion-wise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, remove the HFIP solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel.

  • Analysis:

    • Take a ¹H NMR spectrum of the crude residue before purification to determine the regioisomeric ratio.

    • Obtain ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) data for the purified product to confirm its structure and purity.

    • Perform a 1D NOESY experiment to definitively confirm the regiochemistry as described in Q7.

This protocol, leveraging HFIP as the solvent, is designed to yield the desired product with excellent regioselectivity, minimizing the formation of the unwanted isomer.[3]

References

Technical Support Center: Characterization of 2-Hydrazinyl-6-methylpyrazine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges encountered when working with 2-hydrazinyl-6-methylpyrazine and its derivatives, particularly in the synthesis and characterization of pyrazinyl-hydrazones. This resource moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound to ensure its stability?

Answer: this compound, like many hydrazine derivatives, is susceptible to oxidation. The hydrazine moiety (-NHNH₂) can be oxidized by atmospheric oxygen, leading to degradation and the formation of impurities. To maintain its integrity, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration in a dark environment is recommended to minimize both oxidative and thermal degradation. Before use, it's good practice to verify the purity of the starting material, as degradation can be a primary cause of low reaction yields.

Q2: What is the most effective way to monitor the progress of a hydrazone formation reaction with this compound?

Answer: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.[1] Use a mobile phase that provides good separation between the polar hydrazine starting material, the less polar carbonyl compound, and the resulting hydrazone product. A typical mobile phase might be a mixture of hexane and ethyl acetate. Spot the reaction mixture alongside co-spots of your starting materials. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate reaction progress. For quantitative analysis or for reactions that are difficult to resolve by TLC, High-Performance Liquid Chromatography (HPLC) is a superior alternative.[2]

Q3: My reaction to form a pyrazinyl-hydrazone is sluggish. How can I improve the reaction rate?

Answer: Hydrazone formation is a condensation reaction that is often acid-catalyzed.[1] The addition of a few drops of a weak acid, such as glacial acetic acid, can significantly accelerate the reaction. The acid protonates the carbonyl oxygen of your aldehyde or ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. However, be cautious with the amount of acid; strongly acidic conditions can lead to the formation of unwanted side products or degradation. The reaction is also an equilibrium process, so removing the water byproduct, for instance with a Dean-Stark apparatus or molecular sieves, can drive the reaction to completion.

Troubleshooting Guide: From Synthesis to Spectrum

This section addresses specific experimental problems in a cause-and-effect format, providing actionable solutions grounded in chemical principles.

Problem 1: Complex or Uninterpretable ¹H NMR Spectrum

You've successfully synthesized a product, but its ¹H NMR spectrum shows more peaks than expected, suggesting a mixture.

Possible Cause A: Tautomerism and Geometric Isomers

  • The Chemistry: Hydrazones exist in equilibrium with their azo tautomers. Furthermore, the C=N double bond can lead to the formation of geometric isomers (E/Z). This results in multiple, distinct chemical environments for the protons, causing a single compound to produce several sets of peaks in the NMR spectrum. This phenomenon is a well-documented aspect of hydrazone chemistry.[3][4]

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the peak ratios change or coalesce at higher temperatures, it strongly suggests the presence of dynamic equilibria like tautomerism or isomerism.

    • Solvent Study: Record spectra in different NMR solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The position of the equilibrium can be solvent-dependent, altering the peak ratios and providing evidence for tautomers.

    • 2D NMR: Techniques like COSY and HSQC can help establish connectivity and confirm that the different sets of peaks belong to the same core structure rather than an impurity.

Tautomerism cluster_isomers Geometric Isomers (E/Z) cluster_tautomers Tautomers E_Isomer E-Isomer Z_Isomer Z-Isomer E_Isomer->Z_Isomer Rotation NMR Complex NMR Spectrum E_Isomer->NMR Contributes signals Z_Isomer->NMR Contributes signals Hydrazone Hydrazone Form (>C=N-NH-) Azo Azo Form (>CH-N=N-) Hydrazone->Azo Proton Shift Hydrazone->NMR Contributes signals Azo->NMR Contributes signals Compound Single Synthesized Compound Compound->E_Isomer Exists as Compound->Hydrazone Exists as

Caption: Systematic workflow for troubleshooting low-yield reactions.

Problem 3: Difficulty in Product Purification

You have confirmed product formation, but isolating it in a pure form is challenging.

Possible Cause A: Co-elution of Product and Starting Material

  • The Chemistry: If the polarity of your hydrazone product is very similar to that of the excess starting material (either the hydrazine or the carbonyl), separation by standard column chromatography can be difficult.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Ensure the reaction goes to completion by using a slight excess (1.1-1.2 equivalents) of one reagent, and ensure the other is the limiting reagent. This minimizes the amount of unreacted starting material you need to remove.

    • Gradient Elution: Use a gradient elution method for your column chromatography rather than an isocratic one. Start with a non-polar solvent system and gradually increase the polarity. This can often resolve closely-eluting spots.

    • Recrystallization: This is a powerful technique for purification if a suitable solvent system can be found. [1][5]Experiment with various solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where your product has high solubility at high temperatures but low solubility at room temperature or below.

Possible Cause B: Product Insolubility or "Oiling Out"

  • The Chemistry: Some pyrazinyl-hydrazones may have poor solubility in common organic solvents or may precipitate as an amorphous oil instead of a crystalline solid, making handling and purification difficult.

  • Troubleshooting Protocol:

    • Solvent Screening: Test the solubility of your crude product in a wide range of solvents to identify a suitable one for either recrystallization or chromatography.

    • Trituration: If the product "oils out," try adding a non-polar solvent like hexane or pentane and vigorously stirring or sonicating the mixture. This can sometimes induce crystallization by washing away soluble impurities.

    • Alternative Purification: If all else fails, consider alternative methods like preparative HPLC, which offers much higher resolving power than standard column chromatography.

Data Reference Tables

For your convenience, these tables provide typical reference data for characterization.

Table 1: Representative ¹H NMR Data (in DMSO-d₆)

Proton TypeTypical Chemical Shift (δ, ppm)Notes
Starting Material: this compound
Pyrazine-H (positions 3, 5)7.8 - 8.2 (two singlets)The exact position depends on the electronic environment.
-CH₃ (on pyrazine)2.3 - 2.5 (singlet)A characteristic singlet for the methyl group.
-NHNH₂4.3 (broad singlet, -NH₂) & 8.0 (broad singlet, -NH)These peaks are exchangeable with D₂O and can be very broad. Their position is highly dependent on concentration and solvent.
Product: Generic Pyrazinyl-Hydrazone
Pyrazine-H (positions 3, 5)8.0 - 8.8 (two singlets)Often shifted downfield compared to the starting hydrazine due to the extended conjugation of the hydrazone.
-CH₃ (on pyrazine)2.4 - 2.6 (singlet)Generally shows a minor shift upon reaction.
Azomethine-H (-N=CH-)8.0 - 8.5 (singlet)This is a key diagnostic peak for hydrazones formed from aldehydes. Its absence suggests a ketone was used.
Imine-NH (-NH -N=C)10.0 - 12.0 (singlet)This proton is typically deshielded, appears far downfield, and is D₂O exchangeable. Its presence is strong evidence of hydrazone formation.

Table 2: Quick Troubleshooting Summary

SymptomProbable Cause(s)Key Solution(s)
Low Reaction Yield Impure starting material; Suboptimal conditionsVerify SM purity; Add acid catalyst; Remove H₂O byproduct.
Multiple Product Spots (TLC) Side reactions; Incomplete reactionAdjust reaction conditions (temp, time); Use LC-MS to identify species; Drive reaction to completion.
Complex NMR Spectrum Tautomers/Isomers; ImpuritiesRun VT-NMR and 2D NMR; Meticulously purify the sample before analysis.
Purification Difficulty Similar polarities; Poor solubilityUse gradient column chromatography; Screen solvents for recrystallization; Consider preparative HPLC.
Inconsistent MS Data Fragmentation; Salt adducts ([M+Na]⁺)Use a soft ionization technique (ESI, CI); Compare observed m/z with calculated values for various adducts.

References

Safe handling and storage procedures for 2-Hydrazinyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydrazinyl-6-methylpyrazine

This guide provides comprehensive safety, handling, and storage procedures for this compound (CAS No. 19848-57-8). As a substituted hydrazine and pyrazine derivative, this compound requires careful management in a laboratory setting. The information herein is synthesized from established safety protocols for related chemical classes and is intended for use by trained professionals in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While a specific, comprehensive toxicological profile for this compound is not widely published, its hazards can be inferred from its structural components: the hydrazine group and the pyrazine ring.

  • Hydrazine Moiety: Hydrazine and its derivatives are classified as hazardous materials.[1] They are often toxic, corrosive, and may be carcinogenic.[2] Exposure can cause severe irritation or burns to the skin, eyes, and respiratory tract.[2][3] Systemic effects can target the nerves, blood, liver, and kidneys.[2]

  • Pyrazine Moiety: Pyrazine derivatives can also pose hazards, with many being classified as irritants.[4]

  • Overall Profile: Based on related compounds, this compound should be treated as harmful if swallowed, a potential skin and eye irritant, and possibly harmful upon inhalation or skin absorption.[3][5]

Q2: What are the correct storage conditions for this compound?

A2: Proper storage is critical to maintain the compound's integrity and ensure safety. The primary concerns are degradation via oxidation and reaction with incompatible materials.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2] This is a crucial step to prevent air oxidation of the hydrazine group, which is a common degradation pathway.[1]

  • Temperature: For long-term storage, keeping the compound in a cool, dry place is recommended. Some suppliers suggest storage at -20°C.[6] Always consult the supplier's specific recommendations.

  • Container: Use a tightly sealed, clearly labeled container. It is best practice to store the primary container within a secondary, compatible container to contain any potential leaks.[2]

  • Location: Store in a designated area for hazardous chemicals, away from heat sources, open flames, and direct sunlight.[7] The storage area should be well-ventilated.

Q3: What materials or chemical classes are incompatible with this compound?

A3: Due to the reactive nature of the hydrazine group, this compound should be isolated from several material classes to prevent violent or hazardous reactions.

  • Oxidizing Agents: Hydrazines are strong reducing agents and can react violently with oxidants.[8] Keep away from peroxides, nitrates, chlorates, and other oxidizing materials.

  • Acids: Violent reactions can occur with strong acids.[2][8]

  • Metals and Metal Oxides: Contact with certain metals and their oxides can catalyze decomposition.[8]

  • Porous Materials: Avoid contact with materials like wood, cloth, or earth, as they can promote decomposition.[8]

Q4: What is the thermal stability of this compound?

A4: The thermal decomposition of hydrazine derivatives can be energetic.[9] While specific data for this compound is limited, it is known that heating hydrazines can lead to the release of ammonia, hydrogen, and nitrogen oxides.[8][9] Vapors may form explosive mixtures with air at elevated temperatures. Therefore, avoid exposing the compound to high heat or ignition sources.[7]

Property Summary: this compound
CAS Number 19848-57-8[10]
Molecular Formula C₅H₈N₄[10]
Molecular Weight 124.14 g/mol [10]
Appearance Solid (Melting Point ~86°C)[10]
Primary Hazards Harmful if swallowed, skin/eye/respiratory irritant.[3] Potential carcinogen and systemic toxin based on hydrazine class.[2]
Storage Cool, dry, well-ventilated area.[5][7] Under inert atmosphere (Nitrogen).[2] Away from incompatible materials.
Incompatibilities Strong oxidizing agents, strong acids, metals, metal oxides.[2][8]

Troubleshooting Guide

Q5: I observed the compound has changed color (e.g., yellowed or darkened) in storage. What does this mean and is it still usable?

A5: A color change often indicates degradation, most likely due to oxidation from improper storage (i.e., exposure to air).[1] The presence of impurities could affect experimental outcomes by introducing unexpected reactivity or by lowering the effective concentration of the desired compound. It is strongly recommended to use a fresh, un-degraded lot for any sensitive application. If you must proceed, a purity analysis (e.g., NMR, LC-MS) is advised to characterize the material before use.

Q6: I need to weigh the solid compound. What is the safest way to do this?

A6: Handling the solid powder requires precautions to prevent inhalation of dust and skin contact.[5]

  • Engineering Controls: Always perform this task inside a certified chemical fume hood or a glove box to contain any airborne particles.[2][5]

  • Personal Protective Equipment (PPE): Wear a lab coat, tightly fitting safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally recommended for hydrazines).[2] For handling powders outside of primary containment, respiratory protection may be necessary.[2]

  • Static Discharge: Take precautionary measures against static discharge, which could ignite fine dust particles. Use anti-static weighing paper or dishes and ensure equipment is properly grounded.

Q7: I accidentally created a concentrated solution and need to dispose of it. How should I proceed?

A7: Never dispose of chemical waste down the drain.[5] All waste containing this compound must be treated as hazardous waste.

  • Containerize: Collect the waste in a dedicated, properly labeled hazardous waste container.[11]

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name, and the approximate concentration.[11]

  • Disposal: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for guidance. They will manage the final disposal according to local, state, and federal regulations.

Q8: What should I do in the event of a spill?

A8: The response depends on the size of the spill. For any large spill, or if you feel unsafe, evacuate the area and contact your institution's emergency response team immediately. For a small, manageable spill inside a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, goggles, and double gloves.[2]

  • Containment: Prevent the spill from spreading. Cover drains if necessary.

  • Cleanup: Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels directly on the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable decontamination solution (consult your EHS office) and then with soap and water.

  • Disposal: Seal and label the waste container and dispose of it through your EHS office.[2]

Experimental Protocols

Protocol 1: Standard Handling and Solution Preparation
  • Pre-Experiment Checklist:

    • Verify the chemical fume hood is certified and functioning correctly.

    • Ensure an emergency eyewash and safety shower are accessible.[2]

    • Confirm availability of a compatible chemical spill kit.

    • Review the Safety Data Sheet (SDS) for this compound or a closely related one.

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat.

    • Don tightly fitting safety goggles and a face shield for splash protection.[2]

    • Wear two pairs of chemical-resistant gloves (e.g., nitrile).[2] Change gloves immediately if contamination is suspected.[12]

  • Procedure:

    • Place all necessary equipment (spatulas, weigh boats, beakers, solvent) inside the fume hood before starting.

    • Carefully open the container of this compound. Avoid creating dust.

    • Weigh the desired amount of the solid using a tared weigh boat.

    • Slowly add the solid to your reaction vessel or solvent-containing beaker inside the hood.

    • Once the transfer is complete, securely close the stock container.

    • Proceed with your experimental workflow within the fume hood.

    • Upon completion, decontaminate all equipment and the work surface.

    • Dispose of all contaminated disposable materials (gloves, weigh boats) in the designated hazardous waste stream.

Protocol 2: Emergency First Aid for Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do NOT use mouth-to-mouth resuscitation) and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them large quantities of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Visual Diagrams

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Requirements start Start: Handling this compound task_type What is the task? start->task_type weighing Weighing Solid / Handling Powder task_type->weighing Solid solution Handling Dilute Solution task_type->solution Solution advanced_ppe Add to Minimum PPE: - Face Shield - Consider Respirator - Flame-Retardant Coat weighing->advanced_ppe base_ppe Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (x2) solution->base_ppe

Caption: PPE selection workflow for handling this compound.

Emergency_Response_Workflow cluster_actions Immediate Actions exposure Exposure Occurs! route Route of Exposure? exposure->route inhalation Inhalation: Move to Fresh Air route->inhalation Inhalation skin Skin Contact: Remove Clothing, Flush with Water (15 min) route->skin Skin eye Eye Contact: Flush with Eyewash (15 min) route->eye Eye ingestion Ingestion: Rinse Mouth, Give Water, Do NOT Induce Vomiting route->ingestion Ingestion medical Seek Immediate Medical Attention (Bring SDS/Chemical Info) inhalation->medical skin->medical eye->medical ingestion->medical

References

Technical Support Center: Purification of Commercial 2-Hydrazinyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydrazinyl-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust protocols for obtaining high-purity material essential for your research and development endeavors.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and compromise the biological activity of the final compounds. Commercial batches of this compound may contain impurities arising from its synthesis, typically the reaction of 2-chloro-6-methylpyrazine with hydrazine hydrate. This guide provides a comprehensive approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most prevalent impurities are typically related to the synthetic route. The primary impurity is the unreacted starting material, 2-chloro-6-methylpyrazine [1][2][3]. Another potential, though less common, byproduct is the di-substituted hydrazine, bis-(6-methylpyrazin-2-yl)hydrazine , formed by the reaction of two molecules of the chloro-pyrazine with one molecule of hydrazine. Degradation products may also be present, although the specific degradation pathways for this molecule are not extensively documented in the literature.

Q2: How can I assess the purity of my commercial this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of structurally similar impurities.

Q3: My material is a dark or discolored solid. Is this normal?

While this compound is typically a solid, significant discoloration (e.g., dark brown or black) can indicate the presence of impurities or degradation products. Purification is highly recommended in such cases.

Q4: I am seeing a persistent impurity in my NMR spectrum that I cannot identify. What should I do?

If you have already attempted the purification methods outlined in this guide and a persistent impurity remains, consider advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity. This information can provide valuable clues to its structure.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield after recrystallization The chosen solvent is too good, even at low temperatures. The compound is highly soluble.Try a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethanol) and add a poor solvent (e.g., hexane) dropwise until turbidity appears, then heat to redissolve and cool slowly.
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a mixed solvent system. Ensure a slower cooling rate. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor separation in column chromatography The solvent system is not optimized. The column was not packed properly.Perform a TLC analysis to determine the optimal solvent system that provides good separation between the product and impurities. Ensure the column is packed uniformly to avoid channeling.
Product and impurity co-elute in column chromatography The polarity of the product and impurity are very similar.Try a different stationary phase (e.g., alumina) or a different solvent system. Consider preparative HPLC for difficult separations.
NMR spectrum shows broad peaks The sample may contain paramagnetic impurities or is undergoing chemical exchange. The sample concentration is too high.Filter the NMR sample through a small plug of celite or silica gel. Dilute the sample.

Purification Protocols

Recrystallization

Recrystallization is an effective method for removing small amounts of impurities. The choice of solvent is critical for successful purification.

Physicochemical Properties for Solvent Selection:

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Predicted Solubility
This compoundthis compound124.14[4]86[4]249.8[4]Soluble in polar protic solvents (e.g., ethanol, methanol), sparingly soluble in non-polar solvents (e.g., hexane).
2-Chloro-6-methylpyrazine2-Chloro-6-methylpyrazine128.56[1]35-38168-170Soluble in a wide range of organic solvents, including hexane and ethyl acetate.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In a small test tube, add a small amount of the crude this compound. Add a few drops of a solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/hexane) and heat gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is ideal for separating the product from impurities with different polarities.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Develop a TLC method to monitor the separation. A common mobile phase for pyrazine derivatives is a mixture of hexane and ethyl acetate[5]. The more polar this compound should have a lower Rf value than the less polar 2-chloro-6-methylpyrazine.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods for Purity Assessment

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v)

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Expected Results:

    • This compound: Lower Rf

    • 2-Chloro-6-methylpyrazine: Higher Rf

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Detection: UV at 254 nm.

  • Expected Results: The more polar this compound will have a shorter retention time than the less polar 2-chloro-6-methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Confirm the identity and purity of the final product by ¹H and ¹³C NMR. The spectrum of pure this compound should show the expected signals without significant peaks corresponding to impurities.

Predicted NMR Data for this compound (in DMSO-d₆):

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
A~7.8s1HPyrazine H
B~7.5s1HPyrazine H
C~6.5br s1H-NH-
D~4.2br s2H-NH₂
E~2.3s3H-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
1~158C-N (hydrazine)
2~150C-N (methyl)
3~135Pyrazine CH
4~125Pyrazine CH
5~20-CH₃

Visual Workflow and Decision Making

Purification Workflow

PurificationWorkflow Crude Crude this compound TLC_Analysis TLC Analysis Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Significant Impurities Purity_Check Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity OK Repurify Re-purify Purity_Check->Repurify Purity Not OK Repurify->Column_Chromatography TroubleshootingTree Start Impure Product After Initial Purification Check_Method Review Purification Method Start->Check_Method Recrystallization_Issue Recrystallization Issue? Check_Method->Recrystallization_Issue Recrystallization Used Chromatography_Issue Chromatography Issue? Check_Method->Chromatography_Issue Chromatography Used Oiling_Out Oiling Out? Recrystallization_Issue->Oiling_Out Yes Low_Yield Low Yield? Recrystallization_Issue->Low_Yield No Poor_Separation Poor Separation? Chromatography_Issue->Poor_Separation Yes Co_elution Co-elution? Chromatography_Issue->Co_elution No Change_Solvent Change Solvent/Solvent System Oiling_Out->Change_Solvent Slow_Cooling Slower Cooling / Scratch Flask Oiling_Out->Slow_Cooling Low_Yield->Change_Solvent Optimize_Mobile_Phase Optimize Mobile Phase via TLC Poor_Separation->Optimize_Mobile_Phase Co_elution->Optimize_Mobile_Phase Prep_HPLC Consider Preparative HPLC Co_elution->Prep_HPLC

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Hydrazinyl-6-methylpyrazine: A Modern Approach to a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Hydrazinyl-6-methylpyrazine is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly kinase inhibitors. The efficiency, safety, and scalability of its synthesis are therefore of critical importance to drug development professionals. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable compound: the established, high-temperature nucleophilic aromatic substitution (SNAr) method and a novel, milder palladium-catalyzed Buchwald-Hartwig amination. Through objective analysis and supporting data, we demonstrate that the modern catalytic approach offers significant advantages in terms of reaction conditions, safety profile, and process control, representing a substantial advancement for researchers in the field.

Introduction: The Significance of this compound

The pyrazine core is a privileged scaffold in pharmaceutical sciences, with numerous approved drugs and clinical candidates featuring this heterocycle.[1] The introduction of a hydrazine moiety onto the pyrazine ring creates a versatile functional handle, enabling the construction of more complex molecular architectures through reactions like hydrazone formation and cyclization.[2] This positions this compound as a key intermediate for generating libraries of potential drug candidates. However, its synthesis is not without challenges. The traditional method, while effective, relies on harsh conditions and the use of a large excess of hydrazine hydrate, a reagent with significant health and safety concerns.[3] This guide explores a modern alternative that mitigates these issues, offering a more refined and controlled synthetic pathway.

Methodology Comparison: From Brute Force to Finesse

Route 1: The Established High-Temperature SNAr Method

The classical approach to synthesizing this compound involves the direct nucleophilic aromatic substitution of a chlorine atom from 2-chloro-6-methylpyrazine with hydrazine. The electron-deficient nature of the pyrazine ring facilitates this attack, but typically requires high temperatures to overcome the activation energy barrier.

The reaction proceeds via a standard SNAr mechanism, involving the addition of the nucleophile (hydrazine) to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride leaving group.

Caption: General schematic of the SNAr reaction pathway.

  • Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-chloro-6-methylpyrazine (10.0 g, 70.1 mmol).

  • Reagent Addition: Add N,N-dimethylpropanolamine (50 mL) as the solvent. To this solution, add 80% hydrazine hydrate (11.0 g, 176 mmol, 2.5 equiv).

  • Reaction Conditions: Purge the vessel with nitrogen for 15 minutes. Heat the reaction mixture to 130 °C and maintain reflux with vigorous stirring for 10 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature (approx. 25 °C) to induce crystallization. Filter the resulting solid through a Büchner funnel and wash with cold water (2 x 20 mL) to remove excess hydrazine and salts.

  • Drying: Dry the solid product under vacuum at 60 °C to a constant weight.

  • Pros: This method is operationally simple and utilizes relatively inexpensive, common reagents. The high yields reported for analogous systems make it an attractive option from a material throughput perspective.[3]

  • Cons: The primary drawbacks are the harsh reaction conditions (130 °C) and the significant safety risks associated with hydrazine hydrate. Hydrazine is highly toxic, corrosive, and a suspected carcinogen, requiring stringent engineering controls and personal protective equipment.[3] The high temperature can also lead to side reactions and impurities, complicating purification.

Route 2: A Novel Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds under significantly milder conditions than traditional methods.[4][5] We propose its application for the synthesis of this compound, representing a more controlled and potentially safer route. Recent work by the Hartwig group has demonstrated the effective coupling of hydrazine itself with heteroaryl chlorides using a palladium-Josiphos catalyst system.[1]

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, ligand exchange/deprotonation, and reductive elimination. The choice of a sterically hindered, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and preventing catalyst decomposition.

BH_Mechanism Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Hydrazine Coordination Complex OxAdd->AmineCoord + H2NNH2 Hydrazido Pd(II) Hydrazido Complex AmineCoord->Hydrazido - Base-H+ - Cl- Rate-Limiting Deprotonation Hydrazido->Pd0 Reductive Elimination Product This compound (Product) Hydrazido->Product Reactant 2-Chloro-6-methylpyrazine (Ar-Cl) Reactant->OxAdd Hydrazine H2NNH2 Hydrazine->AmineCoord Workflow_Comparison Comparative Synthesis Workflow cluster_SNAr Established SNAr Route cluster_BH Novel Buchwald-Hartwig Route SNAr_Start 2-Chloro-6-methylpyrazine + Excess Hydrazine Hydrate SNAr_React Heat to 130°C (10h, N2 Atmosphere) SNAr_Start->SNAr_React SNAr_Workup Cool & Crystallize SNAr_React->SNAr_Workup SNAr_Purify Filter & Wash (Water) SNAr_Workup->SNAr_Purify SNAr_Product Pure Product SNAr_Purify->SNAr_Product BH_Start 2-Chloro-6-methylpyrazine + Hydrazine (1.5 eq) + Pd Catalyst/Ligand/Base BH_React Heat to 80°C (12h, Argon Atmosphere) BH_Start->BH_React BH_Workup Aqueous Workup & Extraction BH_React->BH_Workup BH_Purify Column Chromatography BH_Workup->BH_Purify BH_Product Pure Product BH_Purify->BH_Product

References

A Senior Application Scientist's Guide to 2-Hydrazinyl-6-methylpyrazine and Other Hydrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the hydrazine moiety (R-NH-NH2) and its derivatives stand out as remarkably versatile synthons.[1][2] Their unique chemical reactivity, characterized by nucleophilicity and the ability to form stable heterocyclic structures, has cemented their role in the development of a wide array of therapeutic agents.[1][3][4] This guide provides an in-depth comparison of 2-hydrazinyl-6-methylpyrazine with other notable hydrazine derivatives, offering insights into their synthesis, biological activities, and strategic applications in drug discovery.

The Significance of the Hydrazine Moiety in Medicinal Chemistry

Hydrazine and its derivatives are key building blocks in the synthesis of numerous heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles.[3][5] These scaffolds are present in a multitude of drugs with diverse therapeutic applications, including antitubercular agents like isoniazid, anticancer drugs, and anti-inflammatory compounds such as celecoxib.[2][6][7] The N-N single bond in hydrazines allows for a range of chemical transformations, making them invaluable in constructing complex molecular architectures.[1]

However, the utility of hydrazines is not without its challenges. Concerns regarding potential toxicity, including hepatotoxicity and carcinogenicity, necessitate careful consideration and structural modification during the drug design process.[3][8][9] Metabolic instability and the potential for the formation of reactive intermediates are also key factors that researchers must address.[8]

A Spotlight on this compound

This compound is a heterocyclic hydrazine derivative that has garnered interest in medicinal chemistry due to the presence of the pyrazine ring. Pyrazine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[10][11] The incorporation of a hydrazine group onto the pyrazine scaffold offers a reactive handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for biological screening.

Synthesis and Reactivity

The synthesis of this compound and similar 2-hydrazinopyridine derivatives can be achieved through the reaction of a corresponding halopyrazine (e.g., 2-chloro-6-methylpyrazine) with hydrazine hydrate.[12][13] The reaction conditions are typically mild, often involving heating the reactants in a suitable solvent.

The reactivity of the hydrazine moiety in this compound is characteristic of hydrazines in general. It readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reactivity is fundamental to its use as a building block for more complex heterocyclic systems.

Comparative Analysis with Other Hydrazine Derivatives

To provide a comprehensive understanding of the utility of this compound, it is essential to compare it with other well-established hydrazine derivatives in drug discovery.

Phenylhydrazine

Phenylhydrazine is a widely used reagent in organic synthesis, most famously in the Fischer indole synthesis. In medicinal chemistry, it serves as a precursor for various heterocyclic compounds. A prominent example is its use in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) celecoxib.[6][7][14]

FeatureThis compoundPhenylhydrazine
Core Structure PyrazineBenzene
Key Applications Building block for novel heterocyclic compounds with potential biological activities.Synthesis of indoles, pyrazoles (e.g., celecoxib).[6][7][14]
Synthetic Utility Versatile synthon for creating pyrazine-based derivatives.Established reagent in classical named reactions.
Potential Biological Activity of Core Pyrazine core associated with anticancer, anti-inflammatory, and antibacterial activities.[10][11]Benzene core is a fundamental aromatic system.
Isoniazid (Isonicotinylhydrazide)

Isoniazid is a cornerstone in the treatment of tuberculosis and a classic example of a successful hydrazine-containing drug.[15][16] It is a prodrug that is activated by a mycobacterial catalase-peroxidase enzyme, leading to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[15][17]

FeatureThis compoundIsoniazid
Core Structure PyrazinePyridine
Primary Role Synthetic intermediateActive pharmaceutical ingredient (prodrug).[15]
Mechanism of Action Not an established drug; used for synthesis.Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis.[15][18][17]
Therapeutic Area Broad potentialAntitubercular.[15][19][16]
Hydralazine

Hydralazine is an antihypertensive medication that functions as a direct-acting smooth muscle relaxant. It is part of the hydrazinophthalazine class of drugs. While effective, its use can be associated with side effects, including drug-induced lupus erythematosus.[8]

FeatureThis compoundHydralazine
Core Structure PyrazinePhthalazine
Primary Role Synthetic intermediateActive pharmaceutical ingredient.
Mechanism of Action Not an established drug; used for synthesis.Vasodilator.
Therapeutic Area Broad potentialAntihypertensive.

Experimental Protocols

General Procedure for Hydrazone Synthesis

This protocol outlines a general method for the condensation of a hydrazine derivative with a carbonyl compound to form a hydrazone, a common step in leveraging the reactivity of the hydrazine moiety.

Materials:

  • Hydrazine derivative (e.g., this compound)

  • Aldehyde or ketone

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve the hydrazine derivative (1 equivalent) in ethanol in a round-bottom flask.

  • Add the aldehyde or ketone (1 equivalent) to the solution.

  • If the reaction is slow, add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

dot graph TD { A[Start: Dissolve Hydrazine Derivative in Solvent] --> B{Add Carbonyl Compound}; B --> C{Add Catalyst (optional)}; C --> D{React (Stir/Heat)}; D --> E{Monitor by TLC}; E --> F{Reaction Complete?}; F -- Yes --> G{Cool to Room Temperature}; F -- No --> D; G --> H{Precipitate Forms?}; H -- Yes --> I[Filter to Collect Product]; H -- No --> J[Concentrate Solution]; J --> K[Purify Product]; I --> K; K --> L[End: Purified Hydrazone]; } caption: "Workflow for Hydrazone Synthesis"

Navigating the Challenges: Bioisosteric Replacement and Toxicity Mitigation

A significant challenge in the use of hydrazine derivatives is their potential toxicity.[3][8][9] A key strategy to mitigate these risks is bioisosteric replacement .[20][21][22] This involves substituting the hydrazine or hydrazide moiety with a group that has similar physicochemical properties but a different and hopefully improved toxicological profile.

For example, the acylhydrazone linker, while useful in dynamic combinatorial chemistry for hit discovery, can be hydrolytically unstable and potentially toxic.[23] Identifying stable bioisosteres, such as amides or esters, can be crucial for progressing a hit compound to a lead candidate.[23]

dot graph G { layout=neato; rankdir=LR; node [shape=box, style=rounded]; Hydrazine [label="Hydrazine Moiety\n(R-NH-NH2)"]; Challenges [label="Challenges:\n- Toxicity\n- Instability"]; Strategy [label="Strategy:\nBioisosteric Replacement"]; Bioisosteres [label="Potential Bioisosteres:\n- Amides (R-CONHR')\n- Esters (R-COOR')\n- Triazoles"];

} caption: "Bioisosteric Replacement Strategy"

Future Perspectives and Conclusion

This compound represents a valuable, albeit less explored, building block in the vast field of medicinal chemistry. Its combination of a biologically relevant pyrazine core with a synthetically versatile hydrazine handle makes it an attractive starting point for the discovery of novel therapeutic agents.

The broader class of hydrazine derivatives continues to make significant contributions to drug discovery.[1][2][4] While their potential for toxicity requires careful management, strategies such as bioisosteric replacement and a deeper understanding of their metabolic pathways are enabling the development of safer and more effective hydrazine-containing drugs. For researchers and drug development professionals, a nuanced understanding of the structure-activity and structure-toxicity relationships of these compounds is paramount for harnessing their full therapeutic potential.

References

A Comparative Study of the Antimicrobial Spectrum of 2-Hydrazinyl-6-methylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the emergence of multi-drug resistant pathogens necessitates a continuous search for novel chemical scaffolds with potent and broad-spectrum activity. Pyrazine derivatives have long been a focal point of medicinal chemistry, owing to their presence in numerous biologically active compounds. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of a promising subclass: 2-hydrazinyl-6-methylpyrazine derivatives. Drawing upon experimental data from closely related pyrazine hydrazide analogs, this document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of their potential as antimicrobial agents. We will delve into their activity against a range of pathogens, compare their efficacy with established antibiotics, and provide the foundational experimental protocols to facilitate further research in this critical area.

Introduction: The Promise of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. The introduction of a hydrazinyl group at the 2-position, coupled with a methyl group at the 6-position, creates a unique chemical entity with significant potential for antimicrobial activity. The hydrazone and Schiff base derivatives formed from the reactive hydrazinyl moiety allow for extensive structural modifications, enabling the fine-tuning of their biological activity.

This guide will explore the antimicrobial breadth of these derivatives, offering a comparative perspective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Comparative Antimicrobial Spectrum Analysis

While direct and extensive comparative studies on this compound derivatives are emerging, a robust body of evidence from structurally similar pyrazine-2-carbohydrazide and 6-methoxypyrazine-2-carboxylic acid hydrazide derivatives provides significant insights into their expected antimicrobial profile.[1][2] These studies consistently demonstrate that pyrazine hydrazide derivatives possess a broad spectrum of antimicrobial activity.

Antibacterial Activity

Gram-Positive Bacteria:

Derivatives of pyrazine-2-carbohydrazide have shown potent activity against various Gram-positive strains, including Staphylococcus aureus and Bacillus subtilis.[1] In several studies, the Minimum Inhibitory Concentrations (MICs) of these compounds were found to be comparable to, and in some cases, superior to standard antibiotics like ampicillin. For instance, certain synthesized pyrazine carbohydrazide derivatives have exhibited significant activity against S. aureus and B. subtilis.[1]

Gram-Negative Bacteria:

The activity of pyrazine hydrazide derivatives against Gram-negative bacteria, such as Escherichia coli and Salmonella typhi, has also been documented.[1] While often exhibiting slightly higher MIC values compared to their activity against Gram-positive strains, specific derivatives have demonstrated noteworthy efficacy, rivaling that of ofloxacin in some instances.[1] The structural modifications on the hydrazone moiety play a crucial role in determining the potency against these more challenging pathogens.

Antifungal Activity

The investigation into the antifungal properties of hydrazone-containing compounds has revealed promising results.[3][4][5] Although specific data on this compound derivatives is limited, related pyrazoline and hydrazone derivatives have been shown to be active against fungal species like Candida albicans.[4] The mechanism of action is thought to involve the disruption of the fungal cell membrane and induction of oxidative stress.[5]

The following table summarizes the antimicrobial activity of representative pyrazine hydrazide derivatives from various studies to provide a comparative overview.

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Pyrazine-2-carbohydrazide DerivativesStaphylococcus aureusVariesOfloxacin-[1]
Pyrazine-2-carbohydrazide DerivativesBacillus subtilisVariesOfloxacin-[1]
Pyrazine-2-carbohydrazide DerivativesEscherichia coliVariesOfloxacin-[1]
Pyrazine-2-carbohydrazide DerivativesSalmonella typhiVariesOfloxacin-[1]
6-Methoxypyrazine-2-carboxylic acid hydrazide DerivativesAnaerobic Gram-positive strains25-50--
6-Methoxypyrazine-2-carboxylic acid hydrazide DerivativesAnaerobic Gram-negative strains25-50--
Pyrazoline/Hydrazone DerivativesCandida albicans32-512Fluconazole-[4]

Causality Behind Experimental Choices & Mechanism of Action

The rationale for exploring this compound derivatives as antimicrobial agents is rooted in the established biological activity of the pyrazine core and the versatile chemistry of the hydrazone linkage. The formation of Schiff bases by condensing the hydrazinyl group with various aldehydes and ketones allows for the systematic exploration of the structure-activity relationship (SAR).

The proposed mechanism of action for many antimicrobial hydrazones involves the inhibition of essential microbial enzymes. The azomethine group (-N=CH-) in hydrazones is crucial for their biological activity and can chelate with metal ions, which are essential cofactors for many microbial enzymes. Furthermore, some hydrazone derivatives are known to interfere with nucleic acid synthesis or disrupt the cell membrane integrity of microorganisms.[6]

Diagram: Proposed Mechanism of Action of Pyrazine Hydrazone Derivatives

Mechanism_of_Action cluster_synthesis Synthesis of Active Compound cluster_action Antimicrobial Action Pyrazine_Hydrazide 2-Hydrazinyl-6- methylpyrazine Schiff_Base Pyrazine Hydrazone (Active Derivative) Pyrazine_Hydrazide->Schiff_Base Condensation Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Schiff_Base Microbial_Cell Microbial Cell Schiff_Base->Microbial_Cell Enters Cell Enzyme_Inhibition Enzyme Inhibition Microbial_Cell->Enzyme_Inhibition Membrane_Disruption Cell Membrane Disruption Microbial_Cell->Membrane_Disruption DNA_Synthesis_Inhibition DNA Synthesis Inhibition Microbial_Cell->DNA_Synthesis_Inhibition MIC_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Test Compounds & Standard) Start->Prepare_Stocks Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stocks->Serial_Dilution Inoculate Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate at Appropriate Temperature and Time Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

References

A Researcher's Guide to Navigating the Cross-Reactivity of 2-Hydrazinyl-6-methylpyrazine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification of specific and potent small molecule modulators is paramount. Yet, the path is often fraught with the challenge of molecular promiscuity, where compounds interact with multiple targets, leading to off-target effects and misleading results in biological assays. This guide provides an in-depth technical comparison of 2-Hydrazinyl-6-methylpyrazine, a molecule of interest due to its pyrazine scaffold, common in bioactive compounds, and its reactive hydrazine moiety, a known source of non-specific interactions. We will explore its potential for cross-reactivity and present a comprehensive experimental framework for its evaluation, comparing it with less reactive structural analogs and a known promiscuous inhibitor.

The Duality of the Hydrazinyl-Pyrazine Scaffold: Potential for Potency and Promiscuity

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] This is due to its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases. The methyl group at the 6-position of this compound can further influence its binding orientation and selectivity.

However, the hydrazine group (-NHNH2) is a well-documented reactive functional group.[3] Hydrazine-containing compounds are often flagged as Pan-Assay Interference Compounds (PAINS), which are known to cause false positives in high-throughput screening through various mechanisms, including covalent modification of proteins, aggregation, and redox activity.[4][5] This inherent reactivity of the hydrazine moiety in this compound raises significant concerns about its potential for cross-reactivity and assay interference.

This guide will delineate a systematic approach to characterize the interaction profile of this compound, enabling researchers to make informed decisions about its utility as a chemical probe or a starting point for drug discovery.

Comparative Framework: Selecting the Right Controls

To objectively assess the cross-reactivity of this compound, a carefully selected panel of comparator compounds is essential.

Table 1: Comparator Compounds for Assessing the Cross-Reactivity of this compound

CompoundStructureRationale for Selection
Test Compound: this compoundthis compoundThe compound of interest, possessing both a pyrazine core and a reactive hydrazine group.
Negative Control 1: 2-Amino-6-methylpyrazine2-Amino-6-methylpyrazineStructurally similar analog where the reactive hydrazine is replaced by a less reactive amine. This helps to isolate the contribution of the hydrazine moiety to any observed activity.
Negative Control 2: 2-Methoxy-6-methylpyrazine2-Methoxy-6-methylpyrazineAnother structural analog with a non-reactive methoxy group, providing a different electronic and steric profile while maintaining the core pyrazine scaffold.
Positive Control: SunitinibSunitinibA well-characterized multi-kinase inhibitor known for its promiscuous binding profile. This serves as a benchmark for widespread off-target activity.[6][7]

A Phased Experimental Approach to Deconvolute Cross-Reactivity

We propose a multi-tiered experimental workflow to systematically evaluate the cross-reactivity of this compound. This approach progresses from broad, non-specific interaction assays to more defined target engagement and biophysical validation studies.

experimental_workflow cluster_phase1 Phase 1: Initial PAINS-like Behavior Assessment cluster_phase2 Phase 2: Broad Target Profiling cluster_phase3 Phase 3: Biophysical Validation of Hits p1_agg Aggregation Assay (Detergent-based) decision1 PAINS-like behavior? p1_agg->decision1 p1_fluor Fluorescence Interference Assay p1_fluor->decision1 p2_kinase Kinase Panel Screening (e.g., 96-well format) decision2 Broad Kinase Activity? p2_kinase->decision2 p3_cetsa Cellular Thermal Shift Assay (CETSA) decision3 Validated Target Engagement? p3_cetsa->decision3 p3_bret Bioluminescence Resonance Energy Transfer (BRET) p3_bret->decision3 p3_nmr NMR Saturation Transfer Difference (STD) p3_nmr->decision3 start Start Evaluation of This compound start->p1_agg start->p1_fluor end Comprehensive Cross-Reactivity Profile decision1->p2_kinase No caution High potential for assay artifacts. Proceed with caution. decision1->caution Yes decision2->p3_cetsa Yes decision2->p3_bret Yes decision2->p3_nmr Yes no_interaction No significant interaction detected in this context. decision2->no_interaction No specific_interaction Evidence for specific target interaction(s). decision3->specific_interaction Yes decision3->no_interaction No caution->p2_kinase specific_interaction->end no_interaction->end

Caption: A multi-phase workflow for assessing the cross-reactivity of this compound.

Phase 1: Initial Assessment for PAINS-like Behavior

The objective of this phase is to rapidly identify common assay interference mechanisms associated with promiscuous compounds.

Experimental Protocol 1: Detergent-Based Aggregation Assay

This assay determines if the compound forms aggregates that can non-specifically inhibit enzymes.[4][8][9]

Principle: The inhibition of a well-characterized enzyme (e.g., β-lactamase) by the test compound is measured in the presence and absence of a non-ionic detergent (e.g., Triton X-100). If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it suggests that the inhibition is mediated by aggregation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO. Create a serial dilution in DMSO.

  • Reaction Setup: In a 96-well plate, prepare two sets of reactions. Both sets will contain a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0), the reporter enzyme (e.g., AmpC β-lactamase), and the substrate (e.g., nitrocefin).

  • Detergent Addition: To one set of reactions, add Triton X-100 to a final concentration of 0.01%. The other set will not contain detergent.

  • Compound Addition: Add the test and comparator compounds to the wells to achieve a final concentration range (e.g., 1-100 µM). Include DMSO-only controls.

  • Incubation: Incubate the plates at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates. A significant decrease in inhibition in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Experimental Protocol 2: Fluorescence Interference Assay

This assay identifies compounds that are intrinsically fluorescent or quench the fluorescence of the assay components, which can lead to false-positive or false-negative results in fluorescence-based assays.[10][11][12]

Principle: The fluorescence of the test compound is measured at the excitation and emission wavelengths of a common fluorophore used in biological assays (e.g., fluorescein). Quenching is assessed by measuring the fluorescence of the fluorophore in the presence and absence of the test compound.

Step-by-Step Methodology:

  • Autofluorescence Measurement:

    • In a black 96-well plate, add assay buffer and the test and comparator compounds at the screening concentration.

    • Measure the fluorescence using the excitation and emission wavelengths of the intended assay fluorophore.

    • A significant signal above the buffer-only control indicates autofluorescence.

  • Quenching Measurement:

    • Prepare three sets of wells: (A) buffer + fluorophore, (B) buffer + fluorophore + test compound, (C) buffer only.

    • Measure the fluorescence of all wells.

    • A significant decrease in fluorescence in set B compared to set A (after subtracting the background from set C) indicates quenching.

Phase 2: Broad Target Profiling

If the compound does not exhibit significant PAINS-like behavior, the next step is to assess its activity against a broad panel of biological targets. Given the prevalence of the pyrazine scaffold in kinase inhibitors, a kinase panel screen is a logical starting point.

Experimental Protocol 3: In Vitro Kinase Panel Screening

This assay evaluates the inhibitory activity of the compound against a diverse set of kinases.

Principle: The activity of a panel of recombinant kinases is measured in the presence of the test compound. A common method is to quantify the amount of ATP consumed (or ADP produced) during the phosphorylation reaction, often using a luminescence-based readout.[2][5][13]

Step-by-Step Methodology:

  • Assay Provider: Utilize a commercial kinase profiling service or an in-house platform (e.g., Promega's ADP-Glo™ Kinase Assay).[5]

  • Compound Concentration: Screen this compound and comparator compounds at a fixed concentration (e.g., 10 µM) against a panel of at least 50-100 kinases representing different branches of the kinome.

  • Assay Procedure: Follow the provider's protocol, which typically involves:

    • Dispensing the kinase, substrate, and ATP into a 384-well plate.

    • Adding the test compounds.

    • Incubating to allow the kinase reaction to proceed.

    • Adding a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. Hits are typically defined as kinases with >50% inhibition.

Phase 3: Biophysical Validation of Hits

Any significant "hits" from the kinase panel screen must be validated using orthogonal, biophysical methods to confirm direct target engagement and rule out assay artifacts.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound binds to its target protein in a cellular environment.[14][15][16][17]

Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a cell line that expresses the kinase of interest. Treat the cells with this compound or a DMSO control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Protocol 5: Bioluminescence Resonance Energy Transfer (BRET)

BRET is a cell-based assay that can monitor protein-protein interactions or conformational changes in real-time, providing evidence of target engagement.[18][19][20][21][22]

Principle: The target protein is fused to a bioluminescent donor (e.g., NanoLuc luciferase), and an interacting partner or a biosensor that binds to a specific conformation of the target is fused to a fluorescent acceptor (e.g., Venus). Upon compound binding and subsequent conformational change or interaction, the donor and acceptor are brought into close proximity (<10 nm), allowing for resonance energy transfer, which is detected as an increase in the acceptor's emission.

Step-by-Step Methodology:

  • Construct Generation and Transfection: Generate expression vectors for the target kinase fused to the BRET donor and an appropriate interacting protein or biosensor fused to the acceptor. Co-transfect these into a suitable cell line.

  • Cell Plating: Plate the transfected cells into a white 96-well plate.

  • Compound Treatment: Treat the cells with a dilution series of this compound.

  • Substrate Addition and Measurement: Add the luciferase substrate (e.g., furimazine) and immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent change in the BRET ratio indicates target engagement.

Experimental Protocol 6: Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful biophysical technique for detecting the binding of a small molecule to a large protein and for mapping the binding epitope of the ligand.[1][23][24][25][26]

Principle: In an STD NMR experiment, a selective radiofrequency pulse is used to saturate protons on the target protein. This saturation is transferred to a bound ligand through spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in the NMR spectrum. By comparing the spectra with and without protein saturation, the signals of the bound ligand can be identified.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the purified target kinase and a separate solution of this compound in a suitable deuterated buffer.

  • NMR Data Acquisition: Acquire a standard 1D proton NMR spectrum of the compound alone. Then, acquire STD NMR spectra of a mixture of the protein and the compound.

  • Data Processing and Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals provide information about which parts of the molecule are in closest contact with the protein.

Interpreting the Data: Building a Cross-Reactivity Profile

The collective data from these assays will provide a comprehensive profile of this compound's potential for cross-reactivity.

Table 2: Expected Outcomes and Interpretations

AssayThis compound2-Amino/Methoxy-6-methylpyrazineSunitinibInterpretation
Aggregation Assay Potential for activity reduction with detergentLikely no changePotential for activity reduction with detergentIndicates if the compound's activity is due to non-specific aggregation.
Fluorescence Interference Potential for autofluorescence or quenchingLower potentialMay have some interferenceIdentifies potential for assay artifacts in fluorescence-based readouts.
Kinase Panel Screen Potential for multiple hitsPotential for fewer, more specific hitsMultiple hits expectedReveals the breadth of the compound's activity across the kinome.
CETSA Thermal shift for validated hitsThermal shift for validated hitsThermal shift for its known targetsConfirms direct target engagement in a cellular context.
BRET Dose-dependent BRET change for validated hitsDose-dependent BRET change for validated hitsDose-dependent BRET change for relevant interactionsProvides further evidence of target engagement and potential modulation of protein interactions in live cells.
STD NMR STD signals for validated hitsSTD signals for validated hitsSTD signals for its known targetsBiophysically confirms direct binding and provides structural insights into the interaction.

Conclusion

This compound represents a molecule with both promise and peril. Its pyrazine core is a valuable starting point for the design of targeted therapies, yet its hydrazine moiety necessitates a thorough investigation of its potential for non-specific interactions and assay interference. By employing the structured, multi-phase experimental approach outlined in this guide, researchers can systematically de-risk this and similar compounds. This rigorous evaluation, comparing the test compound to carefully selected positive and negative controls, is essential for establishing the scientific integrity of any subsequent findings and for making sound decisions in the progression of a drug discovery program. Ultimately, this comprehensive characterization will determine whether this compound is a valuable tool for probing biological systems or a promiscuous agent that should be approached with caution.

References

A Senior Application Scientist's Guide: Correlating In Vitro Potency and In Vivo Efficacy of 2-Hydrazinyl-6-methylpyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising molecular scaffold to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is the transition from controlled, single-cell or single-protein in vitro experiments to the complex, multi-system environment of in vivo models. The 2-hydrazinyl-6-methylpyrazine core, a derivative of the versatile pyrazine ring, has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2]

This guide provides an in-depth comparison of the in vitro and in vivo activities of compounds derived from this scaffold. Moving beyond a simple data summary, we will delve into the causality behind experimental choices, the inherent logic of assay validation, and the critical factors that dictate whether potent in vitro activity translates into meaningful in vivo efficacy.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[1] This structure is not merely a passive linker but an active pharmacophoric element, capable of forming hydrogen bonds, π-interactions, and coordinating with metal ions, which allows for unique interactions with biological targets.[3] The addition of a hydrazinyl group (-NHNH2) at the 2-position introduces a highly reactive and versatile handle for chemical modification, allowing for the synthesis of extensive compound libraries. Hydrazone derivatives, formed by reacting the hydrazinyl group with aldehydes or ketones, are a prominent class of compounds known for their broad biological activities, including antimycobacterial, antitumoral, and anticonvulsant effects.[4]

The combination of the pyrazine core and the hydrazinyl functional group creates a scaffold with significant potential for targeting a range of biological pathways, particularly those involving enzymes like kinases, which are often implicated in diseases such as cancer.[5]

Part 1: The In Vitro Profile - Quantifying Potency at the Molecular Level

In vitro testing is the foundational step in drug discovery, providing a controlled environment to assess a compound's direct effect on a specific biological target, be it an enzyme, a receptor, or a cell line.

Common In Vitro Assays and Key Findings

Researchers have employed a variety of in vitro assays to characterize pyrazine and hydrazone derivatives:

  • Anticancer Cytotoxicity Assays: The most common starting point is to evaluate a compound's ability to kill cancer cells. Assays like the MTT, SRB, and CVE are used across various human cancer cell lines such as H-460 (lung), HT-29 (colon), HepG2 (liver), MCF-7 (breast), and HCT116 (colon).[6][7][8][9][10] For instance, certain 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives have shown potent cytotoxicity with IC50 values in the nanomolar to low micromolar range, sometimes proving more active than reference drugs.[8]

  • Enzyme Inhibition Assays: A more targeted approach involves measuring the inhibition of specific enzymes. Pyrazine-based compounds have been identified as potent inhibitors of various kinases, including FLT3, AXL, CHK1, and BTK, which are crucial targets in oncology. Other studies have explored their inhibitory activity against enzymes like monoamine oxidase (MAO) for potential antidepressant applications[11], α-amylase for antidiabetic potential[12][13], and ubiquitin-specific proteases (USPs) involved in protein degradation pathways.

  • Antimicrobial Activity Assays: The minimum inhibitory concentration (MIC) is determined to assess the potency of compounds against various bacterial and fungal strains. Hydrazone derivatives have shown activity against strains like Staphylococcus aureus and Escherichia coli.[14][15]

Data Summary: Representative In Vitro Activities
Compound ClassTarget/Cell LineAssay TypeKey Activity Metric (IC50/MIC)Reference
Pyrazine-prolinamidesSHP2 Protein / Cancer Cell LinesCytotoxicity (MTT, CVE)Micromolar (µM) range[7][9]
Hydrazinyl-quinazolinesH-460, HT-29, HepG2 Cancer CellsCytotoxicity0.015 - 4.09 µM[8]
Hydrazide-hydrazonesPC-3, MCF-7, HT-29 Cancer CellsCytotoxicity1.32 - 2.99 µM[10]
Imidazo[1,5-a]pyrazinesBruton's Tyrosine Kinase (BTK)Enzyme Inhibition1.8 nM[5]
PhenylhydrazonesMonoamine Oxidase A (MAO-A)Enzyme Inhibition0.028 - 0.342 µM[11]
Hydrazine-Thiazolesα-GlucosidaseEnzyme Inhibition6.2 µM[13]
Pyrazolo-benzothiazinesStaphylococcus aureusAntimicrobial8 - 16 µg/mL[15]

Part 2: The In Vivo Challenge - Assessing Efficacy and Safety in a Living System

While in vitro data is essential for establishing proof-of-concept, it represents an idealized scenario. In vivo studies in animal models are indispensable for understanding how a compound behaves within a complex physiological system, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME) and overall toxicity.

Key In Vivo Study Types and Findings
  • Pharmacokinetic (PK) Studies: These studies are crucial for determining a drug's fate in the body. Following administration (e.g., oral, intravenous), blood samples are taken over time to measure parameters like maximum concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (T1/2), and total drug exposure (Area Under the Curve, AUC). For example, a phase I clinical trial of pyrazine-2-diazohydroxide revealed a triexponential decline in plasma concentration, with a terminal half-life that increased with the dose, indicating non-linear pharmacokinetics at higher concentrations.

  • Efficacy Studies: In these studies, the compound is tested in an animal model of the disease. For anticancer agents, this often involves xenograft models, where human tumors are grown in immunocompromised mice. The primary endpoint is typically tumor growth inhibition. One study found that a piperlongumine–ligustrazine derivative exhibited strong in vivo antitumor activity at a dose of 5 mg/kg, achieving a tumor inhibition rate of 76%.[1]

  • Toxicology Studies: Safety is paramount. Acute toxicity is often assessed by determining the median lethal dose (LD50).[16] Longer-term studies establish a No-Observed-Adverse-Effect Level (NOAEL).[17] For pyrazine derivatives, myelosuppression (suppression of blood cell production) and gastrointestinal issues like nausea and vomiting have been noted as dose-limiting toxicities in some cases.[18] It is also important to note that some hydrazine derivatives have been shown to possess DNA-damaging activity in vivo, which correlates with their carcinogenic potential.[19]

Data Summary: Representative In Vivo Data
Compound ClassAnimal ModelKey FindingsReference
Pyrazine-2-diazohydroxideHuman (Phase I)Dose-limiting myelosuppression; Non-linear pharmacokinetics at high doses.[18]
Piperlongumine-ligustrazine derivativeMouse Xenograft76% tumor inhibition rate at 5 mg/kg.[1]
Imidazo[1,5-a]pyrazinesRatShowed reasonable pharmacokinetic profiles (Cmax, Tmax, AUC, T1/2).[5]
Various Hydrazine DerivativesMouseStrong correlation between in vivo DNA-damaging and carcinogenic potencies.[19]
2,5-DimethylpyrazineRatOral LD50 of 1020 mg/kg.[16]

Bridging the Chasm: Why In Vitro Potency Doesn't Always Predict In Vivo Success

The transition from a petri dish to a patient is the ultimate test. A compound with nanomolar in vitro potency can fail spectacularly in vivo. The primary reason is pharmacokinetics (ADME) .

  • Absorption: Can the compound be absorbed from the gut if given orally?

  • Distribution: Does it reach the target tissue in sufficient concentrations? Does it bind excessively to plasma proteins, rendering it inactive?

  • Metabolism: Is it rapidly broken down by the liver into inactive or toxic metabolites? Metabolic studies on pyrazine derivatives show that they are often efficiently metabolized through side-chain oxidation and conjugation with molecules like glucuronic acid or glycine before excretion.[17]

  • Excretion: How quickly is the compound cleared from the body?

The goal is to achieve and maintain a therapeutic concentration of the active compound at the target site without causing unacceptable toxicity. A compound that is highly potent in vitro but has poor oral bioavailability or is metabolized within minutes will likely have no in vivo effect.

Detailed Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, with built-in controls to verify the results.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality and Validation: The intensity of the purple color is directly proportional to the number of living, metabolically active cells. The vehicle control validates that the solvent used to dissolve the compound does not have a toxic effect, while the blank control corrects for background absorbance.

Protocol 2: In Vivo Antitumor Efficacy (Xenograft Model)

This protocol assesses the ability of a test compound to inhibit tumor growth in a living animal.

Methodology:

  • Animal Acclimatization: Use 6-8 week old immunocompromised mice (e.g., athymic nude mice). Allow them to acclimatize for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., HCT116) in a volume of 100-200 µL (mixed with Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³ (Volume = 0.5 x Length x Width²), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 10% Tween-80) via the desired route (e.g., oral gavage) daily.

    • Treatment Group: Administer the test compound at a predetermined dose (e.g., 10 mg/kg) using the same route and schedule.

    • Positive Control Group (Optional): Administer a known clinical anticancer drug.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Causality and Validation: This model directly tests the compound's ability to affect a human tumor in a physiological context. The vehicle control group is critical to ensure that the observed effects are due to the compound itself and not the delivery formulation. Monitoring body weight is a key indicator of systemic toxicity.

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex processes and relationships.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation invitro_start Compound Synthesis (this compound Core) cell_assay Cell-Based Assays (Cytotoxicity, Proliferation) invitro_start->cell_assay target_assay Target-Based Assays (Enzyme Inhibition) invitro_start->target_assay hit_id Hit Identification (Potency & Selectivity) cell_assay->hit_id target_assay->hit_id adme ADME/Tox Screening (Pharmacokinetics, Safety) hit_id->adme Promising In Vitro Profile efficacy Efficacy Models (Xenografts) adme->efficacy lead_opt Lead Optimization efficacy->lead_opt lead_opt->invitro_start Iterative Redesign candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow from in vitro to in vivo.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Compound This compound Kinase Inhibitor Compound->RTK Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The available data clearly demonstrates that derivatives can be synthesized to exhibit potent in vitro activity against a range of cancer cell lines and specific enzyme targets. However, this guide underscores the critical importance of early and integrated in vivo evaluation.

The disconnect between in vitro and in vivo results is not a failure, but rather a data point that guides the next phase of drug development: lead optimization. By understanding the metabolic fate, toxicity profile, and pharmacokinetic behavior of these compounds, medicinal chemists can iteratively redesign molecules to enhance their drug-like properties. Future research should focus on creating derivatives with improved ADME profiles—such as increased metabolic stability or better oral bioavailability—to fully exploit the in vitro potency of this versatile chemical scaffold and translate it into tangible clinical success.

References

Structure-activity relationship (SAR) studies of 2-Hydrazinyl-6-methylpyrazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Starting the SAR Journey

I'm initiating my exploration of 2-hydrazinyl-6-methylpyrazine analogs by conducting an extensive literature search. The goal is to collect all relevant data on their structure-activity relationships, including synthesis methods, observed biological activities, and observed pharmacological and pharmacokinetic properties. I'm focusing on identifying key publications that provide detailed information on the SAR studies and the factors affecting potency, selectivity, and stability.

Defining Key Analogs

I'm now zeroing in on specific examples of this compound analogs, searching for their reported biological targets and activities. My focus is on identifying comparative studies that evaluate different analogs, especially those with IC50 or MIC values. I'm also diligently seeking detailed experimental protocols for their synthesis and bioassays.

Developing the Comparative Guide

I'm now starting to organize the information into a comprehensive comparison guide. The plan is to include an introduction to pyrazine derivatives and SAR principles. I'll then move on to a detailed section on the synthesis of the this compound scaffold, alongside a comparative analysis of analog activities, presented in a clear tabular format for easy data comparison. I'm also preparing detailed experimental protocols, complete with Graphviz diagrams to illustrate workflows, synthesis schemes, and biological pathways. My final step will be to produce a thoroughly cited guide with a full reference list, including active URLs.

Broadening the Scope

I've expanded my search to encompass the broader chemical space surrounding the target molecule. While a direct hit on SAR studies for "this compound analogs" remains elusive, this wider net is beginning to reveal promising related compounds and potential areas for exploration.

Pinpointing Key Data

I'm now zeroing in on the critical data needed for a comparative analysis. The broad search was useful, but I now need specific synthesis details and quantitative biological activity data related to the this compound scaffold. I'm focusing on papers that offer IC50 or MIC values for a range of analogs, to enable effective structure-activity relationship assessment.

Defining Specific Search Terms

I'm now refining my search with more targeted keywords. The initial broad search has provided context, but now I'm focusing on "synthesis," "SAR," and specific biological data related to pyrazine derivatives. I've found fragmented information so far, but I'm determined to compile enough data for a coherent guide. If direct analogs are scarce, I'll expand to related structures, like "2-hydrazinyl-pyrazine analogs," and highlight any structural differences clearly. The goal is a data-driven comparison, even if it requires piecing information together from multiple sources.

Examining Search Results

I'm currently sorting through the initial search results. It looks like the most relevant studies I've seen are more broadly focused on pyrazine derivatives and hydrazines, rather than this compound analogs specifically.

Adjusting Search Parameters

I'm now revising my search strategy. The initial results were too general, so I need to refine my queries to find relevant research. It's difficult to find specific studies on this compound analogs. I need papers with synthesis methods, quantitative biological data (IC50, MIC), structure-activity relationships, and detailed experimental protocols. If I can't find exact matches, I'll broaden the scope to similar compounds for a comparative guide.

Expanding the Search Scope

Exploring Research Voids

I'm hitting a roadblock. My searches are coming up empty for a single comprehensive study on the SAR of this compound analogs. Though a broader net did catch several papers on pyrazine hydrazones, which I'm now cross-referencing for relevant structural insights. I'm hoping this will provide a starting point for inferential hypotheses.

Framing a Comparative Guide

I've decided to pivot. Since specific SAR data on this compound analogs is scarce, I'm adapting the focus. The pyrazole-hydrazone paper is proving invaluable. It's giving me a strong foundation to build a guide on the principles of SAR methodology. It will be a case study, using the pyrazole derivatives as an illustrative model.

Analyzing Compound Similarity

The pyrazole-hydrazone paper is proving incredibly helpful. It is now serving as the backbone for my comparative guide, filling the gap caused by the lack of this compound analog SAR data. This model is very promising, as it provides a robust example of a SAR study. My focus is now on the synthesis, antimicrobial data, and the structure-activity relationships, which will then allow me to develop the guide.

A Guide to the Orthogonal Confirmation of 2-Hydrazinyl-6-methylpyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide details a robust, multi-faceted strategy for the identity confirmation of 2-Hydrazinyl-6-methylpyrazine, employing a suite of orthogonal analytical methods. Orthogonality, in this context, refers to the use of multiple, independent techniques that probe different physicochemical properties of the molecule.[1][2][3][4] This approach creates a self-validating system where the data from each method corroborates the others, providing an exceptionally high degree of confidence in the final structural assignment. We will explore the causality behind the selection of each technique, provide detailed experimental protocols, and present the expected data that, in concert, confirm the identity and purity of the target compound.

The Orthogonal Validation Workflow

The core principle of our approach is to build a comprehensive analytical profile of the molecule. We begin with a technique that provides the molecular formula (Mass Spectrometry), then elucidate the specific atomic arrangement and connectivity (NMR Spectroscopy), assess purity and chromatographic behavior (HPLC), and finally, confirm the presence of key functional groups (FTIR Spectroscopy). This layered approach ensures that every aspect of the molecule's structure is independently verified.

G cluster_0 Identity Confirmation Workflow MS Mass Spectrometry (MS) Primary ID: Molecular Weight & Formula NMR NMR Spectroscopy Structural Elucidation: Atomic Connectivity MS->NMR Provides Molecular Formula Confirmed Confirmed Identity: This compound MS->Confirmed HPLC HPLC Purity & Chromatographic Identity NMR->HPLC Confirms Structure of Main Peak NMR->Confirmed FTIR FTIR Spectroscopy Functional Group Confirmation HPLC->FTIR Verifies Purity for IR Analysis HPLC->Confirmed FTIR->Confirmed

Caption: Orthogonal workflow for compound identity confirmation.

Primary Identification: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with mass spectrometry because it provides the most fundamental piece of evidence: the molecular weight and, with high resolution, the elemental composition.[5][6] For a novel or critical compound, confirming the molecular formula is the essential first gate in the identification process. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, nitrogen-containing heterocycles, minimizing in-source fragmentation and yielding a clear molecular ion.

Expected Data for this compound
ParameterExpected Value
Molecular FormulaC₅H₈N₄
Exact Mass124.0749 Da
[M+H]⁺ (Monoisotopic)125.0822 m/z
Experimental Protocol: ESI-QTOF Mass Spectrometry
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation to form the [M+H]⁺ ion.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-500 m/z

    • Acquisition Mode: High-resolution, full scan

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical value for C₅H₈N₄.

Trustworthiness: The high mass accuracy of a QTOF or Orbitrap instrument (typically < 5 ppm) allows for the confident determination of the elemental formula, providing a robust primary confirmation that distinguishes the target compound from others with the same nominal mass.

Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS provides the "what" (molecular formula), NMR spectroscopy provides the "how" (the atomic arrangement). It is the gold standard for structural elucidation of organic molecules.[7][8] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle, confirming the pyrazine ring, the methyl substituent, and the hydrazine group, along with their precise positions.[9][10][11]

Expected NMR Data for this compound
¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyrazine-H~7.7-7.9Singlet1HH-3 or H-5
Pyrazine-H~7.5-7.7Singlet1HH-5 or H-3
-NH₂~4.0-5.0Broad Singlet2HHydrazinyl Protons
-NH-~7.0-8.0Broad Singlet1HHydrazinyl Proton
-CH₃~2.3-2.5Singlet3HMethyl Protons
¹³C NMR Chemical Shift (δ, ppm)Assignment
Pyrazine-C~158-162C-2 (attached to -NHNH₂)
Pyrazine-C~150-155C-6 (attached to -CH₃)
Pyrazine-C~135-140C-3 or C-5
Pyrazine-C~130-135C-5 or C-3
-CH₃~20-22Methyl Carbon

Note: N-H proton shifts can be highly variable and concentration-dependent. They may also exchange with deuterium if D₂O is present.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow down N-H proton exchange, resulting in sharper peaks. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling patterns to assign the peaks to the corresponding protons and carbons in the structure.

Trustworthiness: The unique pattern of chemical shifts and the integration values in the ¹H NMR spectrum provide a distinct fingerprint for the molecule. The combination of ¹H and ¹³C data confirms the carbon skeleton and the placement of all substituents, leaving no room for isomeric ambiguity.

Chromatographic Identity and Purity Assessment: HPLC-UV

Expertise & Experience: A pure spectrum does not guarantee a pure sample. An orthogonal chromatographic method is essential to separate the target compound from potential impurities, isomers, or starting materials that might be spectrally silent or have similar fragmentation patterns.[1][4] Reversed-phase HPLC is the workhorse for this task, separating compounds based on their polarity.[12][13]

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV/Vis or Photodiode Array (PDA) detector, and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at 270 nm, a typical absorbance wavelength for pyrazine derivatives.[14]

  • Data Analysis: Analyze the chromatogram for a single major peak at a characteristic retention time. Calculate the purity by peak area percentage. If using a PDA detector, perform a peak purity analysis to check for co-eluting species.

Trustworthiness: The retention time is a highly reproducible physical property under defined conditions. The appearance of a single, sharp, and symmetrical peak is strong evidence of sample purity. Using a PDA detector adds another layer of validation by confirming that the UV spectrum is consistent across the entire peak.

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups.[15] While it doesn't provide the detailed connectivity of NMR, it serves as an excellent orthogonal check. For this compound, we expect to see characteristic vibrations for the N-H bonds of the hydrazine group and the C=N/C=C bonds of the aromatic pyrazine ring.[16][17]

Expected FTIR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H Stretch (asymmetric & symmetric)Hydrazine (-NH₂)
3050-3000C-H Stretch (aromatic)Pyrazine Ring
2980-2850C-H Stretch (aliphatic)Methyl (-CH₃)
1650-1550C=N and C=C StretchPyrazine Ring
1620-1580N-H Bend (scissoring)Hydrazine (-NH₂)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups in the molecule.

Trustworthiness: The presence of strong N-H stretching and bending bands, combined with the fingerprint region corresponding to the substituted pyrazine ring, provides direct physical evidence of the key functional moieties, corroborating the structural information derived from NMR and MS.

Synthesizing the Evidence: A Unified Conclusion

The true power of the orthogonal approach lies in the convergence of data from these independent analyses. Each technique provides a piece of the puzzle, and together they form a complete and self-consistent picture of the molecule.

G Structure This compound C₅H₈N₄ MW: 124.0749 Da MS Mass Spectrometry [M+H]⁺ = 125.0822 m/z Confirms C₅H₈N₄ MS:data->Structure:f2 Verifies Mass NMR NMR Spectroscopy Unique ¹H & ¹³C signals Confirms connectivity & isomer NMR:data->Structure:f0 Verifies Structure HPLC HPLC Single peak at specific tR Confirms purity & identity HPLC:data->Structure:f0 Verifies Purity FTIR FTIR Spectroscopy N-H & C=N stretches present Confirms functional groups FTIR:data->Structure:f0 Verifies Functionality

Caption: Data convergence from orthogonal methods.

Conclusion

The rigorous identification of this compound, or any chemical entity in a research and development pipeline, cannot be left to chance. By employing an orthogonal analytical strategy that combines the molecular formula confirmation of Mass Spectrometry , the detailed structural elucidation of NMR Spectroscopy , the purity assessment of HPLC , and the functional group verification of FTIR Spectroscopy , we establish a chain of evidence that is both comprehensive and self-validating. This multi-technique approach mitigates the risk of misidentification, ensures data integrity, and provides the unshakeable foundation required for advancing drug discovery and development programs.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Hydrazinyl-6-methylpyrazine: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydrazinyl-6-methylpyrazine (CAS No. 19848-57-8) is a heterocyclic organic compound utilized as a versatile building block in pharmaceutical research and drug development.[1] As with all hydrazine derivatives, its reactivity and potential toxicity necessitate a rigorous and well-understood protocol for its handling and disposal. Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of a responsible and safe laboratory environment.

This guide provides an in-depth, procedural framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the chemical principles behind these protocols, empowering researchers to make informed safety decisions. Our objective is to ensure that this valuable research chemical can be used effectively without compromising the safety of personnel or the integrity of the environment.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the first step toward mitigating them. This compound, like many hydrazine compounds, is classified as a hazardous substance. Its primary risks are associated with its toxicity and irritant properties.[1] The Globally Harmonized System (GHS) provides a universal framework for classifying these hazards.

Table 1: GHS Hazard Classification for this compound [1]

Hazard Code Hazard Statement
H302 Harmful if swallowed
H332 Harmful if inhaled
H315 Causes skin irritation
H319 Causes serious eye irritation

| H335 | May cause respiratory irritation |

Causality: The toxicity of hydrazine derivatives often stems from their ability to act as reducing agents and to interfere with cellular metabolism. The irritant properties are due to their reactivity with biological tissues upon contact. The EPA has classified the parent compound, hydrazine, as a probable human carcinogen (Group B2), warranting that all derivatives be handled with extreme caution.[2]

Section 2: Pre-Disposal Planning and Waste Segregation

Effective waste management begins before the first drop of waste is generated. Proper planning prevents accidents and ensures regulatory compliance.

Core Principles:

  • Waste Minimization: Design experiments to use the minimum amount of this compound necessary.

  • Segregation is Key: Never mix hydrazine-containing waste with other chemical waste streams unless it is part of a validated neutralization protocol. Incompatible mixtures can lead to violent reactions, gas evolution, or the formation of even more hazardous substances. For instance, mixing hydrazine solutions with strong acids should be done with extreme care, and contact with various metal oxides can lead to vigorous reactions.[3]

  • Containerization and Labeling: All waste containing this compound must be collected in a designated, properly sealed, and clearly labeled waste container. The label must include:

    • "Hazardous Waste"

    • "this compound"

    • Associated Hazard Pictograms (e.g., Exclamation Mark for irritant/harmful)[1]

    • Accumulation Start Date

Section 3: Disposal Decision Workflow

The appropriate disposal path depends on the form and concentration of the waste. The following workflow provides a logical decision-making process for managing waste streams of this compound.

DisposalWorkflow start Characterize Waste Stream (this compound) is_dilute Is waste a dilute aqueous solution (<5% concentration)? start->is_dilute is_solid Is waste solid, concentrated liquid, or contaminated material (PPE, glassware)? is_dilute->is_solid No neutralize Proceed to Protocol A: Chemical Neutralization (Oxidation) is_dilute->neutralize Yes package Proceed to Protocol B: Containerize for Licensed Disposal is_solid->package Yes end_neutralize Dispose of neutralized effluent per local regulations neutralize->end_neutralize end_package Transfer to Environmental Health & Safety (EH&S) personnel package->end_package

Caption: Disposal decision workflow for this compound waste.

Section 4: Step-by-Step Disposal Protocols

Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 2: Required Personal Protective Equipment (PPE)

Item Specification Rationale
Gloves Butyl rubber or Neoprene These materials show high resistance to hydrazine and its derivatives.[3]
Eye Protection Chemical safety goggles and a face shield Provides protection against splashes and vapors.
Lab Coat Flame-retardant lab coat Protects skin and clothing from contamination.

| Respirator | NIOSH-approved respirator | Required if there is a risk of exceeding exposure limits, such as during a large spill cleanup.[4] |

Protocol A: Chemical Neutralization of Dilute Aqueous Waste

This protocol is suitable for dilute (<5%) aqueous solutions of this compound. The principle is to oxidize the hydrazine moiety to nitrogen gas and water, rendering the waste non-hazardous.[3] The most common and accessible method involves using sodium or calcium hypochlorite (household bleach is a dilute solution of sodium hypochlorite).

Materials:

  • Waste solution containing <5% this compound

  • 5% Sodium Hypochlorite (NaOCl) solution (household bleach) or Calcium Hypochlorite [Ca(OCl)₂]

  • Large, appropriate-sized beaker (at least 3x the volume of the waste)

  • Stir bar and stir plate

  • pH paper or meter

Procedure:

  • Preparation: Place the beaker on a stir plate inside a chemical fume hood. Add the dilute hydrazine waste solution to the beaker. Begin gentle stirring.

  • Dilution Check: Crucially, ensure the concentration of the hydrazine derivative is 5% or less.[3] If the concentration is higher or unknown, dilute it with water to meet this threshold. This step is critical because the oxidation reaction is exothermic, and higher concentrations can lead to a runaway reaction, boiling, and splashing of hazardous material.

  • Cautious Addition of Oxidant: Slowly and carefully add an equal volume of 5% hypochlorite solution to the stirring hydrazine waste.[3] For example, for every 100 mL of 5% hydrazine waste, add 100 mL of 5% hypochlorite solution. You will observe gas bubbling (nitrogen) as the reaction proceeds.

  • Monitor Reaction: Continue stirring until the gas evolution ceases. The absence of bubbling indicates the reaction is nearing completion.

  • Test for Completion: After the reaction has subsided, test the solution to ensure complete destruction of the hydrazine. This can be done using commercially available hydrazine test strips.

  • Final Disposal: Once neutralization is confirmed, the resulting solution can typically be disposed of down the drain with copious amounts of water, pending approval from your institution's Environmental Health & Safety (EH&S) department and local regulations.[3]

Protocol B: Management of Solid Waste, Concentrated Liquids, and Contaminated Materials

This protocol applies to pure or concentrated this compound and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves, glassware). Chemical neutralization should not be attempted on concentrated or solid hydrazine waste in a standard laboratory setting. The high reactivity and potential for explosive decomposition make this extremely dangerous.[4]

Procedure:

  • Containment: Carefully place all solid waste and contaminated disposable items into a designated, heavy-duty plastic bag or a sealable container.

  • Glassware Decontamination: If glassware is to be reused, triple-rinse it with a suitable solvent (e.g., water or methanol). The rinsate must be collected and treated as hazardous waste itself (either via Protocol A if diluted, or collected for licensed disposal).

  • Packaging: Place the sealed bag or container into a larger, rigid, leak-proof hazardous waste container.

  • Labeling: Ensure the outer container is accurately labeled as described in Section 2.

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EH&S department or a licensed hazardous waste contractor. This waste must be disposed of in accordance with federal, state, and local regulations.[4][5]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By understanding the hazards, planning the workflow, and meticulously following validated disposal protocols, researchers can mitigate risks to themselves, their colleagues, and the environment. The causality-driven procedures outlined in this guide are designed to be self-validating, ensuring that safety is an integral part of the scientific process. Always consult your institution's specific safety guidelines and EH&S department to ensure full compliance.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Hydrazinyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous preparation is the cornerstone of laboratory safety and experimental success. Handling potent chemical reagents like 2-Hydrazinyl-6-methylpyrazine demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you, our scientific colleagues, to work safely and effectively.

Hazard Assessment: Understanding the Risks

This compound is a heterocyclic compound containing both a pyrazine ring and a hydrazine functional group. While specific toxicological data for this exact molecule is limited, a thorough risk assessment can be conducted by examining the known hazards of its constituent moieties: hydrazines and pyrazines.

Hydrazine and its derivatives are a class of chemicals known for their high reactivity and potential toxicity.[1] They can be corrosive, causing severe damage to skin and eyes upon contact, and are often classified as potential carcinogens and sensitizers.[2] Exposure can occur through inhalation, skin contact, or ingestion, with toxic effects on multiple organ systems, including the neurological, hepatic, and pulmonary systems.[1][3]

Pyrazine derivatives , on the other hand, are often associated with flammability, and some can be harmful if swallowed or cause skin and eye irritation.[4][5][6]

Therefore, handling this compound requires a cautious approach that addresses the combined risks of high toxicity, corrosivity, potential carcinogenicity, and flammability.

Potential HazardAssociated Functional GroupPrimary Routes of ExposurePotential Health Effects
Acute Toxicity HydrazineInhalation, Dermal, OralHarmful or fatal if inhaled, absorbed through the skin, or swallowed.[7][8]
Skin Corrosion/Irritation HydrazineDermalCan cause severe skin burns and irritation.[1][2]
Serious Eye Damage HydrazineOcularCan cause serious and potentially permanent eye damage.[1][2]
Carcinogenicity HydrazineAll routesConsidered a potential human carcinogen.[2][9]
Skin Sensitization HydrazineDermalMay cause an allergic skin reaction.[9]
Flammability Pyrazine / HydrazineN/AMay be a flammable solid or liquid.[4][5][10][11]
Organ Toxicity HydrazineAll routesMay cause damage to the respiratory system, liver, and nervous system.[3][8]

Core PPE Requirements: Your First Line of Defense

Given the significant hazards, a multi-layered PPE strategy is essential. The following equipment is mandatory for all personnel handling this compound.

  • Hand Protection : At a minimum, double-gloving with chemical-resistant gloves is required. Butyl rubber is an excellent choice for handling hydrazine and its derivatives.[12] Alternatively, a combination of nitrile gloves can be used, with the outer glove being of a heavier mil thickness. Always check the manufacturer's glove compatibility charts for breakthrough times.

  • Eye and Face Protection : Complete eye protection is non-negotiable. Use indirect-vent, chemical splash goggles that comply with ANSI Z87.1 standards.[13] When there is a significant risk of splashing (e.g., during solution transfer or spill cleanup), a full-face shield must be worn in addition to the goggles.[2][9]

  • Body Protection : A flame-resistant lab coat is required to protect against flammability hazards.[4][13] For procedures with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.[13] Personal clothing should fully cover the legs; shorts and open-toed shoes are strictly prohibited.

  • Respiratory Protection : All handling of this compound, especially in its solid (powder) form, must be conducted within a certified chemical fume hood to control exposure to vapors and dust.[2] The detection of a hydrazine-like (ammonia) odor indicates that exposure limits have been exceeded, and the area should be evacuated immediately.[1][12] Cartridge respirators are generally not suitable for hydrazines; if a fume hood is not available, a NIOSH-approved positive-pressure, supplied-air respirator is required, but this should be considered a last resort and requires a formal respiratory protection program.[1][12]

Operational Plans: Step-by-Step Safety Protocols

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage. Perform this initial inspection within a fume hood if possible.

  • Store Securely : Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11]

  • Segregate : Keep it segregated from incompatible materials, particularly strong oxidizing agents and acids.[11][14]

  • Containment : The primary container must be kept in clearly labeled, leak-proof secondary containment.[13]

Weighing and Solution Preparation (Inside a Chemical Fume Hood)
  • Don PPE : Before starting, put on all required PPE as detailed in Section 2.

  • Prepare Workspace : Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.

  • Weighing : Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which must then be disposed of as hazardous waste.

  • Dissolving : Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Labeling : Immediately label the solution container with the full chemical name, concentration, date, and appropriate hazard warnings.

  • Initial Cleanup : Dispose of the weigh boat and any contaminated bench paper in a designated solid hazardous waste container.

Emergency Spill Protocol
  • Evacuate : Alert all personnel in the immediate area and evacuate. Do not attempt to clean up a significant spill without proper training and equipment.[2]

  • Isolate : If safe to do so, close the fume hood sash and restrict access to the area.

  • Notify : Contact your institution's Environmental Health & Safety (EHS) department and your supervisor immediately.[2]

  • First Responders : Provide first responders with the Safety Data Sheet (SDS) and any relevant information about the spill.[13]

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes contact with your skin and clothing.

G cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles don2->don3 don4 4. Face Shield (if needed) don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5

Caption: Sequential workflow for donning and doffing PPE.

Disposal Plan: From Benchtop to Waste Stream

All materials that come into contact with this compound must be considered hazardous waste. This includes gloves, bench paper, weigh boats, pipette tips, and contaminated glassware.

G cluster_waste Waste Management Workflow cluster_segregation Segregate at Point of Use start Waste Generation (e.g., contaminated gloves, excess reagent) solid_waste Solid Waste Container (Gloves, Paper, Tips) start->solid_waste liquid_waste Liquid Waste Container (Solutions, Rinsate) start->liquid_waste labeling Label Waste Containers - 'Hazardous Waste' - Full Chemical Name - Date solid_waste->labeling liquid_waste->labeling storage Store in Satellite Accumulation Area (Secure, Secondary Containment) labeling->storage pickup Schedule Pickup by EHS storage->pickup end Final Disposal (by certified professionals) pickup->end

Caption: Workflow for the safe segregation and disposal of hazardous waste.

Detailed Disposal Steps:
  • Segregation : Do not mix this waste with other waste streams. Use dedicated, clearly labeled hazardous waste containers for solids and liquids.[15]

  • Containerization : Use chemically compatible containers (e.g., HDPE or glass) that are in good condition and have secure, screw-top lids.[15]

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s), and the date accumulation started.[15]

  • Storage : Store sealed waste containers in a designated Satellite Accumulation Area within or near the lab, ensuring secondary containment.

  • Disposal : Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste. Do not pour any waste containing this chemical down the drain.[5][7]

By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.